connexin 31
Description
Properties
CAS No. |
136362-16-8 |
|---|---|
Molecular Formula |
C12H14O |
Synonyms |
connexin 31 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Connexin 31 in Epidermal Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Connexin 31 (Cx31), encoded by the GJB3 gene, is a critical gap junction protein with a spatially restricted expression pattern primarily in the upper, differentiating layers of the epidermis.[1][2] Its principal function is to form intercellular channels that facilitate direct communication between keratinocytes, a process essential for coordinated differentiation and the maintenance of epidermal homeostasis.[3][4] Mutations in the GJB3 gene are linked to the genetic skin disorder Erythrokeratodermia variabilis et progressiva (EKVP), highlighting the indispensable role of Cx31 in proper skin development and function.[5] This technical guide provides an in-depth overview of Cx31's function in epidermal differentiation, presenting quantitative data on its expression, detailed experimental protocols for its study, and a visualization of its associated signaling pathways.
This compound Expression and Function in the Epidermis
The epidermis is a complex tissue characterized by a gradient of keratinocyte differentiation, with proliferating basal cells giving rise to spinous, granular, and finally, anucleated corneocytes. This process is tightly regulated by intercellular communication, where connexin-formed gap junctions play a pivotal role.[3] The epidermis expresses at least ten different connexin isoforms, each with a distinct spatial and temporal expression pattern.[1][3]
Cx43 is the predominant connexin in the basal layer, while Cx31 expression is largely confined to the terminally differentiating keratinocytes of the stratum granulosum.[3][6][7][8] This specific localization suggests a role for Cx31 in the later stages of epidermal differentiation, contributing to the formation of the skin barrier.[9]
Quantitative Data on Connexin Expression in Epidermal Layers
While precise quantitative fold-changes in Cx31 expression during in-vitro keratinocyte differentiation are not extensively documented in the literature, immunohistochemical analyses consistently demonstrate its high abundance in the granular layer compared to the basal and spinous layers.
| Epidermal Layer | Predominantly Expressed Connexins | This compound (Cx31) Expression Level | Reference |
| Stratum Basale | Cx43 | Not detected/Very low | [3][7] |
| Stratum Spinosum | Cx26, Cx30, Cx30.3, Cx31, Cx43, Cx45 | Low to Moderate | [3][8] |
| Stratum Granulosum | Cx26, Cx30, Cx30.3, Cx31, Cx43 | High | [1][2][3] |
Experimental Protocols for Studying this compound Function
Investigating the role of Cx31 in epidermal differentiation involves a variety of molecular and cell biology techniques. Below are detailed protocols for key experiments.
Immunofluorescence Staining of this compound in Human Skin Tissue
This protocol outlines the steps for visualizing the localization of Cx31 in cryosections of human skin.
Materials:
-
Fresh frozen human skin tissue
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Positively charged microscope slides
-
Acetone (B3395972), pre-chilled to -20°C
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Connexin 31
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Coverslips
-
Humidified chamber
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Embed fresh skin tissue in OCT compound and freeze rapidly.
-
Cut 5-10 µm thick sections using a cryostat and mount on positively charged slides.
-
Air-dry the sections at room temperature.
-
-
Fixation:
-
Fix the sections in pre-chilled acetone at -20°C for 10 minutes.
-
Air-dry the slides.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-Cx31 antibody to its optimal concentration in the incubation buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[10]
-
-
Secondary Antibody Incubation:
-
Wash the slides three times with PBS for 10 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the incubation buffer.
-
Incubate the sections with the secondary antibody for 1 hour at room temperature in a dark, humidified chamber.[10]
-
-
Counterstaining and Mounting:
-
Wash the slides three times with PBS for 10 minutes each in the dark.
-
Incubate with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Wash the slides three times with PBS.
-
Mount the slides with an appropriate mounting medium and seal with coverslips.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Scrape-Loading Dye Transfer Assay in Keratinocytes
This assay is used to assess gap junctional intercellular communication (GJIC) by observing the transfer of a fluorescent dye, Lucifer Yellow, between adjacent cells.
Materials:
-
Confluent monolayer of cultured human keratinocytes
-
Hank's Balanced Salt Solution (HBSS) with 1% Bovine Serum Albumin (BSA)
-
Lucifer Yellow CH solution (0.5% in PBS)
-
Rhodamine Dextran solution (0.5% in PBS, as a negative control for transfer)
-
Surgical steel blade or a 30G needle
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Grow keratinocytes to a confluent monolayer on coverslips or in culture dishes.
-
-
Preparation:
-
Remove the culture medium and wash the cells three times with warm HBSS containing 1% BSA.[12]
-
-
Scrape-Loading:
-
Dye Transfer:
-
Fixation and Imaging:
-
Quickly wash the cells three times with HBSS to remove excess dye.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto slides.
-
Visualize the cells using a fluorescence microscope. Lucifer Yellow will be seen in both the initially loaded cells and the coupled cells, while Rhodamine Dextran will be confined to the initially loaded cells along the scrape line. The extent of Lucifer Yellow transfer is a measure of GJIC.
-
Western Blot Analysis of Epidermal Differentiation Markers
This protocol is for the detection and quantification of key epidermal differentiation markers such as Keratin 10, Involucrin, and Filaggrin in keratinocyte lysates.
Materials:
-
Cultured keratinocytes (at different stages of differentiation)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-Keratin 10, anti-Involucrin, anti-Filaggrin, and a loading control (e.g., anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Wash cultured keratinocytes with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer and scrape them from the dish.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[14]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[15]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection:
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Signaling Pathways Involving this compound
Mutations in Cx31 that cause EKVP have been shown to induce endoplasmic reticulum (ER) stress.[9][16][17] This suggests that the proper folding and trafficking of Cx31 are crucial for its function and that misfolded mutant proteins can trigger the Unfolded Protein Response (UPR), leading to abnormal keratinocyte differentiation and in some cases, cell death.[9][18]
This compound and the ER Stress Pathway
The diagram below illustrates the proposed signaling pathway initiated by mutant Cx31.
Caption: ER Stress Signaling Pathway Induced by Mutant this compound.
Conclusion
This compound is an integral component of the epidermal differentiation program, with its expression and function tightly regulated to ensure proper skin barrier formation. The study of Cx31, particularly through the lens of disease-causing mutations, has provided valuable insights into the fundamental processes of intercellular communication and cellular stress responses in the skin. The experimental protocols and signaling pathway outlined in this guide serve as a resource for researchers and drug development professionals aiming to further elucidate the role of Cx31 in skin health and disease, and to explore its potential as a therapeutic target.
References
- 1. Multiple epidermal connexins are expressed in different keratinocyte subpopulations including this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Connexins in epidermal health and diseases: insights into their mutations, implications, and therapeutic solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Frontiers | Connexins in epidermal health and diseases: insights into their mutations, implications, and therapeutic solutions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of Cx31 and Cx43 in Differentiation-Competent Rodent Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. EKV mutant this compound associated cell death is mediated by ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sysy-histosure.com [sysy-histosure.com]
- 11. scbt.com [scbt.com]
- 12. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 13. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. origene.com [origene.com]
- 16. EKV mutant this compound associated cell death is mediated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Insights into the Role of ER Stress in Skin Function and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] EKV mutant this compound associated cell death is mediated by ER stress | Semantic Scholar [semanticscholar.org]
The Role of Connexin 31 in Inner Ear Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Connexin 31 (Cx31), a gap junction protein encoded by the GJB3 gene, is a critical component of the intricate cellular communication network within the inner ear. Its proper function is essential for maintaining the delicate ionic and metabolic homeostasis required for hearing. Mutations in GJB3 are associated with both autosomal dominant (DFNA2) and recessive non-syndromic hearing loss, highlighting its indispensable role. This technical guide provides an in-depth analysis of the function of Cx31 in the cochlea, the pathological consequences of its mutations, and detailed experimental methodologies for its study. We explore its involvement in the potassium recycling pathway, its interactions with other connexins, and the cellular stress responses triggered by mutant Cx31 proteins. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of hearing science and drug development, facilitating a deeper understanding of Cx31-related hearing loss and aiding in the identification of potential therapeutic targets.
Introduction to this compound and Inner Ear Homeostasis
Gap junctions are specialized intercellular channels that permit the direct passage of ions, second messengers, and small metabolites between adjacent cells.[1] These channels are formed by the docking of two hemichannels, or connexons, each contributed by one of two neighboring cells. Each connexon is a hexamer of connexin proteins. The human genome contains over 20 connexin genes, and their expression patterns are tissue- and cell-type specific.
In the mammalian cochlea, an extensive network of gap junctions connects the non-sensory cells, playing a vital role in maintaining the unique electrochemical environment of the endolymph, a potassium-rich fluid that bathes the apical surface of the sensory hair cells.[2] This high potassium concentration and the large endocochlear potential (EP) are the driving forces for the mechanoelectrical transduction current in hair cells, which is the initial step in sound perception.
This compound (Cx31), encoded by the GJB3 gene, is a key component of these gap junction networks in the inner ear.[3] Its expression is primarily localized to the connective tissue gap junction system, specifically in the type III fibrocytes of the spiral ligament in the cochlear lateral wall.[4] This strategic location suggests a crucial role for Cx31 in the recycling of potassium ions that are effluxed from hair cells during auditory transduction.
Mutations in the GJB3 gene have been linked to both autosomal dominant and recessive forms of non-syndromic hearing loss, underscoring its critical function in auditory processing.[4][5] The resulting hearing impairment is typically sensorineural and can range from mild to severe, often affecting the high frequencies.[6][7] Understanding the precise role of Cx31 in inner ear homeostasis and the mechanisms by which its mutations lead to deafness is paramount for the development of targeted therapies.
Molecular Biology and Expression of this compound
The GJB3 Gene and Cx31 Protein
The GJB3 gene is located on chromosome 1p34.3 and contains a single coding exon. It encodes the Cx31 protein, which is a member of the β-group of the connexin family. The protein consists of four transmembrane domains, two extracellular loops, a cytoplasmic loop, and intracellular N- and C-termini. The extracellular loops are crucial for the docking of connexons from adjacent cells, while the transmembrane domains form the wall of the channel pore.
Expression of Cx31 in the Inner Ear
In the mature cochlea, Cx31 expression is predominantly found in the type III fibrocytes of the spiral ligament.[4] Studies in mice have also shown its expression in the auditory nerve.[8] During development, the expression pattern of Gjb3 is more widespread, with transcripts detected in various supporting cells of the organ of Corti, the spiral limbus, and the spiral ganglion.[8] This dynamic expression pattern suggests that Cx31 may have roles in both the development and the mature function of the auditory system.
The Role of this compound in Cochlear Potassium Homeostasis
The prevailing hypothesis for the function of gap junctions in the cochlea is their involvement in the recycling of potassium ions (K+). This process is essential for maintaining the high K+ concentration of the endolymph and, consequently, the endocochlear potential.
The proposed K+ recycling pathway is as follows:
-
During mechanotransduction, K+ ions enter the hair cells from the endolymph.
-
K+ is then released from the basolateral membrane of the hair cells into the perilymph.
-
Supporting cells take up this K+ and transport it through the epithelial gap junction network to the spiral ligament.
-
Fibrocytes in the spiral ligament, including the Cx31-expressing type III fibrocytes, form a connective tissue gap junction network that further transports K+ towards the stria vascularis.
-
Finally, K+ is secreted back into the endolymph by the marginal cells of the stria vascularis.
Disruption of this pathway due to mutations in connexin genes, including GJB3, is thought to lead to an accumulation of K+ in the perilymph, which can be toxic to hair cells and neurons, and a reduction in the endocochlear potential, thereby impairing auditory function.
References
- 1. researchgate.net [researchgate.net]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Gjb3 Gene Mutations in Non-Syndromic Hearing Loss of Bloch, Kurd, and Turkmen Ethnicities in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Connexin Gene (GJB3) Mutation in a Chinese Family With Erythrokeratodermia Variabilis, Ichthyosis and Nonsyndromic Hearing Loss: Case Report and Mutations Update [frontiersin.org]
- 5. Gene: GJB3 (Monogenic hearing loss) [panelapp.genomicsengland.co.uk]
- 6. nxgenmdx.com [nxgenmdx.com]
- 7. Mutations in the gene encoding gap junction protein beta-3 associated with autosomal dominant hearing impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression profiles of the connexin genes, Gjb1 and Gjb3, in the developing mouse cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
GJB3 Gene Mutations and Associated Pathologies: A Technical Guide
This technical guide provides a comprehensive overview of the current understanding of mutations in the GJB3 gene and their associated pathologies. It is intended for researchers, scientists, and professionals in drug development who are focused on genetic disorders related to connexin proteins. This document details the genetic basis of GJB3-related diseases, the molecular mechanisms underlying their pathogenesis, and the experimental methodologies used for their study.
Introduction to GJB3 and Connexin 31
The GJB3 gene, located on chromosome 1p34, encodes the gap junction protein beta 3, more commonly known as this compound (Cx31). Connexins are a family of structurally related transmembrane proteins that assemble to form gap junctions. These junctions are intercellular channels that facilitate the direct passage of ions, second messengers, and small metabolites between adjacent cells, a process crucial for maintaining tissue homeostasis and coordinating cellular activities. Cx31 is expressed in various tissues, with its most significant presence noted in the cochlea of the inner ear and the epidermis of the skin.
Mutations in the GJB3 gene can disrupt the normal function of Cx31, leading to a spectrum of inherited disorders. These pathologies primarily manifest as hearing impairment and skin diseases, highlighting the critical role of Cx31-mediated intercellular communication in the auditory system and the integumentary system.
Genetic Landscape of GJB3 Mutations
Mutations in GJB3 are inherited in an autosomal dominant or recessive manner. Dominant mutations are often associated with hearing loss and, in some cases, the skin disorder erythrokeratodermia variabilis (EKV). Recessive mutations are typically linked to nonsyndromic hearing loss.
Table 1: Summary of Pathogenic GJB3 Mutations and Associated Phenotypes
| Mutation | Inheritance | Phenotype | Audiogram | Skin Manifestations |
| C48Y | Autosomal Dominant | Erythrokeratodermia variabilis with hearing loss | Progressive, high-frequency hearing loss | Erythematous plaques, hyperkeratosis |
| R15C | Autosomal Dominant | Erythrokeratodermia variabilis with hearing loss | Mild to moderate hearing loss | Palmoplantar keratoderma, erythematous plaques |
| G12D | Autosomal Dominant | Nonsyndromic hearing loss | Progressive, high-frequency hearing loss | None |
| 538delG | Autosomal Recessive | Nonsyndromic hearing loss | Profound congenital hearing loss | None |
| 66delD | Autosomal Dominant | Erythrokeratodermia variabilis with hearing loss | Progressive, sensorineural hearing loss | Hyperkeratosis, erythema |
Associated Pathologies
Hearing Loss
GJB3 mutations are a known cause of both syndromic and nonsyndromic hearing loss. The hearing impairment is typically sensorineural and can range from mild to profound. In cases of dominant mutations, the hearing loss is often progressive, affecting higher frequencies initially. The underlying mechanism is believed to be the disruption of potassium ion recycling in the cochlea, a process essential for the proper function of hair cells.
Erythrokeratodermia Variabilis (EKV)
EKV is a rare genetic skin disorder characterized by transient, migratory erythematous patches and persistent, localized hyperkeratosis. The disease is often caused by dominant mutations in the GJB3 gene. These mutations are thought to impair the function of gap junctions in the epidermis, leading to abnormal keratinocyte differentiation and proliferation.
Molecular Mechanisms of Pathogenesis
The majority of GJB3 mutations are missense mutations that result in a single amino acid substitution. These substitutions can have several detrimental effects on the Cx31 protein, including:
-
Impaired Trafficking: Some mutations prevent the proper trafficking of the Cx31 protein from the endoplasmic reticulum to the cell membrane.
-
Defective Channel Formation: Other mutations allow for the protein to reach the cell membrane, but the resulting connexons are unable to form functional gap junction channels.
-
Altered Channel Gating: Certain mutations can alter the gating properties of the gap junction channels, affecting their permeability to ions and small molecules.
These molecular defects ultimately lead to a loss of intercellular communication, which in the cochlea disrupts the endocochlear potential and in the skin leads to abnormal epidermal differentiation.
Caption: GJB3 gene expression and the formation of gap junction channels.
Experimental Protocols for GJB3 Mutation Analysis
The identification and characterization of GJB3 mutations involve a series of molecular and cellular biology techniques.
Genetic Screening and Mutation Detection
-
DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes of affected individuals and their family members using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
Polymerase Chain Reaction (PCR): The coding exons and flanking intronic regions of the GJB3 gene are amplified by PCR using specific primers.
-
DNA Sequencing: The amplified PCR products are purified and sequenced using the Sanger dideoxy chain-termination method or next-generation sequencing (NGS) platforms to identify any nucleotide variations.
Functional Characterization of Mutations
-
Site-Directed Mutagenesis: To study the effect of a specific mutation, the corresponding nucleotide change is introduced into a wild-type GJB3 cDNA clone using a site-directed mutagenesis kit.
-
Cell Culture and Transfection: The wild-type and mutant GJB3 constructs are transfected into a suitable cell line that does not endogenously express connexins (e.g., HeLa or HEK293 cells).
-
Immunofluorescence and Confocal Microscopy: The subcellular localization of the wild-type and mutant Cx31 proteins is examined by immunofluorescence using an antibody specific to Cx31. Confocal microscopy is used to determine if the protein is correctly trafficked to the cell membrane to form gap junction plaques.
-
Dye Transfer Assay (Scrape-Loading): This assay is used to assess the function of the gap junction channels. A fluorescent dye of low molecular weight (e.g., Lucifer Yellow) is introduced into a few cells in a confluent monolayer by scraping the cells with a needle. The spread of the dye to adjacent cells is monitored by fluorescence microscopy. A lack of dye spread in cells expressing a mutant Cx31 indicates a loss of gap junction function.
Caption: Experimental workflow for GJB3 mutation analysis.
Conclusion and Future Directions
Mutations in the GJB3 gene are a significant cause of hereditary hearing loss and skin diseases. The study of these mutations has provided valuable insights into the critical role of gap junction communication in the auditory and integumentary systems. Future research should focus on developing a deeper understanding of the genotype-phenotype correlations and exploring potential therapeutic strategies. Gene therapy approaches, such as the delivery of a wild-type copy of the GJB3 gene, or pharmacological interventions aimed at correcting the misfolding or mistrafficking of mutant Cx31 proteins, may hold promise for the treatment of these debilitating disorders. Further investigation into the specific downstream signaling pathways affected by Cx31 dysfunction will be crucial for the identification of novel drug targets.
Connexin 31 Expression and Function in the Auditory Nerve: A Technical Guide for Researchers
For Immediate Release
[City, State] – December 18, 2025 – A comprehensive technical guide detailing the expression pattern, function, and pathological implications of Connexin 31 (Cx31) in the auditory nerve has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the current understanding of Cx31, also known as Gap Junction Beta 3 (GJB3), and its role in auditory function and hearing loss.
Introduction
This compound is a member of the gap junction protein family, which forms channels that facilitate direct communication between adjacent cells. In the auditory system, gap junctions are crucial for maintaining the ionic homeostasis required for hearing. Mutations in the GJB3 gene have been linked to both dominant and recessive forms of non-syndromic and syndromic hearing loss, often associated with peripheral neuropathy. This guide synthesizes the current knowledge on the expression and function of Cx31 in the auditory nerve, providing a foundation for future research and therapeutic development.
Expression Pattern of this compound in the Auditory System
This compound expression has been identified in various locations within the mammalian cochlea and auditory nerve, although the precise cellular localization can vary between studies. The primary sites of Cx31 expression are crucial for understanding its role in auditory signal transmission.
Table 1: Quantitative and Qualitative Expression of this compound (GJB3) in the Auditory System
| Tissue/Cell Type | Species | Method | Expression Level | Reference |
| Auditory Nerve | ||||
| Schwann Cells | Mouse | In Situ Hybridization | Detected | [1] |
| Cochlea | ||||
| Spiral Ganglion Neurons | Mouse | In Situ Hybridization | Detected in subsets | |
| Spiral Limbus | Mouse | In Situ Hybridization | Detected | [1] |
| Spiral Ligament | Mouse | In Situ Hybridization | Detected | [1] |
| Supporting Cells (Organ of Corti) | Mouse | Immunohistochemistry | Detected | |
| Inner Hair Cells (Adult) | Mouse | Immunohistochemistry | Detected | |
| Stria Vascularis (Basal Cells) | Common Marmoset | Immunohistochemistry | Detected | |
| Inner Sulcus Cells | Common Marmoset | Immunohistochemistry | Detected | |
| Hensen's Cells | Common Marmoset | Immunohistochemistry | Detected | |
| Spiral Prominence Cells | Common Marmoset | Immunohistochemistry | Detected |
Note: Expression levels are often reported qualitatively ("Detected") in the literature. Quantitative data from high-throughput methods like RNA-Seq is still emerging for specific cell types within the auditory nerve.
Signaling Pathways Involving this compound
The function of Cx31 in the auditory nerve is intrinsically linked to its role in forming gap junction channels and its interaction with other cellular pathways. Two key pathways have been implicated in the pathology of GJB3-related hearing loss: the potassium recycling pathway and the endoplasmic reticulum (ER) stress response.
Potassium Recycling Pathway
Efficient recycling of potassium ions (K+) is essential for maintaining the endocochlear potential, which drives the mechanotransduction process in hair cells. Gap junctions form a critical network for K+ buffering and recycling. Cx31, along with other connexins like Cx26 and Cx30, is thought to participate in this process within the cochlea and auditory nerve. Disruption of this pathway due to Cx31 mutations can lead to impaired auditory function.
Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)
Mutations in the GJB3 gene can lead to misfolded Cx31 proteins that are retained in the endoplasmic reticulum. This accumulation of unfolded proteins triggers the ER stress response, also known as the Unfolded Protein Response (UPR). Chronic activation of the UPR can lead to apoptosis and cell death, contributing to the neurodegeneration observed in GJB3-related auditory neuropathy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound in the auditory nerve.
In Situ Hybridization for Gjb3 mRNA
This protocol is adapted for the detection of Gjb3 mRNA in mouse cochlear and auditory nerve tissue.
Workflow:
Detailed Steps:
-
Tissue Preparation: Dissect cochleae and auditory nerves from mice at the desired age. Fix tissues in 4% paraformaldehyde in phosphate-buffered saline (PBS) overnight at 4°C. For cochlea, decalcification in 0.5 M EDTA may be required for older animals.
-
Probe Synthesis: A specific cDNA fragment of the mouse Gjb3 gene is cloned into a vector suitable for in vitro transcription. Labeled antisense and sense (control) RNA probes are synthesized using a transcription kit with digoxigenin (B1670575) (DIG)-labeled UTP.
-
Hybridization: Tissues are permeabilized with proteinase K and then pre-hybridized. Hybridization is carried out overnight at 65°C in a humidified chamber with the DIG-labeled probe.
-
Washes: A series of stringent washes in solutions of decreasing salt concentration are performed to remove non-specifically bound probe.
-
Detection: Tissues are incubated with an anti-DIG antibody conjugated to alkaline phosphatase. The signal is visualized by adding a chromogenic substrate such as NBT/BCIP, which produces a colored precipitate.
-
Imaging: Tissues are mounted on slides and imaged using a bright-field microscope.
Immunohistochemistry for Cx31 Protein
This protocol outlines the detection of Cx31 protein in cryosections of the auditory nerve.
Workflow:
Detailed Steps:
-
Tissue Sectioning: Fixed auditory nerves are cryoprotected in sucrose (B13894) solutions, embedded in OCT compound, and sectioned at 10-14 µm using a cryostat.
-
Antigen Retrieval: For some antibodies, antigen retrieval may be necessary to unmask the epitope. This can be done by heating the sections in a citrate (B86180) buffer.
-
Blocking: Sections are incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to Cx31 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Mounting and Imaging: Sections are mounted with a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI. Images are captured using a confocal or epifluorescence microscope.
Single-Strand Conformation Polymorphism (SSCP) Analysis for GJB3 Mutations
SSCP is a method used to screen for mutations in DNA.
Workflow:
Detailed Steps:
-
DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes of patients.
-
PCR Amplification: The coding exon of the GJB3 gene is amplified using specific primers.
-
Denaturation: The PCR product is denatured by heating to separate the double-stranded DNA into single strands. The samples are then rapidly cooled on ice to promote the formation of stable, sequence-dependent secondary structures.
-
Electrophoresis: The denatured DNA is run on a non-denaturing polyacrylamide gel. Single-stranded DNA fragments with different sequences will have different conformations and thus migrate at different rates.
-
Visualization: The DNA bands are visualized using methods such as silver staining or autoradiography (if radiolabeled nucleotides were used in PCR).
-
Sequencing: Samples that show a mobility shift compared to wild-type controls are subjected to direct DNA sequencing to identify the specific mutation.
Conclusion and Future Directions
This compound plays a significant, albeit complex, role in the function of the auditory nerve. Its expression in key cell types involved in auditory signal transmission and potassium homeostasis highlights its importance. Mutations in GJB3 can disrupt these processes through mechanisms such as impaired gap junction formation and induction of cellular stress, leading to hearing loss and neuropathy.
Future research should focus on obtaining more quantitative data on Cx31 expression and its interaction with other connexins in the auditory nerve. Elucidating the precise downstream effectors in the ER stress pathway initiated by mutant Cx31 will be crucial for developing targeted therapies. Furthermore, a deeper understanding of the functional properties of heteromeric gap junction channels containing Cx31 will provide valuable insights into the pathophysiology of GJB3-related hearing loss. This technical guide serves as a foundational resource to aid in these future endeavors.
References
The Molecular Architecture of Connexin 31 Gap Junctions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular structure and function of gap junctions formed by Connexin 31 (Cx31), a protein implicated in hereditary skin diseases and deafness. We delve into the high-resolution structural details of the Cx31 hemichannel, its assembly into complete gap junction channels, key molecular interactions, and the experimental methodologies used to elucidate these characteristics.
Overview of this compound and Gap Junctions
Gap junctions are specialized intercellular channels that directly connect the cytoplasm of adjacent cells, allowing for the passage of ions, second messengers, and small metabolites up to approximately 1 kDa in size.[1][2] These channels are formed by the docking of two hemichannels, or connexons, one from each of the opposing cells.[3][4] Each connexon is a hexameric assembly of connexin proteins.[3][5]
The human connexin family consists of at least 20 members, which are crucial for a multitude of physiological processes, including developmental signaling, electrical coupling in excitable tissues, and metabolic coordination.[3][6] this compound (encoded by the GJB3 gene) is a member of the β-group of connexins and is expressed in the skin, cochlea, and peripheral nerves.[5][6] Mutations in the GJB3 gene are linked to erythrokeratodermia variabilis (EKV), a genetic skin disorder, as well as non-syndromic hearing loss.[5][6][7] Understanding the precise molecular structure of Cx31 is therefore critical for deciphering its physiological roles and the pathological mechanisms of its associated diseases.
Molecular Structure of the this compound Hemichannel
The most detailed structural information for Cx31 comes from cryo-electron microscopy (cryo-EM) studies of the human Cx31.3 hemichannel.[8][9][10] These studies have provided near-atomic resolution models, revealing the intricate arrangement of the six protomers and the architecture of the channel pore.
Each Cx31 monomer is a 31 kDa protein[7] that features four transmembrane helices (TM1-TM4), two extracellular loops (E1 and E2), a cytoplasmic loop (CL), and cytoplasmic N- and C-termini.[4][5] The six monomers assemble into a hexameric connexon with a central pore.[3][8]
The cryo-EM structure of the human Cx31.3 hemichannel was determined at resolutions of 2.3 Å to 2.6 Å.[8][9][10] A key feature of this structure is the conformation of the N-terminal helices (NTHs), which are positioned at the cytoplasmic entrance of the pore, differing from the pore-lining arrangement seen in other connexin structures like Cx26.[8][11] This "entrance-covering" conformation suggests a role in the gating and selective permeability of the hemichannel.[8] The pore of the Cx31.3 hemichannel has a diameter of approximately 8 Å and exhibits selectivity for chloride ions.[9][10][11]
Quantitative Structural Data for Human Cx31.3 Hemichannel
| Parameter | Value | Reference |
| Resolution (Cryo-EM) | 2.3 - 2.6 Å | [8][9][10] |
| Pore Diameter | ~8 Å | [9][10][11] |
| Subunit Composition | 6 x Cx31 monomers (Homomeric) | [3][5] |
| Predicted Molecular Mass | ~31 kDa | [7] |
Gap Junction Channel Assembly and Properties
A complete gap junction channel is formed when two connexons from adjacent cells dock end-to-end via their extracellular loops.[1][3] This docking is a highly specific interaction. While Cx31 can form homotypic channels (composed of two identical Cx31 connexons), it is also capable of forming functional heterotypic channels by docking with connexons made of other connexin isoforms.[6]
Studies have shown that human Cx31 can form functional heterotypic channels with Cx26, Cx30, Cx32, and Cx45.[6] This promiscuity in pairing allows for a diverse range of channel properties and regulatory mechanisms in tissues where multiple connexins are co-expressed, such as the skin and cochlea.[6][12]
Functional Properties of Human Cx31 Channels
| Parameter | Value / Description | Reference |
| Single-Channel Conductance | ≈85 pS | [6] |
| Permeability | Permeable to Lucifer yellow (-2), Alexa Fluor 350 (-1), ethidium (B1194527) bromide (+1), and DAPI (+2) | [6] |
| Gating Mechanisms | Gated by voltage; closes at low pH and upon exposure to long-chain alkanols | [6] |
| Ion Selectivity | Anion-selective (specifically for chloride ions) | [9][11] |
Molecular Interactions and Signaling Pathways
The function and regulation of Cx31 channels are influenced by their interactions with other proteins. These interactions can modulate channel assembly, trafficking, gating, and degradation.
Interaction with other Connexins
Cx31 has been shown to physically interact with Cx30.3.[1][13] This interaction begins in the endoplasmic reticulum and is crucial for the stabilization and trafficking of Cx30.3 to the plasma membrane to form gap junctions.[13] When expressed alone, Cx30.3 is largely retained intracellularly, but its co-expression with Cx31 leads to a significant increase in the formation of stable, heteromeric gap junctions at the cell surface.[13] This cooperative assembly provides a molecular basis for the overlapping phenotypes observed in skin diseases caused by mutations in either GJB3 (Cx31) or GJB4 (Cx30.3).[13]
Caption: Logical workflow of Cx31 and Cx30.3 interaction and assembly into a heteromeric gap junction.
Link to the Cytoskeleton
There is evidence suggesting a functional link between Cx31 and the actin cytoskeleton. The formation of functional Cx31 gap junction channels at the plasma membrane can be prevented by the chemical disruption of actin filaments.[14] While a direct binding has not been shown, Cx31 may interact with actin via an intermediate protein, similar to how Cx43 binds to the actin-binding protein drebrin.[14] This connection is thought to be important for the stability and localization of gap junction plaques.
Experimental Methodologies
The structural and functional properties of Cx31 gap junctions have been elucidated through a combination of advanced molecular and biophysical techniques.
Cryo-Electron Microscopy (Cryo-EM) for Structure Determination
Cryo-EM has been pivotal in revealing the high-resolution structure of the Cx31.3 hemichannel.[8]
Detailed Protocol Outline:
-
Protein Expression and Purification:
-
The gene for human Cx31.3 is cloned into an expression vector (e.g., pEG BacMam) for expression in mammalian cells (e.g., HEK293S GnTI⁻).
-
Cells are cultured and infected with the baculovirus.
-
Cell membranes are harvested and the protein is solubilized using a mild detergent such as lauryl maltose (B56501) neopentyl glycol (LMNG).[8]
-
The solubilized Cx31.3 hemichannels are purified using affinity chromatography (e.g., via a C-terminal Strep-tag) followed by size-exclusion chromatography to isolate homogenous hexameric complexes.[8]
-
-
Cryo-EM Grid Preparation and Data Acquisition:
-
The purified protein sample is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh copper grid).
-
The grid is blotted to create a thin film of the sample and rapidly plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).
-
Cryo-EM data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Automated data acquisition software is used to collect thousands of micrographs.
-
-
Image Processing and 3D Reconstruction:
-
Micrographs are corrected for beam-induced motion.
-
Individual particle images (representing different views of the hemichannel) are automatically picked.
-
Particles are subjected to 2D classification to remove noise and select for high-quality images.
-
An initial 3D model is generated, followed by iterative rounds of 3D classification and refinement to achieve a high-resolution 3D density map.[8]
-
An atomic model of the Cx31.3 hemichannel is built into the final density map.
-
Dual Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the electrical conductance of single gap junction channels and to study their gating properties.[6][15]
Caption: Experimental workflow for measuring Cx31 gap junctional conductance using dual whole-cell patch clamp.
Detailed Protocol Outline:
-
Cell Preparation:
-
Recording Setup:
-
Use a patch-clamp amplifier and micromanipulators.
-
Prepare borosilicate glass pipettes with a specific resistance when filled with intracellular solution.
-
The intracellular solution typically contains (in mM): KCl or CsCl, EGTA, HEPES, and Mg-ATP, adjusted to a specific pH. The extracellular solution contains (in mM): NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose.
-
-
Data Acquisition:
-
Establish a whole-cell patch-clamp configuration on both cells of a pair.
-
Clamp both cells at the same holding potential to eliminate the transjunctional voltage (Vj).
-
Apply a series of voltage steps to one cell (the "stimulated" cell) while holding the other cell (the "recipient" cell) at the constant holding potential.
-
Record the current that flows into the recipient cell from the stimulated cell; this is the junctional current (Ij).
-
-
Analysis:
-
Calculate the macroscopic junctional conductance (Gj) using the formula: Gj = Ij / (V_stimulated - V_recipient).
-
To measure single-channel conductance (γj), apply a small, sustained transjunctional voltage and observe discrete current steps corresponding to the opening and closing of individual channels.
-
Co-immunoprecipitation (Co-IP) for Interaction Studies
Co-IP is used to determine if two proteins, such as Cx31 and Cx30.3, physically interact within the cell.[1]
Detailed Protocol Outline:
-
Cell Lysis:
-
Culture cells co-expressing tagged versions of the proteins of interest (e.g., Cx31-V5 and Cx30.3-Myc).[1]
-
Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the cleared lysate with an antibody specific to one of the protein tags (the "bait" protein, e.g., anti-Myc for Cx30.3-Myc).[1]
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody against the other tagged protein (the "prey" protein, e.g., anti-V5 for Cx31-V5).[1]
-
A band corresponding to the prey protein in the immunoprecipitated sample indicates a physical interaction with the bait protein.
-
Conclusion
The molecular structure of the this compound gap junction is characterized by a hexameric assembly of protomers forming a central pore that is selectively permeable to anions. High-resolution cryo-EM studies have provided unprecedented insight into the architecture of the Cx31.3 hemichannel, revealing unique conformational features that likely govern its function. Cx31 participates in a network of interactions, forming heterotypic channels with other connexins and potentially linking to the cytoskeleton, which adds layers of complexity to its regulation. The detailed experimental protocols outlined herein provide a framework for the continued investigation of Cx31 structure, function, and its role in human health and disease, offering valuable knowledge for the development of targeted therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CELLULAR MECHANISMS OF CONNEXIN-BASED INHERITED DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the gap junction channel and its implications for its biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Functions of Gap Junctions and Their Constituent Connexins in the Mammalian CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Properties of human this compound, which is implicated in hereditary dermatological disease and deafness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cryo-EM structure of human Cx31.3/GJC3 connexin hemichannel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM structure of human Cx31.3/GJC3 connexin hemichannel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. researchgate.net [researchgate.net]
- 12. Life cycle of connexins in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular interaction of connexin 30.3 and this compound suggests a dominant-negative mechanism associated with erythrokeratodermia variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Approaches to Study Gap Junctional Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. journals.biologists.com [journals.biologists.com]
Connexin 31 and its Implication in Peripheral Neuropathy: A Technical Guide
Abstract
Mutations in the GJB3 gene, encoding the gap junction protein Connexin 31 (Cx31), have been identified as a cause of peripheral neuropathy, often presenting with co-morbidities such as sensorineural hearing loss and skin abnormalities like erythrokeratodermia variabilis.[1][2] This technical guide provides a comprehensive overview of the current understanding of the role of Cx31 in the peripheral nervous system and the pathophysiology of associated neuropathies. It is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of the genetic basis, clinical manifestations, and the limited but emerging insights into the molecular mechanisms. This document collates available quantitative data, details relevant experimental protocols, and presents visual representations of key concepts to facilitate further research and therapeutic development in this area.
Introduction to this compound
This compound is a member of the connexin family of proteins that form gap junction channels, facilitating direct intercellular communication by allowing the passage of ions and small molecules between adjacent cells.[3] These channels are crucial for maintaining tissue homeostasis and coordinating cellular activities. In the peripheral nervous system (PNS), Cx31 is expressed in Schwann cells, the glial cells responsible for myelinating peripheral axons.[4] Its expression pattern is similar to that of Connexin 32 (Cx32), a well-characterized connexin whose mutations cause the X-linked form of Charcot-Marie-Tooth disease (CMTX1), suggesting a potentially analogous role in myelin maintenance and function.[4]
Genetic Basis of this compound-Related Peripheral Neuropathy
Mutations in the GJB3 gene are associated with a spectrum of phenotypes, including peripheral neuropathy. The inheritance pattern can be autosomal dominant or recessive.[5] A notable example is the dominant D66del mutation, which has been linked to a variable severity of peripheral neuropathy, ranging from asymptomatic individuals with minor electrophysiological abnormalities to severe cases with chronic ulcers and amputations.[2][6]
Table 1: Known GJB3 Mutations Associated with Peripheral Neuropathy
| Mutation | Inheritance | Associated Phenotypes | Severity of Neuropathy | Reference |
| D66del | Autosomal Dominant | Peripheral neuropathy, sensorineural hearing impairment | Variable, from asymptomatic to severe | [2][6] |
| L34P | Autosomal Recessive | Erythrokeratodermia variabilis (EKV) | Not explicitly reported with neuropathy | [5] |
Clinical and Electrophysiological Manifestations
The clinical presentation of Cx31-related peripheral neuropathy is heterogeneous. Patients may present with a range of symptoms from numbness and paresthesia to severe motor and sensory deficits.[4] Electrophysiological studies in some individuals with the D66del mutation have revealed minor abnormalities in nerve conduction velocity (NCV), amplitude, or latency, indicative of a demyelinating process.[4] However, comprehensive quantitative data comparing a cohort of patients with GJB3 mutations to healthy controls is currently lacking in the literature.
Table 2: Electrophysiological Findings in a Patient with D66del Mutation
| Nerve | Parameter | Value | Normal Range |
| Sural (Sensory) | Conduction Velocity | 62.1 m/s | >45 m/s |
| Distal Latency | 1.4 ms | <4.2 ms | |
| Amplitude | 65.1 µV | >5 µV | |
| Median (Motor) | Conduction Velocity | 54.1 m/s | >50 m/s |
| Distal Latency | 3.5 ms | <4.2 ms | |
| Amplitude | 8.0 mV | >4 mV |
Data from a single patient and may not be representative of all individuals with GJB3 mutations. The reported values for this patient were within normal limits.
Molecular Mechanisms and Pathophysiology
The precise molecular mechanisms by which GJB3 mutations lead to peripheral neuropathy are not fully understood. However, several hypotheses have been proposed based on in vitro studies and knowledge of other connexin-related diseases.
-
Defective Protein Trafficking and ER Stress: Some GJB3 mutations, such as L34P, result in the mislocalization of the Cx31 protein, causing it to be retained in the cytoplasm and preventing the formation of functional gap junctions.[5] This intracellular accumulation can trigger the unfolded protein response and lead to endoplasmic reticulum (ER) stress, which may contribute to Schwann cell dysfunction and apoptosis.[3]
-
Dominant-Negative Effects: Mutant Cx31 proteins may interact with wild-type Cx31 or other co-expressed connexins (like Cx32 or Cx43 in Schwann cells) to form non-functional or abnormally functioning heteromeric channels.[7] This dominant-negative effect could disrupt the overall intercellular communication within the myelin sheath and between Schwann cells.
-
Loss of Function: The absence of functional Cx31 channels could impair the radial diffusion of ions and small molecules across the myelin sheath, disrupting the homeostasis of the axon-myelin unit. This is a proposed mechanism for Cx32-related neuropathy.
Below is a diagram illustrating the potential pathogenic mechanisms of GJB3 mutations in Schwann cells.
Experimental Models and Protocols
Animal Models
A Gjb3 knockout mouse model has been generated. Surprisingly, surviving homozygous null mice did not exhibit any obvious skin or hearing defects, and their peripheral nerves were not reported to be analyzed in the initial study.[8] This lack of a clear peripheral neuropathy phenotype in the knockout model presents a significant challenge to studying the disease and testing potential therapies. Further detailed investigation of the peripheral nerves in these mice at different ages is warranted.
Experimental Protocols
This protocol is adapted from standard in situ hybridization techniques to detect the expression of Gjb3 mRNA in Schwann cells of mouse sciatic nerve.
1. Probe Preparation:
- Synthesize digoxigenin (B1670575) (DIG)-labeled antisense and sense RNA probes corresponding to the mouse Gjb3 coding sequence.
- Purify the probes and verify their integrity and labeling efficiency.
2. Tissue Preparation:
- Perfuse adult mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
- Dissect sciatic nerves and post-fix in 4% PFA overnight at 4°C.
- Cryoprotect the nerves in 30% sucrose (B13894) in PBS.
- Embed in OCT compound and freeze.
- Cut 10-14 µm thick longitudinal sections onto charged glass slides.
3. Hybridization:
- Air-dry the sections and then fix with 4% PFA.
- Treat with proteinase K to improve probe penetration.
- Prehybridize in hybridization buffer (50% formamide (B127407), 5x SSC, etc.) for 2 hours at 65°C.
- Hybridize with the DIG-labeled probe overnight at 65°C.
4. Washing and Detection:
- Perform stringent washes in solutions containing formamide and SSC at 65°C to remove non-specifically bound probe.
- Block with a blocking solution (e.g., containing sheep serum).
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
- Wash to remove unbound antibody.
- Detect the AP activity using a colorimetric substrate like NBT/BCIP.
5. Imaging:
- Mount the slides and visualize the signal using bright-field microscopy. A positive signal will appear as a blue/purple precipitate in the cytoplasm of Schwann cells.
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probe [label="DIG-labeled RNA\nProbe Synthesis"];
tissue [label="Sciatic Nerve\nTissue Preparation\n(Fixation, Cryosectioning)"];
hybridization [label="Hybridization of Probe\nto Tissue Sections"];
washing [label="Stringent Washes"];
detection [label="Immunodetection with\nAnti-DIG-AP Antibody"];
develop [label="Colorimetric Development\n(NBT/BCIP)"];
imaging [label="Microscopy and\nImage Analysis"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> probe;
start -> tissue;
probe -> hybridization;
tissue -> hybridization;
hybridization -> washing;
washing -> detection;
detection -> develop;
develop -> imaging;
imaging -> end;
}
This protocol provides a general workflow for creating a Gjb3 knockout mouse using CRISPR/Cas9 technology.
1. Design and Synthesis of gRNAs:
- Design guide RNAs (gRNAs) targeting an early exon of the Gjb3 gene to induce a frameshift mutation.
- Synthesize the gRNAs and Cas9 mRNA.
2. Microinjection:
- Collect zygotes from superovulated female mice.
- Microinject the gRNAs and Cas9 mRNA into the cytoplasm of the zygotes.
3. Embryo Transfer:
- Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.
4. Genotyping of Founder Mice:
- Extract genomic DNA from tail biopsies of the resulting pups.
- Use PCR and Sanger sequencing to identify founder mice carrying mutations in the Gjb3 gene.
5. Breeding and Colony Establishment:
- Breed the founder mice with wild-type mice to establish heterozygous and homozygous knockout lines.
- Confirm germline transmission of the mutation.
6. Phenotypic Analysis:
- Conduct detailed phenotypic analysis of the knockout mice, including electrophysiological measurements of peripheral nerves and histological analysis of sciatic nerve biopsies.
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design [label="Design and Synthesize\ngRNAs and Cas9 mRNA"];
microinjection [label="Microinjection into\nMouse Zygotes"];
transfer [label="Embryo Transfer into\nPseudopregnant Females"];
genotyping [label="Genotyping of\nFounder Pups"];
breeding [label="Breeding to Establish\nKnockout Lines"];
analysis [label="Phenotypic Analysis"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> design;
design -> microinjection;
microinjection -> transfer;
transfer -> genotyping;
genotyping -> breeding;
breeding -> analysis;
analysis -> end;
}
Therapeutic Strategies and Future Directions
Currently, there are no specific treatments for peripheral neuropathy caused by GJB3 mutations. Management is primarily supportive and symptomatic. The development of targeted therapies is hampered by the lack of a robust animal model that recapitulates the human disease.
Future therapeutic strategies could include:
-
Gene Therapy: For recessive loss-of-function mutations, AAV-mediated gene replacement therapy to deliver a functional copy of GJB3 to Schwann cells is a potential approach.
-
Allele-Specific Silencing: For dominant-negative mutations, strategies like RNA interference (RNAi) or antisense oligonucleotides (ASOs) could be designed to specifically silence the mutant allele.
-
Small Molecule Modulators: The development of small molecules that can correct the misfolding and trafficking defects of mutant Cx31 proteins or alleviate downstream cellular stress could be beneficial.
Conclusion
This compound is emerging as a significant, albeit understudied, protein in the context of inherited peripheral neuropathies. While the link between GJB3 mutations and neuropathy is established, the field is in its early stages of understanding the precise molecular pathogenesis. The generation and thorough characterization of a relevant animal model are critical next steps to unravel the disease mechanisms and to facilitate the development of targeted therapies for this debilitating condition. Further clinical studies with comprehensive, quantitative data collection are also urgently needed to better define the natural history and electrophysiological characteristics of Cx31-related neuropathy.
References
- 1. Mice lacking GD3 synthase display morphological abnormalities in the sciatic nerve and neuronal disturbances during peripheral nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medlineplus.gov [medlineplus.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A mutation in GJB3 is associated with recessive erythrokeratodermia variabilis (EKV) and leads to defective trafficking of the this compound protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (GJB3) is expressed in the peripheral and auditory nerves and causes neuropathy and hearing impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple connexin expression in peripheral nerve, Schwann cells, and Schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Connexin31-deficiency in mice causes transient placental dysmorphogenesis but does not impair hearing and skin differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Cellular Dialogue: A Technical Guide to Connexin 31
For Researchers, Scientists, and Drug Development Professionals
Abstract
Direct cell-to-cell communication is fundamental to the coordination of cellular activities, tissue homeostasis, and development. This process is largely mediated by gap junctions, specialized intercellular channels composed of proteins from the connexin family. Connexin 31 (Cx31), encoded by the GJB3 gene, is a critical member of this family, predominantly expressed in the skin, cochlea, and peripheral nerves.[1] Mutations in the GJB3 gene are linked to a spectrum of human diseases, including erythrokeratodermia variabilis (EKV), a genetic skin disorder, and hearing loss, underscoring the vital role of Cx31 in these tissues.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms of Cx31 in cell-to-cell communication, presenting a comprehensive overview of its structure, function, and regulation. We delve into the quantitative biophysical properties of Cx31 channels, detail the experimental protocols for their study, and illuminate the signaling pathways in which Cx31 participates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and target Cx31-mediated communication in health and disease.
Core Concepts: The Architecture of this compound-Mediated Communication
Connexin proteins assemble into hexameric structures called connexons or hemichannels.[3] These hemichannels can exist in two functional states: as individual channels in the plasma membrane mediating paracrine signaling with the extracellular environment, or by docking with a hemichannel on an adjacent cell to form a complete gap junction channel.[3] This gap junction creates a direct conduit for the intercellular exchange of ions, small metabolites, and second messengers, thereby coordinating the physiological responses of coupled cells.[4]
Cx31, a member of the β-group of connexins, participates in the formation of both homotypic (composed solely of Cx31) and heterotypic (formed with other connexin isoforms) gap junction channels.[5] It can also form heteromeric connexons by co-oligomerizing with other connexins, such as Cx30.3 and Cx43.[6][7] This ability to interact with other connexins significantly diversifies the functional properties of the resulting gap junction channels.
Quantitative Data on this compound Channel Properties
The biophysical characteristics of Cx31 channels dictate the nature and extent of intercellular communication. The following tables summarize the key quantitative data available for human and murine Cx31.
| Property | Value | Species | Cell Type | Reference(s) |
| Single Channel Conductance | ≈85 pS | Human | Neuro2a, HeLa | [1] |
| Voltage Gating | Symmetrical Gj–Vj relation | Human | Neuro2a, HeLa | [5] |
| gjmin / gjmax ≈ 0.2 | Human | Neuro2a, HeLa | [5] | |
| pH Sensitivity | Channels close at low pH | Human | Neuro2a, HeLa | [1] |
Table 1: Biophysical Properties of this compound Gap Junction Channels
| Permeant Molecule (Charge) | Permeability | Species | Cell Type | Reference(s) |
| Lucifer Yellow (-2) | Permeable | Human | Neuro2a | [1] |
| Alexa Fluor 350 (-1) | Permeable | Human | Neuro2a | [1] |
| Ethidium Bromide (+1) | Permeable | Human | Neuro2a | [1] |
| DAPI (+2) | Permeable | Human | Neuro2a | [1] |
| Propidium Iodide | Very poor to no permeability | Murine | HeLa | [8] |
| Neurobiotin | Weakly transferred | Murine | HeLa | [8] |
| ATP | Permeable (as hemichannel) | Human | HeLa | [9] |
| Glutamate | Permeable (as hemichannel) | Human | HeLa | [9] |
| Lactate | Permeable (as hemichannel) | Human | HeLa | [9] |
Table 2: Permeability of this compound Channels to Various Molecules
Signaling Pathways Involving this compound
Cx31 is implicated in several critical cellular signaling pathways, extending its function beyond simple intercellular communication.
ER Stress and the Unfolded Protein Response in Cx31-Related Diseases
Mutations in Cx31, particularly those associated with the skin disease EKV, can lead to misfolded proteins that accumulate in the endoplasmic reticulum (ER).[1][6] This accumulation triggers ER stress and activates the Unfolded Protein Response (UPR), a cellular signaling cascade aimed at restoring ER homeostasis.[1] If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic pathway, leading to cell death.[1] This mechanism is believed to be a major contributor to the pathogenesis of EKV.[1][6]
This compound Trafficking and Degradation
The cellular levels of Cx31 are tightly regulated through a dynamic process of synthesis, trafficking, and degradation. Newly synthesized Cx31 is inserted into the ER, where it oligomerizes into connexons.[10] These connexons are then trafficked through the Golgi apparatus to the plasma membrane.[10] Misfolded Cx31 proteins are retained in the ER and targeted for degradation. The turnover of Cx31 at the plasma membrane and within the cell involves both the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[3][5]
This compound Hemichannels and ATP Release
Beyond their role as precursors to gap junctions, Cx31 hemichannels can open in response to various stimuli, such as changes in redox potential, and release signaling molecules like ATP into the extracellular space.[2] This paracrine signaling is crucial for processes like the propagation of calcium waves and has been implicated in the development of the inner ear.[4][11] The released ATP can then activate purinergic receptors on neighboring cells, initiating downstream signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of Cx31.
Dual Whole-Cell Patch Clamp for Measuring Gap Junctional Conductance
This electrophysiological technique allows for the direct measurement of the electrical coupling between two adjacent cells.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope with manipulators
-
Borosilicate glass capillaries
-
Pipette puller
-
Recording chamber
-
Extracellular (bath) solution (e.g., containing in mM: 135 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 130 CsCl, 10 EGTA, 0.5 CaCl₂, 10 HEPES, pH 7.2)
Procedure:
-
Culture cells expressing Cx31 to a confluency that allows for the identification of cell pairs.
-
Place the coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Pull two patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Under visual control, approach two adjacent cells with the patch pipettes and establish a gigaohm seal on each cell.
-
Rupture the cell membrane to achieve the whole-cell configuration for both cells.
-
Clamp the voltage of one cell (cell 1) and apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments).
-
Record the current from the second cell (cell 2), which represents the junctional current (Ij). The voltage of cell 2 is held constant.
-
Calculate the junctional conductance (Gj) using Ohm's law: Gj = Ij / Vj, where Vj is the transjunctional voltage (Vcell1 - Vcell2).
Dye Transfer Assay (Scrape-Loading) for Assessing Gap Junctional Communication
This method provides a qualitative and semi-quantitative assessment of the permeability of gap junctions to fluorescent tracers.
Materials:
-
Fluorescent dye solution (e.g., 0.5% Lucifer Yellow in PBS)
-
Rhodamine-dextran solution (as a marker for loaded cells that is too large to pass through gap junctions)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
-
Scalpel blade or needle
-
Fluorescence microscope
Procedure:
-
Grow cells to confluency in a culture dish.
-
Rinse the cells with PBS.
-
Add the dye solution containing Lucifer Yellow and rhodamine-dextran to the cells.
-
Gently make a scrape or several scrapes across the cell monolayer with a sterile scalpel blade or needle.
-
Incubate for 5-10 minutes to allow the dye to enter the scraped cells and transfer to adjacent cells.
-
Wash the cells thoroughly with PBS to remove extracellular dye.
-
Observe the cells under a fluorescence microscope.
-
Identify the initially loaded cells (positive for both rhodamine and Lucifer Yellow) and quantify the number of neighboring cells that have received Lucifer Yellow through gap junctions.
Immunofluorescence for Localization of this compound
This technique is used to visualize the subcellular localization of Cx31 protein.
Materials:
-
Cells grown on coverslips or tissue sections
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Cx31
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells or tissue sections with the appropriate fixative.
-
Permeabilize the cells to allow antibody access to intracellular epitopes.
-
Block non-specific antibody binding sites with blocking solution.
-
Incubate with the primary anti-Cx31 antibody.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorophore-conjugated secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides with mounting medium and visualize using a fluorescence microscope.
Co-Immunoprecipitation (Co-IP) for Identifying Cx31-Interacting Proteins
Co-IP is used to isolate Cx31 and any proteins that are bound to it.
Materials:
-
Cell lysate containing Cx31
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against Cx31
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-Cx31 antibody.
-
Add Protein A/G beads to capture the antibody-Cx31 complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.
Conclusion and Future Directions
This compound is a multifaceted protein that plays a crucial role in cell-to-cell communication in specific tissues. Its function is not limited to forming passive channels but is intricately regulated and integrated into complex cellular signaling networks. The association of Cx31 mutations with human diseases highlights its importance in maintaining tissue homeostasis.
Future research should focus on elucidating the full spectrum of molecules that permeate Cx31 channels to better understand the specific signals being transmitted. Further investigation into the regulatory mechanisms governing Cx31 channel gating and trafficking will provide deeper insights into how its function is modulated in physiological and pathological contexts. The identification of the complete interactome of Cx31 will undoubtedly reveal novel functions and regulatory pathways. A more profound understanding of the molecular mechanisms of Cx31 will be instrumental in the development of targeted therapies for Cx31-related diseases.
References
- 1. EKV mutant this compound associated cell death is mediated by ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Role of ATP Release through Connexins Hemichannels during Neurulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. pnas.org [pnas.org]
- 5. This compound.1 degradation requires the Clathrin-mediated autophagy in NSCLC cell H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EKV mutant this compound associated cell death is mediated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Specific permeability and selective formation of gap junction channels in connexin-transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of permselectivity of connexin hemichannels to small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitination, intracellular trafficking, and degradation of connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarship.miami.edu]
Connexin 31: A Technical Guide to its Role in Non-Syndromic Hearing Loss
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Mutations in the GJB3 gene, encoding the gap junction protein Connexin 31 (Cx31), are an established cause of non-syndromic hearing loss (NSHL). This technical guide provides an in-depth analysis of the molecular basis, pathophysiology, and genetic landscape of Cx31-related deafness. It consolidates quantitative data on mutation prevalence and associated auditory phenotypes, details key experimental methodologies for genetic and functional analysis, and illustrates the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in audiology, genetics, and pharmacology to facilitate further investigation and the development of potential therapeutic strategies.
Introduction: The Role of Gap Junctions in Auditory Function
Gap junctions are intercellular channels essential for direct cell-to-cell communication, mediating the exchange of ions, second messengers, and small metabolites.[1] These channels are formed by the docking of two hemichannels, or connexons, from adjacent cells. Each connexon is a hexameric structure composed of connexin proteins.[1] In the intricate environment of the inner ear, gap junctional intercellular communication (GJIC) is critical for maintaining ionic homeostasis, particularly the recycling of potassium (K+) ions, which is fundamental to the process of hearing.
This compound (Cx31), a 31 kDa protein encoded by the GJB3 gene on chromosome 1p34.3, is a key component of the gap junction network within the cochlea.[2] Unlike the more ubiquitously expressed Cx26 and Cx30 in the cochlear epithelium, Cx31 is predominantly found in the connective tissue network, specifically in the type III fibrocytes of the cochlear lateral wall.[3] Mutations in GJB3 disrupt the function of these channels, leading to sensorineural hearing impairment with both autosomal dominant (DFNA2) and autosomal recessive inheritance patterns.[4][5][6] This guide explores the multifaceted role of Cx31 in the auditory system and the pathological consequences of its genetic variants.
Pathophysiology: The Potassium Recycling Hypothesis
The prevailing hypothesis for the mechanism of connexin-related hearing loss centers on the disruption of potassium (K+) recycling in the cochlea. During auditory transduction, K+ ions flow from the endolymph into the sensory hair cells. To maintain the electrochemical gradients necessary for continuous sensory perception, these ions must be efficiently cleared from the base of the hair cells and returned to the endolymph.
This process involves two main gap junction networks: an epithelial cell network and a connective tissue network.[7] Cx31 is a crucial component of the connective tissue system. The proposed pathway is as follows:
-
K+ exits the hair cells and is taken up by supporting cells of the organ of Corti.
-
It then moves through the epithelial gap junction network (primarily composed of Cx26 and Cx30) to the spiral ligament.
-
Here, K+ is released into the extracellular space and taken up by type II fibrocytes.
-
The ions are then shuttled through the connective tissue gap junction network, which includes Cx31, towards the stria vascularis.[7]
-
Finally, marginal cells of the stria vascularis secrete K+ back into the endolymph, completing the cycle.[7]
Mutations in GJB3 are thought to impair the integrity and function of the connective tissue gap junction network, creating a bottleneck in the K+ recycling pathway. This disruption can lead to an accumulation of extracellular K+ around the hair cells, causing depolarization, cellular stress, and ultimately, apoptosis of sensory and supporting cells, resulting in permanent hearing loss.
References
- 1. mdpi.com [mdpi.com]
- 2. acgs.uk.com [acgs.uk.com]
- 3. Gjb3 Gene Mutations in Non-Syndromic Hearing Loss of Bloch, Kurd, and Turkmen Ethnicities in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A Connexin Gene (GJB3) Mutation in a Chinese Family With Erythrokeratodermia Variabilis, Ichthyosis and Nonsyndromic Hearing Loss: Case Report and Mutations Update [frontiersin.org]
- 6. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
The Genetic Underpinnings of Erythrokeratodermia Variabilis: A Deep Dive into Connexin 31 Mutations
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Erythrokeratodermia variabilis (EKV) is a rare, autosomal dominant genodermatosis characterized by transient erythematous patches and persistent hyperkeratotic plaques. At the molecular level, a significant number of EKV cases are attributed to mutations in the GJB3 gene, which encodes the gap junction protein connexin 31 (Cx31). This technical guide provides a comprehensive overview of the genetic basis of EKV with a specific focus on the role of Cx31. It details the spectrum of known GJB3 mutations, their functional consequences on protein trafficking and intercellular communication, and the downstream signaling pathways implicated in the disease's pathogenesis. Furthermore, this guide furnishes detailed protocols for key experimental techniques used to investigate the molecular mechanisms of EKV, aiming to facilitate further research and the development of targeted therapeutics.
Introduction
Erythrokeratodermia variabilis (EKV) is a disorder of keratinization that typically manifests in infancy or early childhood[1][2]. The clinical presentation is defined by two distinct features: migratory, figurate erythematous patches that can change in size and shape over hours to days, and fixed, yellowish-brown hyperkeratotic plaques[2][3]. While the majority of cases are inherited in an autosomal dominant fashion, rare instances of autosomal recessive inheritance have also been reported[1][4][5][6][7].
The genetic basis of EKV is primarily linked to mutations in genes encoding connexins, the protein subunits of gap junctions[2][4][8]. These intercellular channels are crucial for direct cell-to-cell communication, allowing the passage of ions, small metabolites, and second messengers, thereby playing a vital role in tissue homeostasis and synchronized cellular responses[2]. In the epidermis, a complex and dynamic tissue, proper gap junctional intercellular communication (GJIC) is essential for regulating keratinocyte proliferation, differentiation, and apoptosis.
This guide will focus on the role of this compound, encoded by the GJB3 gene, in the pathogenesis of EKV. Mutations in GJB3 are a major cause of the disease, and understanding their molecular consequences is paramount for the development of effective therapies.
Genetic Basis of EKV: The Role of GJB3 and this compound
The GJB3 gene, located on chromosome 1p34-p35, encodes this compound (Cx31), a 31-kDa protein. Cx31 is expressed in the upper layers of the epidermis, specifically in the stratum granulosum, where it is thought to play a role in the terminal stages of keratinocyte differentiation[9]. Like other connexins, Cx31 has four transmembrane domains, two extracellular loops, a cytoplasmic loop, and intracellular N- and C-termini. Six connexin proteins oligomerize to form a connexon (or hemichannel) in the cell membrane. Two connexons from adjacent cells then dock to form a complete gap junction channel.
Mutations in the GJB3 gene disrupt the normal function of Cx31, leading to the clinical manifestations of EKV. These mutations are predominantly missense, resulting in single amino acid substitutions that can have profound effects on the protein's structure, trafficking, and function[8][10].
Spectrum of GJB3 Mutations in EKV
A variety of missense mutations in the GJB3 gene have been identified in individuals with EKV. These mutations are distributed across different domains of the Cx31 protein, including the N-terminus, transmembrane domains, and cytoplasmic loop. The majority of these mutations are inherited in an autosomal dominant manner, although several recessive mutations have also been described.
| Nucleotide Change | Amino Acid Change | Protein Domain | Inheritance | Functional Consequence | Reference(s) |
| c.34G>A | G12D | N-terminus | Dominant | Impaired trafficking, ER stress, cell death | [10][11][12] |
| c.35G>A | G12R | N-terminus | Dominant | Impaired trafficking, dominant-negative effect | [10][13] |
| c.88G>A | V30I | Transmembrane 1 | Recessive | Prevents membrane localization | [5][14] |
| c.101T>C | L34P | Transmembrane 1 | Recessive | Defective trafficking, cytoplasmic retention | [7][15][16] |
| c.125G>C | R42P | Transmembrane 1 | Dominant | Defective trafficking, ER stress, cell death | [11] |
| c.134G>A | G45E | Transmembrane 1 | Dominant | Necrotic cell death | [6] |
| c.257C>S | C86S | Extracellular 1 | Dominant | Impaired trafficking, ER stress, cell death | [10][11][12] |
| c.625C>T | L209F | C-terminus | Dominant | Affects cytoplasmic carboxy-terminus | [17] |
Molecular Pathogenesis: Functional Consequences of Cx31 Mutations
Mutations in GJB3 lead to EKV through several interconnected molecular mechanisms that ultimately disrupt epidermal homeostasis.
Defective Protein Trafficking and Endoplasmic Reticulum (ER) Stress
A primary consequence of many EKV-associated Cx31 mutations is the misfolding of the protein, which leads to its retention within the endoplasmic reticulum (ER). This accumulation of unfolded or misfolded proteins triggers a cellular stress response known as the Unfolded Protein Response (UPR)[11][12]. The UPR is a complex signaling network that aims to restore ER homeostasis by:
-
Attenuating global protein synthesis to reduce the load of new proteins entering the ER.
-
Upregulating the expression of chaperone proteins to assist in protein folding.
-
Enhancing ER-associated degradation (ERAD) to clear misfolded proteins.
However, if the ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death. Studies have shown that several dominant EKV-associated Cx31 mutants, such as G12D, R42P, and C86S, are retained in the ER and induce the UPR, ultimately leading to keratinocyte apoptosis[11][12]. This premature cell death in the upper epidermis can contribute to the hyperkeratosis seen in EKV.
Impaired Gap Junctional Intercellular Communication (GJIC)
Mutant Cx31 proteins that do manage to traffic to the cell membrane may be unable to form functional gap junction channels. This can occur through several mechanisms:
-
Inability to form proper connexons: The mutation may interfere with the oligomerization of six Cx31 monomers into a connexon.
-
Failure of connexon docking: The altered structure of the extracellular loops may prevent the docking of connexons from adjacent cells.
-
Altered channel gating: The mutation may affect the opening and closing of the channel, leading to a non-functional or "leaky" channel.
The disruption of GJIC between keratinocytes can impair the coordinated regulation of differentiation and proliferation, contributing to the abnormal epidermal structure in EKV.
Dominant-Negative Effects
In the case of dominant mutations, the mutant Cx31 protein can interfere with the function of the wild-type Cx31 protein produced from the normal allele. This "dominant-negative" effect can occur through the formation of heteromeric connexons containing both wild-type and mutant subunits, which are then non-functional or improperly trafficked[10].
Signaling Pathways in EKV Pathogenesis
The molecular defects in Cx31 initiate a cascade of downstream signaling events that contribute to the EKV phenotype.
The Unfolded Protein Response (UPR) Pathway
As mentioned, the accumulation of misfolded Cx31 in the ER is a key pathogenic event. The UPR is mediated by three main ER-resident transmembrane proteins:
-
IRE1 (Inositol-requiring enzyme 1): Upon activation, IRE1 splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in ERAD and protein folding.
-
PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis. However, it also selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in apoptosis, including CHOP.
-
ATF6 (Activating transcription factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its N-terminal cytoplasmic domain. This fragment then moves to the nucleus and acts as a transcription factor to upregulate ER chaperones.
The chronic activation of the PERK-ATF4-CHOP branch of the UPR is thought to be a major contributor to the keratinocyte apoptosis observed in EKV.
Calcium Signaling
Gap junctions are known to be permeable to calcium ions (Ca2+), and intercellular calcium waves are a form of cell-to-cell communication. In the epidermis, a calcium gradient exists, with lower concentrations in the basal layer and higher concentrations in the granular layer. This gradient is a critical regulator of keratinocyte differentiation. Dysfunctional Cx31 channels can disrupt this delicate calcium homeostasis, leading to aberrant differentiation signals and contributing to the hyperkeratotic phenotype of EKV.
Experimental Protocols
Investigating the molecular basis of EKV requires a range of cellular and molecular biology techniques. The following are detailed protocols for key experiments.
Site-Directed Mutagenesis of GJB3
This protocol is used to introduce specific point mutations into the GJB3 cDNA, allowing for the in vitro and in cellulo study of mutant Cx31 proteins.
Materials:
-
Plasmid containing wild-type human GJB3 cDNA
-
Custom-designed mutagenic primers (forward and reverse, complementary)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.
-
The extension time should be sufficient to amplify the entire plasmid.
-
-
DpnI Digestion:
-
Add DpnI directly to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental plasmid DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
-
Plasmid Isolation and Verification:
-
Select several colonies and grow overnight cultures.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by Sanger sequencing.
-
Transient Transfection of Keratinocytes
This protocol describes the introduction of wild-type or mutant GJB3-containing plasmids into keratinocytes for expression studies.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Plasmid DNA (wild-type or mutant GJB3)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Complete keratinocyte growth medium
Procedure:
-
Cell Plating: The day before transfection, plate keratinocytes in a 6-well plate so that they are 70-90% confluent at the time of transfection.
-
Complex Formation:
-
Dilute the plasmid DNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the DNA-transfection reagent complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
Change the medium 4-6 hours post-transfection if toxicity is a concern.
-
Assay for gene expression 24-72 hours post-transfection.
-
Immunofluorescence for this compound Localization
This protocol allows for the visualization of Cx31 protein within transfected cells to assess its subcellular localization.
Materials:
-
Transfected keratinocytes on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody (anti-Cx31)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Cx31 antibody in blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the localization of Cx31 using a fluorescence or confocal microscope.
-
Scrape-Loading Dye Transfer Assay
This assay is used to assess the functionality of gap junctional intercellular communication (GJIC).
Materials:
-
Confluent monolayer of keratinocytes
-
Lucifer Yellow CH solution (e.g., 0.5% in PBS)
-
Hank's Balanced Salt Solution (HBSS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Procedure:
-
Preparation:
-
Wash the confluent cell monolayer three times with HBSS.
-
Remove the final wash and add the Lucifer Yellow solution to cover the cells.
-
-
Scrape-Loading:
-
Using a sterile scalpel blade or syringe needle, make a few scratches across the cell monolayer.
-
-
Dye Transfer:
-
Incubate the cells for 2-5 minutes at room temperature to allow the dye to be taken up by the damaged cells and transferred to adjacent cells through gap junctions.
-
-
Washing and Fixation:
-
Wash the cells three times with HBSS to remove the extracellular dye.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslip and visualize the cells using a fluorescence microscope.
-
The extent of dye transfer from the scrape line to neighboring cells is a measure of GJIC. This can be quantified by measuring the distance of dye spread or the number of dye-coupled cell layers.
-
Conclusion and Future Directions
Erythrokeratodermia variabilis, in many cases, is a disease of impaired intercellular communication in the epidermis, stemming from mutations in the GJB3 gene. The resulting defects in this compound lead to a cascade of cellular events, including ER stress, the unfolded protein response, and disrupted gap junction function, which collectively contribute to the clinical phenotype of hyperkeratosis and erythema.
The experimental approaches detailed in this guide provide a framework for further investigation into the molecular pathogenesis of EKV. A deeper understanding of the specific signaling pathways dysregulated by mutant Cx31 will be crucial for the identification of novel therapeutic targets. Future research should focus on:
-
Identifying modifiers of the ER stress response: Small molecules that can alleviate ER stress or enhance the clearance of misfolded proteins may offer a therapeutic strategy.
-
Developing strategies to restore GJIC: Approaches to promote the trafficking of partially functional mutant connexins to the cell surface or to enhance the function of remaining wild-type channels could be beneficial.
-
Exploring the role of other connexins: Investigating the potential for other connexins expressed in keratinocytes to compensate for the loss of Cx31 function may reveal new avenues for treatment.
By continuing to unravel the intricate molecular details of how Cx31 mutations cause EKV, the scientific community can move closer to developing targeted and effective therapies for this debilitating skin disorder.
References
- 1. Comparative Analysis of Cx31 and Cx43 in Differentiation-Competent Rodent Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Oncogene Activated ER Stress in Skin and Lung Tumor Development — Research — Department of Veterinary and Biomedical Sciences [vbs.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ER signaling is activated to protect human HaCaT keratinocytes from ER stress induced by environmental doses of UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 7. A mutation in GJB3 is associated with recessive erythrokeratodermia variabilis (EKV) and leads to defective trafficking of the this compound protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the Role of ER Stress in Skin Function and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The genetic and molecular basis of a connexin-linked skin disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EKV mutant this compound associated cell death is mediated by ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EKV mutant this compound associated cell death is mediated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutations in the human connexin gene GJB3 cause erythrokeratodermia variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Erythrokeratoderma variabilis caused by a recessive mutation in GJB3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. scilit.com [scilit.com]
Connexin 31 Isoforms: A Deep Dive into Cellular Localization and its Implications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Connexin 31 (Cx31), encoded by the GJB3 gene, is a member of the gap junction protein family crucial for direct intercellular communication and tissue homeostasis.[1] In humans, at least five connexin genes, including those for Cx26, Cx30, Cx30.3, Cx31, and Cx43, are extensively linked to a variety of hereditary skin diseases.[2] Mutations in the GJB3 gene are associated with debilitating conditions such as Erythrokeratoderma Variabilis (EKV), a rare hereditary skin disease, and non-syndromic hearing loss (NSHL).[3][4][5] The proper function of Cx31 is intrinsically linked to its correct trafficking and localization to the plasma membrane, where it forms gap junction channels. Dysregulation of this process, often caused by genetic mutations, leads to the aforementioned pathologies. This technical guide provides a comprehensive overview of the cellular localization of Cx31 isoforms, the experimental methodologies used to study them, and the signaling pathways that govern their trafficking.
Cellular Localization of this compound Isoforms
Wild-type this compound is predominantly localized to the plasma membrane, where it assembles into gap junction plaques at points of cell-cell contact.[6] In the epidermis, Cx31 is expressed in the upper stratum spinosum and stratum granulosum.[7] Studies in rat ciliary epithelium have shown that Cx31 is specifically localized to gap junctions within the extensive network of membrane interdigitations at the basal surfaces of non-pigmented epithelial (NPE) cells.[8]
However, several isoforms and disease-associated mutants of Cx31 exhibit altered cellular localization, which is a key factor in their pathological mechanisms.
Quantitative Data on this compound Localization
| Isoform/Mutant | Cellular Localization | Tissue/Cell Type | Phenotype | Reference(s) |
| Wild-Type Cx31 | Plasma membrane (Gap Junctions) | Epidermis (Stratum Granulosum), Ciliary Epithelium | Normal | [8][9] |
| Cx31-R42P (EKV Mutant) | Perinuclear, Cytoplasmic | Keratinocytes | Erythrokeratoderma Variabilis | [9] |
| Cx31-C86S (EKV Mutant) | Predominantly Cytoplasmic | Keratinocytes | Erythrokeratoderma Variabilis | [9] |
| Cx31-G12R (EKV Mutant) | Predominantly Cytoplasmic | Keratinocytes | Erythrokeratoderma Variabilis | [9] |
| Cx31-G12D (EKV Mutant) | Predominantly Cytoplasmic | Keratinocytes | Erythrokeratoderma Variabilis | [9] |
| Cx31-66delD (Hearing Loss Mutant) | Plasma membrane (similar to WT) | Keratinocytes | Hearing Loss with Peripheral Neuropathy | [9] |
| Cx31-R32W (Hearing Loss Mutant) | Plasma membrane (similar to WT) | Keratinocytes | Hearing Loss | [9] |
| Cx31.1 | Intracellular compartments (ER, Golgi), minimal at cell surface | Keratinocytes | Does not form functional gap junctions alone |
EKV: Erythrokeratoderma Variabilis
Experimental Protocols
Immunofluorescence Staining for Connexin Localization
This protocol is adapted from standard immunofluorescence procedures for connexin proteins.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary Antibody: Anti-Connexin 31 antibody (specific to the isoform of interest)
-
Secondary Antibody: Fluorophore-conjugated anti-species IgG (e.g., Alexa Fluor 488 goat anti-rabbit)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips to the desired confluency.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Solution for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Connexin 31 antibody in Blocking Solution to the recommended concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
-
Subcellular Fractionation for Membrane Protein Analysis
This protocol allows for the separation of cellular components to determine the relative abundance of this compound in different fractions (e.g., cytoplasm vs. membrane).
Materials:
-
Fractionation Buffer (e.g., HEPES-based buffer with protease inhibitors)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Centrifuge and ultracentrifuge
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Fractionation Buffer.
-
Lyse the cells by passing the suspension through a Dounce homogenizer or a syringe with a 27-gauge needle multiple times on ice.
-
-
Nuclear Fraction Separation:
-
Centrifuge the lysate at a low speed (e.g., 720 x g) for 5 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant, which contains the cytoplasmic and membrane fractions.
-
-
Membrane Fraction Separation:
-
Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
The supernatant from this step is the cytosolic fraction.
-
-
Analysis:
-
Resuspend the membrane pellet in a suitable buffer.
-
Determine the protein concentration of both the cytosolic and membrane fractions.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an anti-Connexin 31 antibody to determine its distribution.
-
Signaling Pathways and Experimental Workflows
The trafficking of connexins, including Cx31, is a tightly regulated process involving the classical secretory pathway. Connexins are synthesized in the endoplasmic reticulum (ER), oligomerize into connexons in the ER or Golgi apparatus, and are then transported to the plasma membrane.[10] Mutations can disrupt this pathway, leading to protein misfolding, retention in the ER, and subsequent degradation, or mislocalization to other cellular compartments.[5]
The interaction of Cx31 with other connexins can also influence its cellular fate. For instance, Cx31.1, which fails to form functional gap junctions on its own, can be rescued and assembled into gap junctions when co-expressed with Cx31. Conversely, interaction with Cx43 can lead to a shorter half-life for Cx31.1.
References
- 1. Trafficking, assembly, and function of a connexin43-green fluorescent protein chimera in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Trafficking Pathways of Cx43 Gap Junction Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple pathways in the trafficking and assembly of connexin 26, 32 and 43 into gap junction intercellular communication channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative immunohistochemical and biochemical correlates of connexin43 localization in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A quantitative analysis of connexin-specific permeability differences of gap junctions expressed in HeLa transfectants and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bicellscientific.com [bicellscientific.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Regulation of gap junction intercellular communication by connexin ubiquitination: physiological and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
A Comprehensive Technical Guide to the Discovery of Connexin 31 and its Gene Family
This technical guide provides an in-depth overview of the seminal discoveries related to this compound (Cx31) and its corresponding gene, GJB3. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the foundational research in this area, including the experimental methodologies that were pivotal to these discoveries.
Introduction to this compound and the Connexin Gene Family
The connexin gene family encodes proteins that form gap junctions, which are intercellular channels facilitating direct communication between adjacent cells by allowing the passage of ions and small molecules.[1] This communication is crucial for coordinating cellular activities in various tissues.
The discovery of this compound (Cx31) marked a significant addition to this family. Initially identified in rats, its human homolog, encoded by the GJB3 gene, was later cloned and mapped.[1][2] Subsequent research has linked mutations in the GJB3 gene to specific human genetic disorders, including hearing impairment and skin diseases, underscoring the physiological importance of Cx31.[2][3]
The Discovery and Characterization of this compound
The initial identification and characterization of Cx31 were the result of molecular cloning techniques that isolated a new member of the connexin gene family.[1]
Initial Cloning and Sequence Analysis
The discovery of rat this compound was first reported in 1991.[1] A rat genomic DNA library was screened, leading to the isolation and sequencing of the gene. The protein's molecular mass was predicted from the deduced amino acid sequence.[1]
| Property | Value | Reference |
| Designation | Rat this compound (Cx31) | [1] |
| Predicted Molecular Mass | 30,960 Daltons | [1] |
| Amino Acid Length | 270 amino acids | [1] |
| mRNA Size | 1.7 kilobases | [1] |
Gene Expression and Tissue Distribution
The expression pattern of Cx31 mRNA was determined using Northern blotting and in situ hybridization, revealing its presence in specific tissues.
| Tissue Expressing Cx31 mRNA | Species | Reference |
| Placenta | Rat | [1] |
| Harderian Gland | Rat | [1] |
| Skin | Rat | [1] |
| Eye | Rat | [1] |
| Inner Ear | Rat | [2] |
The Human this compound Gene (GJB3)
Following the discovery in rats, the human homolog of the Cx31 gene, GJB3, was identified and characterized. This was particularly significant due to its association with human diseases.
| Gene Property | Description | Reference |
| Gene Name | GJB3 (Gap Junction Protein Beta 3) | [2] |
| Chromosomal Location | 1p33-p35 | [2] |
| Associated Diseases | Autosomal Dominant Hearing Impairment, Erythrokeratodermia Variabilis | [2][3] |
Experimental Protocols
The following sections detail the key experimental methodologies employed in the discovery and characterization of Cx31 and its gene.
Molecular Cloning of Rat this compound
The initial cloning of rat Cx31 involved screening a genomic DNA library.
Protocol:
-
Library Screening: A rat genomic DNA library was screened using a low-stringency hybridization protocol with a mixed oligonucleotide probe designed from a conserved region of other known connexins.
-
Phage Purification and DNA Isolation: Positive phage plaques were purified, and phage DNA was isolated.
-
Subcloning and Sequencing: Restriction fragments of the phage DNA that hybridized to the probe were subcloned into a plasmid vector. The nucleotide sequence of the insert was determined by dideoxy chain termination sequencing.
-
Sequence Analysis: The deduced amino acid sequence was analyzed to predict the molecular weight and identify conserved domains characteristic of the connexin family.[1]
Northern Blot Analysis for mRNA Expression
Northern blotting was used to determine the size and tissue distribution of Cx31 mRNA.[1]
Protocol:
-
RNA Isolation: Total RNA was extracted from various rat tissues using a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method.
-
Electrophoresis: 10-20 µg of total RNA per lane was separated on a 1% agarose (B213101) gel containing 2.2 M formaldehyde (B43269) to denature the RNA.
-
Transfer: The separated RNA was transferred overnight by capillary action to a nylon membrane.
-
Probe Labeling: A cDNA probe corresponding to the coding region of Cx31 was labeled with [α-³²P]dCTP using a random priming method.
-
Hybridization: The membrane was prehybridized and then hybridized with the radiolabeled probe in a solution containing 50% formamide (B127407) at 42°C overnight.
-
Washing: The membrane was washed under stringent conditions to remove non-specifically bound probe.
-
Autoradiography: The membrane was exposed to X-ray film to visualize the hybridized probe, revealing the size and abundance of the target mRNA.
Cloning of the Human GJB3 Gene
The human GJB3 gene was cloned to investigate its role in hereditary hearing impairment.[2]
Protocol:
-
Homologous EST Searching: Public databases were searched for expressed sequence tags (ESTs) with homology to known connexin genes.
-
Nested PCR: Based on the EST sequences, nested polymerase chain reaction (PCR) primers were designed to amplify the full-length coding sequence of the human GJB3 gene from a human genomic DNA library.
-
Cloning and Sequencing: The PCR product was cloned into a plasmid vector and sequenced to confirm its identity as the human homolog of Cx31.
-
Mutation Analysis: The GJB3 gene was then sequenced in individuals from families with a history of hearing loss to identify disease-associated mutations.[2]
The Connexin Gene Family
The discovery of Cx31 contributed to the understanding of the diversity of the connexin gene family. This family is now known to comprise numerous members with distinct expression patterns and functions. The nomenclature is based on the protein's predicted molecular weight (e.g., Cx31 for 31 kDa).[1] The genes are named with the prefix GJA, GJB, etc., based on sequence homology subfamilies.[3]
Conclusion
The discovery of this compound and its gene family was a pivotal step in understanding the molecular basis of intercellular communication. The application of molecular cloning, Northern blotting, and genetic analysis techniques not only identified a new member of this important protein family but also directly linked it to human genetic diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon in the ongoing investigation of connexin function in health and disease, and for the development of potential therapeutic interventions.
References
- 1. Molecular cloning and characterization of a new member of the gap junction gene family, connexin-31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in the gene encoding gap junction protein beta-3 associated with autosomal dominant hearing impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutations in the human connexin gene GJB3 cause erythrokeratodermia variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
connexin 31 protein interactions and binding partners
An In-Depth Technical Guide to Connexin 31 (GJB3) Protein Interactions and Binding Partners
Introduction
This compound (Cx31), encoded by the GJB3 gene, is a member of the connexin family of proteins, which are the fundamental components of gap junctions.[1][2] These junctions consist of intercellular channels that permit the direct passage of ions, metabolites, and small signaling molecules between adjacent cells, thereby facilitating intercellular communication.[1][3] Cx31 is expressed in several tissues, most notably in the epidermis (the outermost layer of the skin) and structures of the inner ear.[1] Mutations in the GJB3 gene are associated with hereditary skin diseases, such as Erythrokeratodermia Variabilis (EKV), and hearing impairment, highlighting its critical role in tissue homeostasis.[1][2][4][5]
Understanding the protein-protein interaction network of Cx31 is crucial for elucidating the molecular mechanisms underlying its function in both healthy and diseased states. This guide provides a comprehensive overview of the known binding partners of Cx31, the experimental methodologies used to identify these interactions, and the functional implications of these molecular partnerships.
Known Protein Interactions of this compound
The primary binding partners of this compound identified to date are other members of the connexin family. These interactions are critical for the formation of heteromeric connexons (a hemichannel composed of different connexin isoforms) and heterotypic gap junction channels (a full channel where the connexons from adjacent cells are of different compositions).
Summary of this compound Interactions
| Interacting Partner | Gene | Evidence | Cell/System | Outcome of Interaction | References |
| Connexin 30.3 | GJB4 | Co-immunoprecipitation, Immunostaining | HeLa Cells | Formation of stabilized heteromeric gap junctions. Co-expression enhances trafficking to the plasma membrane. | [5][6][7] |
| Connexin 30 | GJB6 | Affinity Chromatography | Mus musculus | Physical association; formation of connexin complexes. | [8] |
| This compound.1 | GJB5 | Co-expression Rescue Assay | Mammalian Cells | Cx31 co-expression rescues the assembly of Cx31.1 (which is otherwise defective) into functional gap junctions. | [9][10] |
| Connexin 43 | GJA1 | Co-immunoprecipitation | Rat Epidermal Keratinocytes | Indirect. Cx31.1 interacts with Cx43. The presence of Cx43 alters the turnover rate of Cx31.1. | [9][10][11] |
Visualization of Interaction Networks and Pathways
This compound Interaction Network
The following diagram illustrates the known direct and indirect protein interactions involving this compound.
Caption: Direct and indirect protein interactions of this compound.
Implied Signaling Role of Connexins
Recent research has suggested connexins may play roles beyond simple channel formation, potentially influencing signaling pathways. For instance, Cx31 has been implicated in activating the Focal Adhesion Kinase (FAK) and NF-κB signaling pathways, which are crucial for cell survival.[12]
Caption: Hypothesized Cx31-mediated activation of FAK/NF-κB pathway.
Key Experimental Methodologies
The identification of protein-protein interactions is fundamental to molecular biology. The following sections detail the protocols for key techniques used to study Cx31 interactions.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique used to identify and validate in vivo protein-protein interactions.[13] It relies on a specific antibody to pull a target protein (the "bait") out of a cell lysate, bringing along any of its bound interaction partners ("prey").[14] This method provided the definitive evidence for the physical interaction between Cx31 and Cx30.3.[5][6]
-
Cell Lysate Preparation:
-
Culture cells (e.g., HeLa cells co-expressing tagged Cx31 and a potential partner) to ~90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with a protease inhibitor cocktail).
-
Incubate the plates on ice for 15-30 minutes with gentle agitation.[14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a Bradford or BCA assay.[14]
-
-
Pre-Clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add Protein A/G agarose (B213101) or magnetic beads to the lysate.[15]
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard them, retaining the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein (e.g., anti-Cx31 antibody) to the pre-cleared lysate (typically 1-4 µg of antibody per 500-1000 µg of total protein).
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complex.
-
Add pre-washed Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (or a designated wash buffer) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Pellet the beads, and collect the supernatant which contains the bait and its interacting proteins.
-
Analyze the eluted proteins by Western blotting using an antibody specific for the suspected "prey" protein (e.g., anti-Cx30.3).
-
Caption: A stepwise workflow for a Co-Immunoprecipitation experiment.
Yeast Two-Hybrid (Y2H) System
The Yeast Two-Hybrid (Y2H) screen is a genetic method used to discover protein-protein interactions on a large scale.[16][17] It relies on the reconstitution of a functional transcription factor. While not explicitly cited as the discovery method for known Cx31 interactors in the search results, it remains a primary tool for identifying novel binding partners.
-
Principle: A transcription factor is split into two non-functional parts: a DNA-Binding Domain (BD) and an Activation Domain (AD).[18] The "bait" protein (e.g., Cx31) is fused to the BD. A library of potential "prey" proteins is fused to the AD. If the bait and a prey protein interact, the BD and AD are brought into close proximity, reconstituting the transcription factor and activating a reporter gene (e.g., HIS3, lacZ), allowing yeast to grow on selective media or turn blue.[17][18]
-
Cloning:
-
Clone the full-length coding sequence of GJB3 into a "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-Binding Domain.
-
Obtain a pre-made cDNA library from a relevant tissue (e.g., human skin) cloned into a "prey" vector (e.g., pGADT7), which fuses the library proteins to the GAL4 Activation Domain.
-
-
Yeast Transformation:
-
Transform a suitable yeast reporter strain (e.g., AH109, Y2HGold) with the bait plasmid. Confirm expression and ensure the bait protein is not auto-activating the reporter genes on its own.
-
Transform the bait-containing yeast with the prey cDNA library. This is often done using a high-efficiency yeast mating protocol.[19]
-
-
Selection and Screening:
-
Plate the diploid yeast on selective media lacking specific nutrients (e.g., Tryptophan, Leucine, and Histidine) to select for colonies where an interaction has occurred (activating the HIS3 reporter).
-
Positive colonies are then re-streaked and often tested for a second reporter, such as β-galactosidase activity via a colony-lift filter assay.
-
-
Identification:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert in the prey plasmid to identify the protein that interacts with Cx31.
-
Validate the interaction using an independent method, such as Co-IP.
-
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. genecards.org [genecards.org]
- 3. mdpi.com [mdpi.com]
- 4. WikiGenes - GJB3 - gap junction protein, beta 3, 31kDa [wikigenes.org]
- 5. Molecular interaction of connexin 30.3 and this compound suggests a dominant-negative mechanism associated with erythrokeratodermia variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. HitPredict - High confidence protein-protein interactions [hitpredict.org]
- 9. Cx31.1 can selectively intermix with co-expressed connexins to facilitate its assembly into gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cx31.1 can selectively intermix with co-expressed connexins to facilitate its assembly into gap junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Multi-omics analysis of expression profile and prognostic values of connexin family in LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 16. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 17. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. singerinstruments.com [singerinstruments.com]
- 19. A Yeast 2-Hybrid Screen in Batch to Compare Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Connexin 31 in Skin Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Connexin 31 (Cx31), encoded by the GJB3 gene, is a critical component of gap junctions in the epidermis, playing a vital role in skin development, differentiation, and homeostasis. This technical guide provides an in-depth overview of the physiological functions of Cx31, the pathological consequences of its mutations, and the experimental methodologies used to investigate its role in skin biology. Mutations in GJB3 are primarily associated with Erythrokeratodermia Variabilis (EKV), a rare genetic skin disorder. This document details the molecular mechanisms underlying EKV, focusing on protein misfolding, endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and subsequent downstream signaling pathways. Quantitative data on the functional impact of these mutations are presented, along with detailed experimental protocols and workflow visualizations to aid researchers in this field.
Introduction: this compound in the Epidermis
The epidermis is a highly organized and dynamic tissue that relies on a complex network of intercellular communication to maintain its structure and function. Gap junctions, formed by proteins of the connexin family, are essential for this communication, allowing the direct exchange of ions, second messengers, and small metabolites between adjacent keratinocytes.
This compound is predominantly expressed in the upper layers of the epidermis, specifically the stratum spinosum and the stratum granulosum.[1][2] Its expression pattern suggests a specialized role in the later stages of keratinocyte differentiation, contributing to the formation of the skin barrier. Like other connexins, six Cx31 monomers oligomerize to form a hemichannel, or connexon, in the cell membrane. Two connexons from neighboring cells dock to form a complete gap junction channel, facilitating direct cell-to-cell communication.[3]
Physiological Functions of this compound in Skin
The primary physiological role of Cx31 in the skin is to facilitate intercellular communication, which is crucial for:
-
Epidermal Differentiation: The coordinated differentiation of keratinocytes from the basal layer to the cornified layer is essential for skin barrier formation. Gap junctional communication mediated by Cx31 is thought to play a role in synchronizing this process.
-
Skin Homeostasis: The epidermis is in a constant state of renewal. Intercellular communication via Cx31 helps to regulate the balance between keratinocyte proliferation and differentiation, ensuring the integrity of the skin is maintained.
-
Response to External Factors: Intercellular communication is vital for a coordinated cellular response to environmental stressors and injury.[4]
Pathophysiology: GJB3 Mutations and Erythrokeratodermia Variabilis (EKV)
Mutations in the GJB3 gene are the primary cause of Erythrokeratodermia Variabilis (EKV), a rare autosomal dominant skin disorder.[4][5] EKV is characterized by two distinct clinical features: transient, migratory red patches and persistent, localized hyperkeratosis.[5]
Numerous mutations in GJB3 have been identified in individuals with EKV. These mutations, often missense, lead to a range of cellular defects, primarily through a dominant-negative mechanism. The consequences of these mutations include:
-
Defective Protein Trafficking: Many EKV-associated Cx31 mutants are unable to traffic correctly to the plasma membrane to form functional gap junctions. Instead, they are retained within the cytoplasm, often accumulating in the endoplasmic reticulum.[6][7][8]
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded mutant Cx31 proteins in the ER triggers a cellular stress response known as the UPR.[6][9][10] This is a protective mechanism aimed at restoring ER homeostasis. However, chronic ER stress can lead to apoptosis.
-
Altered Channel Function: Some Cx31 mutants that do reach the cell surface may form abnormal channels with altered gating properties or permeability, or they may interfere with the function of other co-expressed wild-type connexins.[11]
-
Increased Cell Death: EKV-associated Cx31 mutants have been shown to induce higher levels of cell death in vitro compared to wild-type Cx31.[6][9] This is thought to be a direct consequence of prolonged ER stress.
Quantitative Data on the Impact of Cx31 Mutations
The functional consequences of EKV-associated GJB3 mutations have been quantified in various in vitro studies. The following tables summarize key findings.
Table 1: Cellular Viability in the Presence of Cx31 Mutants
| Connexin Construct | Cell Viability (% of Control) | Reference |
| Wild-type Cx31-EGFP | ~100% | [6] |
| (R42P)Cx31-EGFP | Decreased | [6] |
| (C86S)Cx31-EGFP | Decreased | [6] |
| (G12D)Cx31-EGFP | Decreased | [6] |
| (66delD)Cx31-EGFP | ~100% | [6] |
Table 2: Effect of ER Stress Inhibition on Mutant Cx31-Induced Cell Death
| Cell Line Expressing (R42P)Cx31 | LDH Release (% of Untreated) | Reference |
| No inhibitor | 40.21 ± 2.90% | [12] |
| Salubrinal (ER stress inhibitor) | 10.27 ± 1.57% | [12] |
Table 3: Permeability of Wild-Type Cx31 Channels to Tracer Dyes
| Tracer Molecule | Permeability through Cx31 Channels |
| Lucifer Yellow | Permeable |
| Propidium Iodide | Poorly permeable |
| Ethidium Bromide | Not permeable |
| DAPI | Less permeable |
| Neurobiotin | Weakly permeable |
Signaling Pathways Involving this compound in Skin Pathophysiology
Mutations in GJB3 trigger a cascade of intracellular signaling events that ultimately lead to the clinical manifestations of EKV. The primary pathogenic mechanism involves the induction of ER stress and the UPR.
The Unfolded Protein Response (UPR) Pathway
The accumulation of misfolded Cx31 mutants in the ER activates the three main branches of the UPR, mediated by the sensor proteins IRE1, PERK, and ATF6.[13][14][15] This leads to the upregulation of key UPR components, including:
-
BiP/GRP78: An ER chaperone that helps to refold proteins.[12]
-
ATF6 (Activating Transcription Factor 6): Upon activation, the cleaved N-terminal portion of ATF6 translocates to the nucleus to activate the transcription of UPR target genes.[6][16]
-
CHOP (C/EBP Homologous Protein): A transcription factor that is strongly induced during prolonged ER stress and plays a key role in mediating apoptosis.[17][18]
Caption: The Unfolded Protein Response (UPR) pathway activated by mutant Cx31.
The AP-1 (Activator Protein 1) Signaling Pathway
ER stress can also lead to the activation of the AP-1 transcription factor complex, which is composed of proteins from the Fos and Jun families. In the context of EKV-like skin pathology, the upregulation of c-Fos and JunB has been observed. The activation of AP-1 is thought to be mediated by MAP kinase signaling pathways, such as ERK1/2, which can be triggered by ER stress.[2][19][20]
Caption: Activation of the AP-1 signaling pathway downstream of ER stress.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of this compound.
Mutational Analysis of the GJB3 Gene
Objective: To identify mutations in the coding region of the GJB3 gene from patient genomic DNA.
Methodology:
-
DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes using a standard DNA extraction kit.
-
PCR Amplification: The coding exon of the GJB3 gene is amplified by Polymerase Chain Reaction (PCR) using specific primers flanking the region.
-
DNA Sequencing: The PCR product is purified and sequenced using the Sanger sequencing method.
-
Sequence Analysis: The resulting DNA sequence is compared to the reference sequence of the human GJB3 gene (e.g., from NCBI) to identify any variations.
Immunohistochemistry for this compound in Skin Biopsies
Objective: To visualize the localization of Cx31 protein in skin tissue.
Methodology:
-
Tissue Preparation: Fresh skin biopsies are embedded in OCT compound and snap-frozen in liquid nitrogen. 5-10 µm thick sections are cut using a cryostat and mounted on adhesive microscope slides.
-
Fixation: Slides are fixed in ice-cold acetone (B3395972) for 10-20 minutes at -20°C.
-
Blocking: Sections are incubated with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Cx31 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) for 1-2 hours at room temperature.
-
Mounting and Visualization: Slides are mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualized using a fluorescence microscope.
Scrape-Loading Dye Transfer (SLDT) Assay
Objective: To assess gap junctional intercellular communication (GJIC).
Methodology:
-
Cell Culture: Cells (e.g., keratinocytes) are grown to confluence on coverslips.
-
Scraping and Dye Loading: The cell monolayer is scraped with a sharp instrument (e.g., a scalpel blade) in the presence of a solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) and a gap junction-impermeable dye (e.g., Rhodamine Dextran).
-
Incubation: The cells are incubated for a short period (e.g., 5-10 minutes) to allow the dye to transfer from the loaded cells at the scrape line to adjacent, coupled cells.
-
Fixation and Visualization: The cells are washed, fixed, and visualized by fluorescence microscopy. The extent of Lucifer Yellow transfer away from the scrape line is a measure of GJIC.
Dual-Luciferase Reporter Assay for AP-1 Activity
Objective: To quantify the activity of the AP-1 transcription factor.
Methodology:
-
Cell Transfection: Cells are co-transfected with an AP-1 reporter plasmid (containing multiple AP-1 binding sites upstream of a firefly luciferase gene) and a control plasmid (e.g., expressing Renilla luciferase under a constitutive promoter).
-
Experimental Treatment: Cells are treated with the experimental condition of interest (e.g., expression of mutant Cx31).
-
Cell Lysis: Cells are lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The activities of both firefly and Renilla luciferases are measured sequentially in the cell lysate using a luminometer and specific substrates for each enzyme.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
Experimental Workflows
The following diagrams illustrate logical workflows for investigating the role of this compound in skin development.
Caption: Workflow for the identification of GJB3 gene mutations.
Caption: Workflow for the functional characterization of a novel GJB3 mutation.
Conclusion and Future Directions
This compound is an indispensable protein for the proper development and maintenance of the epidermis. Research into the physiological role of Cx31 and the pathological consequences of its mutations has significantly advanced our understanding of the molecular basis of EKV. The primary pathogenic mechanism involves the misfolding of mutant Cx31, leading to ER stress, activation of the UPR, and downstream signaling events that disrupt keratinocyte function.
Future research in this area should focus on:
-
Developing targeted therapies: Given the central role of ER stress in the pathogenesis of EKV, therapeutic strategies aimed at alleviating ER stress or promoting the degradation of misfolded proteins could be beneficial.
-
Investigating the role of other connexins: The epidermis expresses multiple connexins. Understanding the potential interactions between mutant Cx31 and other connexins is crucial for a complete picture of the disease mechanism.
-
In vivo studies: While in vitro models have been invaluable, further studies in animal models that accurately recapitulate the EKV phenotype are needed to test the efficacy of potential therapies.
This technical guide provides a comprehensive resource for researchers and clinicians working on this compound and its role in skin disease. The detailed information on its physiology, pathophysiology, and the experimental approaches to its study will hopefully facilitate further advancements in this field and the development of effective treatments for patients with EKV.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CELLULAR MECHANISMS OF CONNEXIN-BASED INHERITED DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in the human connexin gene GJB3 cause erythrokeratodermia variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EKV mutant this compound associated cell death is mediated by ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mutation in GJB3 is associated with recessive erythrokeratodermia variabilis (EKV) and leads to defective trafficking of the this compound protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EKV mutant this compound associated cell death is mediated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medlineplus.gov [medlineplus.gov]
- 12. Pathogenic Connexin-31 Forms Constitutively Active Hemichannels to Promote Necrotic Cell Death | PLOS One [journals.plos.org]
- 13. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple Mechanisms of Unfolded Protein Response–Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in signal integration mechanisms in the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutations in the unfolded protein response regulator ATF6 cause the cone dysfunction disorder achromatopsia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ATF6 Is a Critical Determinant of CHOP Dynamics during the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of novel stress-induced genes downstream of chop - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Connexin 31: A Pivotal Regulator in Placental Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Connexin 31 (Cx31), encoded by the GJB3 gene, is a critical gap junction protein implicated in the intricate processes of placental development. This technical guide provides a comprehensive overview of the function of Cx31, with a particular focus on its role in regulating trophoblast stem cell (TSC) differentiation, a cornerstone of placentation. We delve into the opposing roles of Cx31 and its co-expressed isoform, this compound.1 (Cx31.1), in maintaining the delicate balance between trophoblast proliferation and terminal differentiation. This document summarizes key quantitative data from knockout mouse models, details relevant experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams. This guide is intended to serve as a valuable resource for researchers investigating placental biology and for professionals in the field of drug development targeting pathways involved in reproductive health.
Introduction
Gap junctions are intercellular channels that facilitate direct communication between adjacent cells by allowing the passage of ions, second messengers, and small metabolites. These channels are formed by proteins called connexins. In mammals, the placenta, a transient organ essential for fetal development, exhibits a dynamic and tightly regulated expression of various connexins. Among these, this compound (Cx31) has emerged as a key player in early placental development in rodents.[1][2]
Studies utilizing knockout mouse models have revealed that the absence of Cx31 leads to significant placental defects and a high rate of embryonic lethality, underscoring its indispensable role.[1][3] This guide will explore the multifaceted functions of Cx31 in the context of placental development, with a focus on its molecular mechanisms and interactions.
The Dichotomous Roles of this compound and this compound.1
In the murine placenta, Cx31 is co-expressed with another connexin isoform, this compound.1 (Cx31.1), encoded by the Gjb5 gene.[4] While structurally similar, these two connexins exert opposing effects on trophoblast differentiation, creating a finely tuned regulatory system.
-
This compound (Cx31): The Guardian of the Proliferative State. Cx31 functions to maintain the proliferative capacity of trophoblast stem cells (TSCs) and delay their terminal differentiation.[3][5] Its presence is crucial for sustaining the pool of progenitor cells required for the proper expansion and formation of placental structures.[5] Deficiency in Cx31 results in an accelerated and excessive differentiation of TSCs into trophoblast giant cells (TGCs), leading to a reduction in the spongiotrophoblast and labyrinth layers of the placenta.[1][4]
-
This compound.1 (Cx31.1): The Promoter of Terminal Differentiation. In contrast to Cx31, Cx31.1 promotes the terminal differentiation of trophoblasts.[4] Its absence leads to a delay in this process, resulting in altered placental morphology, including a more compact spongiotrophoblast layer.
This antagonistic relationship between Cx31 and Cx31.1 highlights a sophisticated mechanism for controlling cell fate within the developing placenta.
Quantitative Data from Knockout Mouse Models
The critical role of Cx31 and Cx31.1 in placental development is underscored by the quantitative data obtained from knockout mouse studies. These studies reveal significant impacts on embryonic viability and placental morphology.
| Parameter | Cx31 Knockout (-/-) | Cx31.1 Knockout (-/-) | Wild-Type (+/+) | Citation(s) |
| Embryonic Lethality | ~60% loss between E10.5 and E13.5 | ~30% loss between E11.5 and E14.5 | Normal Mendelian ratios | [4] |
| Placental Weight | Significantly reduced | Significantly reduced | Normal | [4] |
| Trophoblast Differentiation | Accelerated differentiation into TGCs | Delayed terminal differentiation | Balanced proliferation and differentiation | [4][5] |
| Spongiotrophoblast Layer | Reduced | More compact | Normal morphology | [1] |
| Labyrinth Layer | Reduced | Altered morphology | Normal morphology | [1] |
Signaling Pathways and Molecular Interactions
The precise signaling pathways through which Cx31 exerts its effects on trophoblast differentiation are still being elucidated. However, current evidence points to a complex interplay of transcription factors and signaling molecules.
dot
Caption: Opposing roles of Cx31 and Cx31.1 in TSC fate.
The absence of Cx31 leads to an upregulation of key transcription factors involved in TGC differentiation, such as Mash2 (also known as Ascl2), and placental lactogen 1 (Pl-1).[5] Conversely, Cx31 is necessary to maintain the expression of genes associated with the proliferative state of spongiotrophoblast cells, such as Tpbpa.[5]
Experimental Protocols
A variety of experimental techniques are employed to study the function of Cx31 in placental development. Below are summaries of key methodologies.
Generation of this compound Deficient Mice
The generation of Cx31 knockout mice is a cornerstone for studying its in vivo function. This is typically achieved through homologous recombination in embryonic stem (ES) cells.
dot
Caption: Workflow for generating Cx31 knockout mice.
Trophoblast Stem Cell Culture and Differentiation
Primary TSCs can be isolated from blastocysts and cultured in vitro to study their proliferation and differentiation potential.
-
Isolation: Blastocysts are flushed from the uterus of pregnant mice at embryonic day 3.5 (E3.5).
-
Culture: TSCs are maintained in an undifferentiated state on a layer of feeder cells (e.g., mouse embryonic fibroblasts) in the presence of FGF4 and heparin.
-
Differentiation: Differentiation is induced by the removal of FGF4 and heparin from the culture medium.
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the expression levels of Cx31 and various trophoblast lineage markers.
-
RNA Extraction: Total RNA is isolated from placental tissue or cultured TSCs using standard methods (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
qPCR Reaction: The qPCR reaction is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification in real-time. Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., Gapdh) for normalization.
In Situ Hybridization
This technique is used to visualize the spatial expression pattern of specific mRNAs within placental tissue sections.
-
Tissue Preparation: Placentas are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Probe Synthesis: Digoxigenin (DIG)-labeled antisense RNA probes are synthesized by in vitro transcription from a cDNA template.
-
Hybridization: The tissue sections are hybridized with the labeled probe.
-
Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a color reaction.
Western Blotting
Western blotting is employed to detect and quantify the levels of Cx31 protein.
-
Protein Extraction: Total protein is extracted from placental tissue or cultured cells using a lysis buffer.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody specific for Cx31, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.
Stereology
Stereological methods are used to obtain unbiased quantitative data on the three-dimensional structure of the placenta from two-dimensional sections. This allows for the quantification of volumes of different placental layers (labyrinth, spongiotrophoblast) and cell types.
Parachute Assay for Gap Junctional Intercellular Communication (GJIC)
This assay measures the functional coupling of cells via gap junctions.
-
Donor Cell Loading: A population of cells is loaded with a fluorescent dye that can pass through gap junctions (e.g., calcein-AM).
-
Co-culture: The dye-loaded "donor" cells are "parachuted" onto a monolayer of unlabeled "recipient" cells.
-
Dye Transfer: If functional gap junctions form between the donor and recipient cells, the dye will be transferred.
-
Quantification: The extent of dye transfer to recipient cells is quantified using fluorescence microscopy.
Conclusion and Future Directions
This compound is a non-redundant and essential component in the complex orchestration of placental development. Its role in maintaining the proliferative pool of trophoblast stem cells, in opposition to the pro-differentiation function of this compound.1, highlights a critical regulatory axis. The significant embryonic lethality and placental abnormalities observed in Cx31 knockout mice firmly establish its importance.
Future research should focus on delineating the complete signaling cascades upstream and downstream of Cx31 to fully understand its mechanism of action. Identifying the specific molecules that pass through Cx31-containing gap junctions to regulate TSC fate will be a crucial next step. Furthermore, while most studies to date have been in murine models, investigating the expression and function of Cx31 in human placental development is of paramount importance. A deeper understanding of these processes could provide novel insights into the pathophysiology of pregnancy complications such as preeclampsia and intrauterine growth restriction, and may unveil new therapeutic targets for intervention.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. Connexin31.1 (Gjb5) Deficiency Blocks Trophoblast Stem Cell Differentiation and Delays Placental Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Connexin31-deficient trophoblast stem cells: a model to analyze the role of gap junction communication in mouse placental development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of connexin31.1-deficient mice reveals impaired placental development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pathogenesis of GJB3 Mutations: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The GJB3 gene encodes Gap Junction Beta 3 protein, commonly known as Connexin 31 (Cx31), a critical component of gap junctions. These junctions form intercellular channels that permit the direct passage of ions, nutrients, and small signaling molecules between adjacent cells, playing a vital role in tissue homeostasis.[1][2] Cx31 is prominently expressed in the differentiating layers of the epidermis and in the inner ear, including the cochlea.[1][3] Consequently, mutations in GJB3 are primarily associated with two distinct groups of hereditary disorders: the skin disease Erythrokeratodermia Variabilis (EKV) and Nonsyndromic Hearing Loss (NSHL).[4][5][6][7]
This guide provides an in-depth technical overview of the molecular pathogenesis of GJB3 mutations, summarizing the current understanding of how these genetic alterations disrupt protein function and lead to disease. It includes summaries of quantitative data, detailed experimental protocols for studying mutation effects, and visualizations of the key pathological pathways.
The Spectrum of GJB3 Mutations and Associated Phenotypes
Mutations in GJB3 can be inherited in both autosomal dominant and autosomal recessive patterns.[5][7][8] The resulting phenotype often correlates with the nature and location of the mutation.
-
Erythrokeratodermia Variabilis (EKV): This rare skin disorder is characterized by transient, migratory red patches and fixed, thickened skin plaques (hyperkeratosis).[5][6] It is most commonly caused by autosomal dominant missense mutations.[5][6][7] Several mutations have been identified, including G12R, G12D, R42P, C86S, and L34P (in recessive EKV).[5][8][9]
-
Nonsyndromic Hearing Loss (NSHL): GJB3 mutations can lead to hearing impairment that ranges from mild, late-onset high-frequency hearing loss to profound congenital deafness.[3][6] Both dominant and recessive inheritance patterns are observed.[6] Mutations associated with NSHL are often located in the extracellular loops of the Cx31 protein, which are crucial for the proper docking of connexons.[3]
Core Pathogenic Mechanisms
The pathological consequences of GJB3 mutations can be broadly categorized into four primary mechanisms, which are not mutually exclusive.
Loss-of-Function via Defective Protein Trafficking
Many GJB3 mutations result in misfolded Cx31 protein that is retained within the cell and fails to reach the plasma membrane to form gap junctions.
-
Cytoplasmic Retention: Studies on the recessive L34P mutation, which causes EKV, have shown that the mutant protein is largely retained in the cytoplasm of keratinocytes, preventing its assembly into functional gap junction plaques at the cell surface.[8][9] This mislocalization leads to a complete loss of function.
-
Endoplasmic Reticulum (ER) Accumulation: Other mutations, particularly those associated with dominant EKV (e.g., R42P, C86S), cause the mutant protein to accumulate in the endoplasmic reticulum.[2][10] This retention not only prevents channel formation but also triggers a cellular stress response.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The accumulation of misfolded mutant Cx31 proteins within the ER lumen triggers a state of cellular stress known as ER stress. This activates a signaling cascade called the Unfolded Protein Response (UPR).[1][2][11] While initially a pro-survival response aimed at restoring homeostasis, chronic UPR activation can lead to apoptosis (programmed cell death).[12]
Key events in this pathway include:
-
Sensor Activation: Misfolded Cx31 mutants lead to the dissociation of the master ER chaperone BiP/GRP78 from three ER-transmembrane sensors: IRE1, PERK, and ATF6.
-
UPR Signaling: Activation of these sensors initiates downstream signaling that aims to reduce the protein load and increase the folding capacity of the ER.
-
Apoptosis Induction: If ER stress is prolonged and severe, the UPR shifts to a pro-apoptotic response, primarily through the upregulation of the transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[12]
Studies have demonstrated that EKV-associated mutants like R42P and C86S lead to the upregulation of UPR markers, including BiP, ATF6, and CHOP, ultimately resulting in elevated levels of cell death.[12][13]
Dominant-Negative Effects
In heterozygous individuals, the mutant Cx31 protein can interfere with the function of the normal protein produced from the wild-type allele. This is known as a dominant-negative effect. This can occur through several mechanisms:
-
Inhibition of Wild-Type Trafficking: The mutant protein can interact with wild-type Cx31, trapping the complex in the ER or cytoplasm and preventing the wild-type protein from reaching the cell surface.[14]
-
Formation of Non-functional Heteromeric Channels: Mutant and wild-type connexins can co-oligomerize into a single connexon (a heteromeric connexon). If the mutant protein is present, the resulting channel may be non-functional.
-
Interference with Other Connexins: Cx31 is co-expressed with other connexins in both the skin (e.g., Cx26, Cx43) and the inner ear (e.g., Cx26, Cx30).[3][15] Some GJB3 mutants can interact with these other connexins, disrupting their trafficking or function.[14] For example, the G45E mutant was found to co-immunoprecipitate with Cx43 and restrict its ability to reach the plasma membrane.[14] This is particularly relevant in the cochlea, where the formation of functional heterotypic gap junctions between different connexin types is essential for hearing.[3]
Formation of Aberrant Channels ("Leaky" Hemichannels)
In addition to forming gap junctions between cells, connexons can also exist as single membrane channels called hemichannels, which open to release molecules like ATP into the extracellular space. Some connexin mutations are believed to cause the formation of overly active or "leaky" hemichannels. This can lead to:
-
Uncontrolled ATP Release: Excessive release of ATP can act as a danger signal, triggering inflammatory responses and cell death pathways.[16][17]
-
Disruption of Ion Homeostasis: Aberrant channel opening can disrupt the cell's ionic gradients, leading to membrane depolarization and eventual necrotic cell death.[14]
The G45E mutation, for instance, has been shown to cause necrotic cell death and damage the cellular membrane, a process that is not fully rescued by gap junction channel blockers, suggesting a role for leaky hemichannel function or other channel-independent effects.[14]
Data Presentation: Functional Effects of GJB3 Mutations
The following tables summarize the known functional consequences of specific GJB3 mutations based on in vitro studies. Note: Direct quantitative comparisons of channel conductance are not widely available in the literature for GJB3 mutations.
| Mutation | Associated Disease | Cellular Localization | Gap Junctional Intercellular Communication (GJIC) | Other Effects | Reference |
| G12D/R | EKV (Dominant) | ER Accumulation | Assumed Defective | Induces ER Stress | [5][12] |
| L34P | EKV (Recessive) | Cytoplasmic retention in keratinocytes | Non-functional; fails to form gap junctions | Alters structure of the first transmembrane helix | [8][9][18] |
| R42P | EKV (Dominant) | ER Accumulation | Defective | Induces ER stress and cell death via UPR activation | [12] |
| G45E | EKV (Dominant) | ER Accumulation; vacuolar ER expansion | Defective | Induces necrotic cell death; traps Cx43 in the ER | [14] |
| C86S | EKV (Dominant) | ER Accumulation | Assumed Defective | Induces ER Stress and cell death via UPR activation | [5][12] |
| V84I | NSHL (Dominant) | N/A | Does not function normally when co-expressed with WT | Pathogenic with deleterious effect | [19] |
| R180X | NSHL | Primarily ER | Fails to mediate dye transfer | Induces ER stress (BiP upregulation) | |
| E183K | NSHL | Golgi-like structures | Fails to mediate dye transfer | Induces ER stress (BiP upregulation) |
Visualization of Pathogenic Pathways
The following diagrams, generated using DOT language, illustrate the key pathogenic mechanisms and experimental workflows.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Scrape-Loading Dye Transfer (SL/DT) Assay
This technique assesses gap junctional intercellular communication (GJIC) by measuring the transfer of a fluorescent dye from loaded cells to adjacent cells.[14][20][21]
Materials:
-
Confluent cell culture (e.g., HeLa, HaCaT, or primary keratinocytes) expressing wild-type or mutant Cx31.
-
Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Dye Solution: Lucifer Yellow CH (e.g., 0.5-1% w/v) and a high molecular weight marker like Rhodamine Dextran (10,000 MW) in PBS.[3][14]
-
Fixative: 2-4% Paraformaldehyde (PFA) in PBS.
-
Hypodermic needle (e.g., 30G) or scalpel blade.[3]
-
Fluorescence microscope.
Methodology:
-
Grow cells to a confluent monolayer on coverslips or in culture dishes.
-
Remove the culture medium and gently wash the monolayer three times with pre-warmed HBSS.
-
Remove the final wash and add a small volume of the Dye Solution (e.g., 100 µL) to cover the cells.
-
Immediately create several parallel scratches across the monolayer using a sterile needle or scalpel blade.
-
Incubate for 1-2 minutes at room temperature to allow the dye to enter the scraped cells.[3]
-
Quickly aspirate the dye solution and wash the monolayer three times with HBSS to remove extracellular dye.
-
Add back pre-warmed culture medium and incubate for an additional 2-8 minutes to allow the gap-junction-permeable dye (Lucifer Yellow) to transfer to neighboring cells.[3]
-
Wash cells three times with PBS and fix with 4% PFA for 20 minutes at room temperature.
-
Wash again with PBS and mount the coverslip onto a slide.
-
Visualize using a fluorescence microscope. Rhodamine Dextran will only be present in the cells directly lining the scrape, while Lucifer Yellow will have spread several cell layers away in communication-competent cells.
-
Quantify the extent of dye transfer by measuring the distance of Lucifer Yellow spread from the scrape line using image analysis software.
Immunofluorescence for Cx31 Localization
This protocol is used to visualize the subcellular localization of wild-type and mutant Cx31 proteins.
Materials:
-
Cells grown on coverslips, transfected with constructs for tagged (e.g., GFP, myc) Cx31.
-
Fixative: Cold (-20°C) methanol (B129727) or 4% PFA in PBS.
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS (only needed for PFA fixation).[22]
-
Blocking Buffer: 10% normal goat serum and 0.3% Triton X-100 in PBS.[22]
-
Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-GJB3/Cx31 antibody (e.g., Proteintech 12880-1-AP, Novus Biologicals H00002707-M01).[1][2] Recommended starting dilution: 1:50 to 1:500.[2]
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488, Alexa Fluor 594).
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting Medium.
Methodology:
-
Seed and grow cells on sterile glass coverslips. Transfect with the desired Cx31 construct if necessary.
-
Wash cells briefly with PBS.
-
Fixation:
-
Permeabilization (for PFA-fixed cells only): Incubate with 0.3% Triton X-100 in PBS for 3-10 minutes. Wash 3x with PBS.[19][22]
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.[22]
-
Primary Antibody Incubation: Dilute the primary anti-Cx31 antibody in Incubation Buffer (e.g., 5% normal serum, 0.3% Triton X-100 in PBS).[22] Aspirate blocking solution and add the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C.[19]
-
Washing: Wash coverslips three times for 5-10 minutes each with PBS.[19][22]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Incubation Buffer. Incubate in the dark for 1 hour at room temperature.
-
Washing: Wash three times for 5-10 minutes each with PBS in the dark.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain nuclei.
-
Mounting: Rinse briefly in PBS and mount the coverslip onto a microscope slide using mounting medium.
-
Image using a confocal or epifluorescence microscope.
Hemichannel-Mediated ATP Release Assay
This assay quantifies the release of ATP from cells, a key indicator of hemichannel activity, using a luciferin-luciferase bioluminescence reaction.[10][23]
Materials:
-
Cultured cells expressing wild-type or mutant Cx31.
-
Luciferin-Luciferase (LL) Assay Kit/Reagent.
-
Luminometer or photon-counting photomultiplier tube.
-
Physiological buffer (e.g., HBSS).
-
Optional: Hemichannel blockers (e.g., Flufenamic acid, Gap26 peptide) as controls.[10]
-
Optional: Ectonucleotidase inhibitor (e.g., ARL-67156) to prevent ATP degradation.[10]
Methodology:
-
Culture cells in a luminometer-compatible plate (e.g., white-walled 96-well plate).
-
Replace the culture medium with a physiological buffer. If desired, add an ectonucleotidase inhibitor to prevent ATP breakdown in the extracellular medium.[10]
-
To measure basal ATP release, add the LL reagent to the buffer according to the manufacturer's instructions.
-
Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the extracellular ATP concentration.
-
To measure stimulated ATP release (e.g., in response to mechanical stress or low-calcium conditions), establish a baseline luminescence reading, then apply the stimulus and record the change in light output over time.
-
Calibration: Create a standard curve by measuring the luminescence of known concentrations of ATP in the same buffer used for the experiment. This allows conversion of luminescence units (RLU) to absolute ATP concentrations (e.g., nM).[23]
-
Data Analysis: Compare the ATP release from cells expressing mutant Cx31 to those expressing wild-type Cx31 and to control cells. The specificity of hemichannel-mediated release can be confirmed by demonstrating inhibition with hemichannel blockers.
Conclusion and Future Directions
Mutations in GJB3 disrupt the crucial functions of this compound in the skin and inner ear through a variety of pathogenic mechanisms. These include loss-of-function from protein misfolding and trafficking defects, cellular damage via ER stress and the UPR, dominant-negative interference with other connexins, and potentially gain-of-function effects through leaky hemichannels. The specific cellular consequence often depends on the precise nature of the mutation and the cellular context.
For drug development professionals, understanding these distinct pathways is critical. Therapeutic strategies could be tailored to the specific mechanism:
-
Trafficking Defects: Small molecule chaperones could be developed to aid the folding and transport of retained mutant proteins.
-
ER Stress: Inhibitors of the UPR pathway could mitigate the pro-apoptotic effects of protein accumulation.
-
Dominant-Negative Effects: Allele-specific gene silencing approaches (e.g., using siRNA or CRISPR-based technologies) could be employed to reduce the expression of the mutant protein.
-
Leaky Hemichannels: Specific hemichannel blockers could prevent aberrant ATP release and subsequent cell death.
Further research is needed to obtain more precise quantitative data on the functional consequences of a wider range of GJB3 mutations. High-resolution structural studies of mutant Cx31 channels and more detailed analyses of their interactions with other proteins will provide deeper insights into the molecular basis of these debilitating disorders and pave the way for targeted therapeutic interventions.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. GJB3 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. A Connexin Gene (GJB3) Mutation in a Chinese Family With Erythrokeratodermia Variabilis, Ichthyosis and Nonsyndromic Hearing Loss: Case Report and Mutations Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Mutations in the human connexin gene GJB3 cause erythrokeratodermia variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations in the gene encoding gap junction protein beta-3 associated with autosomal dominant hearing impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Connexin Gene (GJB3) Mutation in a Chinese Family With Erythrokeratodermia Variabilis, Ichthyosis and Nonsyndromic Hearing Loss: Case Report and Mutations Update [frontiersin.org]
- 8. A mutation in GJB3 is associated with recessive erythrokeratodermia variabilis (EKV) and leads to defective trafficking of the this compound protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Upregulation of BiP and CHOP by the unfolded-protein response is independent of presenilin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Gjb3 Gene Mutations in Non-Syndromic Hearing Loss of Bloch, Kurd, and Turkmen Ethnicities in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Cellular Assay for the Identification and Characterization of Connexin Gap Junction Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rare missense mutation in GJB3 (Cx31G45E) is associated with a unique cellular phenotype resulting in necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of cell death and gain-of-function properties of connexin26 mutants predict severity of skin disorders and hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single Channel Analysis of Conductance and Rectification in Cation-selective, Mutant Glycine Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CHOP is implicated in programmed cell death in response to impaired function of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of the pathogenicity of GJB3 and GJB6 variants associated with nonsyndromic hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Induction of Endoplasmic Reticulum Stress Genes, BiP and Chop, in Genetic and Environmental Models of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. sm.unife.it [sm.unife.it]
Methodological & Application
Visualizing Connexin 31 in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connexin 31 (Cx31), encoded by the GJB3 gene, is a member of the connexin family of proteins that form gap junctions. These junctions are crucial for direct cell-to-cell communication by allowing the passage of ions and small signaling molecules. The precise localization and expression levels of Cx31 are vital for understanding its role in both normal physiological processes and pathological conditions, including skin diseases and hearing loss. This document provides detailed application notes and protocols for the effective visualization of this compound in tissue samples, catering to the needs of researchers in academia and the pharmaceutical industry. The primary techniques covered are immunofluorescence and in situ hybridization, offering insights into protein localization and mRNA expression, respectively.
Quantitative Data Summary
The expression of this compound varies significantly across different tissues and developmental stages. While precise quantitative data is often study-dependent, the following table summarizes the relative expression levels of Cx31 protein and mRNA in various tissues as reported in the literature.
| Tissue/Cell Type | Protein Expression Level | mRNA Expression Level | Citation |
| Skin (Epidermis) | High, particularly in differentiating keratinocytes.[1][2][3] | Detected.[2] | |
| Testis (Seminiferous Epithelium) | Abundant in the basal compartment, including spermatogonia and early primary spermatocytes. Also detected in elongating spermatids. | Detected and localized to the basal compartment.[4] | |
| Neuronal Cell Lines (e.g., SH-SY5Y) | Endogenously expressed, with increased expression and membrane localization upon differentiation.[5] | Detected. | |
| Mouse Embryo (Pre-implantation) | Present in both the inner cell mass and trophectoderm.[6][7] | Detected.[6][7] | |
| Mouse Embryo (Post-implantation) | Exclusively in cells of the trophectoderm lineage.[7] | Exclusively in cells of the trophectoderm lineage.[6][7] | |
| Human Keratinocyte Cell Lines (HaCaT, HEK) | Relatively weak expression.[8] | Detected.[8] |
Experimental Protocols
Immunofluorescence Staining for this compound Protein
Immunofluorescence is a powerful technique to visualize the subcellular localization of Cx31. This protocol is optimized for detecting connexin proteins in both frozen and paraffin-embedded tissue sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold acetone (B3395972)/methanol (B129727)
-
Blocking Solution: 5% Normal Goat Serum (or serum from the secondary antibody host species) with 0.3% Triton X-100 in PBS
-
Primary Antibody: Anti-Connexin 31 antibody (diluted in blocking solution)
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488, 594)
-
Nuclear Counterstain: DAPI or Hoechst
-
Antifade Mounting Medium
-
Microscope slides (positively charged)
-
Humidified chamber
Protocol for Frozen Sections:
-
Tissue Preparation: Snap-freeze fresh tissue in liquid nitrogen or isopentane (B150273) pre-cooled in liquid nitrogen. Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound. Cut 5-10 µm thick sections using a cryostat and mount on positively charged microscope slides.
-
Fixation: Fix the sections with ice-cold acetone or methanol at -20°C for 10-20 minutes, or with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash slides three times for 5 minutes each with PBS.
-
Permeabilization & Blocking: Incubate sections with Blocking Solution for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding and permeabilize the membranes.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Cx31 antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Washing: Wash slides three times for 5 minutes each with PBS in the dark.
-
Counterstaining: Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Washing: Wash slides twice with PBS.
-
Mounting: Mount the coverslip with a drop of antifade mounting medium.
-
Visualization: Visualize the staining using a fluorescence or confocal microscope.
Protocol for Paraffin-Embedded Sections:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Washing: Wash slides with PBS.
-
Permeabilization & Blocking: Follow steps 4-12 from the frozen section protocol.
In Situ Hybridization for this compound mRNA
In situ hybridization (ISH) is used to detect the location of specific mRNA sequences within tissue sections, providing valuable information about gene expression patterns. This protocol describes a non-radioactive ISH method using digoxigenin (B1670575) (DIG)-labeled probes.
Materials:
-
DEPC-treated water and solutions
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Proteinase K
-
Acetylation solution
-
Hybridization buffer
-
DIG-labeled RNA probe for this compound
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution
-
Microscope slides (positively charged)
-
Humidified chamber
Protocol:
-
Tissue Preparation and Fixation: Prepare frozen or paraffin-embedded tissue sections as described for immunofluorescence. Ensure all solutions are RNase-free. Fix sections in 4% PFA for 10-20 minutes at room temperature.
-
Washing: Wash sections twice in PBS.
-
Permeabilization: Treat sections with Proteinase K (1-5 µg/mL in PBS) for 5-10 minutes at room temperature to improve probe penetration. The optimal time and concentration should be determined empirically.
-
Post-fixation: Stop the Proteinase K reaction by washing with PBS and then post-fix in 4% PFA for 5 minutes.
-
Acetylation: Acetylate the sections for 10 minutes in a freshly prepared acetylation solution to reduce non-specific probe binding.
-
Prehybridization: Wash in PBS and then incubate the sections in hybridization buffer for at least 1 hour at a temperature 5-10°C below the hybridization temperature.
-
Hybridization: Dilute the DIG-labeled Cx31 probe in hybridization buffer. Denature the probe by heating at 80-85°C for 5 minutes, then quickly chill on ice. Apply the probe to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the appropriate hybridization temperature (typically 55-65°C).
-
Post-Hybridization Washes: Perform stringent washes to remove unbound probe. This typically involves washes in solutions with decreasing concentrations of SSC buffer and increasing temperatures.
-
Immunological Detection:
-
Wash the slides in a suitable buffer (e.g., MABT).
-
Block non-specific binding with a blocking solution for 1 hour.
-
Incubate with an anti-DIG-AP antibody conjugate overnight at 4°C.
-
Wash thoroughly with buffer.
-
-
Color Development: Incubate the sections with the NBT/BCIP substrate solution in the dark until the desired color intensity is reached. Monitor the reaction under a microscope.
-
Stopping the Reaction: Stop the color development by washing with PBS.
-
Counterstaining and Mounting: Optionally, counterstain with a nuclear fast red solution. Dehydrate the sections through an ethanol series, clear in xylene, and mount with a permanent mounting medium.
-
Visualization: Examine the sections under a bright-field microscope.
Diagrams and Workflows
This compound Signaling and Interaction Pathway
Connexins, including Cx31, are integral membrane proteins that form gap junctions, facilitating direct intercellular communication. They can also form hemichannels that allow communication between the cytoplasm and the extracellular environment. The C-terminal domain of connexins is a site for protein-protein interactions that can modulate signaling pathways independent of channel function. Cx31 has been shown to interact with other connexins, such as Cx30.3 and Cx43, as well as with scaffolding proteins like Zona Occludens 1 (ZO-1).
Experimental Workflow for Immunofluorescence
The following diagram illustrates the key steps in the immunofluorescence protocol for visualizing this compound protein in tissue samples.
Experimental Workflow for In Situ Hybridization
This diagram outlines the major stages of the in situ hybridization protocol to detect this compound mRNA.
References
- 1. Cancer Connectors: Connexins, Gap Junctions, and Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Cx31 and Cx43 in Differentiation-Competent Rodent Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Differential expression of gap-junction gene this compound in seminiferous epithelium of rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Expression of the gap junction proteins connexin31 and connexin43 correlates with communication compartments in extraembryonic tissues and in the gastrulating mouse embryo, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Generating Connexin 31 Knockout Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Connexin 31 (Cx31), encoded by the Gjb3 gene in mice, is a member of the gap junction protein family responsible for forming channels that allow direct communication between adjacent cells. These channels are crucial for the exchange of ions, small metabolites, and second messengers, thereby playing a vital role in various physiological processes. Dysregulation of Cx31 has been implicated in skin diseases and hearing impairment. The generation of this compound knockout (KO) mouse models is an essential tool for elucidating its in vivo functions, understanding disease pathogenesis, and for the development and testing of novel therapeutic agents.
These application notes provide a comprehensive guide to generating and validating a this compound knockout mouse model using the CRISPR-Cas9 system. Detailed protocols for key experiments, from guide RNA design to the validation of knockout animals, are provided.
Data Presentation
Table 1: Summary of Reagents for CRISPR-Cas9 Mediated Knockout of this compound
| Reagent | Description | Recommended Concentration/Amount | Supplier (Example) |
| Cas9 Nuclease | Recombinant Streptococcus pyogenes Cas9 protein with nuclear localization signals (NLS) | 20-50 ng/µl | Integrated DNA Technologies (IDT) |
| sgRNA | Synthetic single guide RNA targeting exon 2 of the mouse Gjb3 gene | 10-25 ng/µl | Synthego, IDT |
| Zygotes | C57BL/6J mouse zygotes | N/A | The Jackson Laboratory |
| M2 Medium | For handling and manipulation of embryos | As per manufacturer's instructions | MilliporeSigma |
| KSOM Medium | For embryo culture | As per manufacturer's instructions | MilliporeSigma |
Table 2: Example Primer Sequences for PCR Genotyping of this compound Knockout Mice
| Primer Name | Sequence (5' to 3') | Expected Amplicon Size (WT) | Expected Amplicon Size (KO) |
| Cx31-WT-F | GCTGAGCACCTTCATCATCG | ~250 bp | No product |
| Cx31-WT-R | AGGTAGAAGCCGTCGTAGTC | ~250 bp | No product |
| Cx31-KO-F | GCTGAGCACCTTCATCATCG | No product | ~180 bp (with a ~70 bp deletion) |
| Cx31-KO-R | TGACTGACTGAGCTAGCTAGC (example downstream primer) | No product | ~180 bp (with a ~70 bp deletion) |
| Cx31-Common-F | GCTGAGCACCTTCATCATCG | ~250 bp | ~180 bp |
| Cx31-Common-R | AGGTAGAAGCCGTCGTAGTC | ~250 bp | ~180 bp |
Note: KO amplicon size is an example and will depend on the specific indel generated by CRISPR-Cas9. Primers should be designed based on the specific targeting strategy.
Table 3: Antibodies for Western Blot Validation of this compound Knockout
| Antibody | Host Species | Application | Dilution | Supplier | Catalog # (Example) |
| Anti-Connexin 31 | Rabbit Polyclonal | WB, IHC, IF | 1-3 µg/mL | Thermo Fisher Scientific | 36-5100 |
| Anti-Connexin 31 | Rabbit Polyclonal | WB, IHC, IF | 1:500 - 1:1000 | Antibodies-online | ABIN1804049 |
| Anti-GAPDH | Rabbit mAb | WB | 1:1000 | Cell Signaling Technology | 2118 |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Generation of this compound Knockout Mice
This protocol outlines the generation of a constitutive knockout of the Gjb3 gene by introducing a frameshift mutation in an early exon using CRISPR-Cas9.
1.1. Guide RNA Design:
-
Obtain the genomic sequence of the mouse Gjb3 gene from the NCBI or Ensembl database. The mouse Gjb3 gene is located on chromosome 4.
-
Identify a suitable target region within an early exon, preferably exon 2, to maximize the likelihood of generating a loss-of-function allele.
-
Use online CRISPR design tools (e.g., CHOPCHOP, Synthego Design Tool) to identify potential 20-nucleotide sgRNA sequences that precede a Protospacer Adjacent Motif (PAM) sequence (NGG for S. pyogenes Cas9).
-
Select sgRNAs with high on-target scores and low predicted off-target effects.
Example sgRNA target sequence in Exon 2 of mouse Gjb3: 5'-AGCACCTTCATCATCGGCTACAGG -3' (PAM sequence in bold).
1.2. Preparation of CRISPR-Cas9 Reagents:
-
Synthesize or purchase the selected sgRNA.
-
Prepare the microinjection mix by combining Cas9 nuclease and the sgRNA in microinjection buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.1 mM EDTA). Recommended final concentrations are 20-50 ng/µl for Cas9 protein and 10-25 ng/µl for sgRNA.
-
Incubate the mix at 37°C for 10 minutes to allow the formation of the ribonucleoprotein (RNP) complex.
1.3. Zygote Microinjection:
-
Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
-
Perform pronuclear or cytoplasmic microinjection of the CRISPR-Cas9 RNP complex into the zygotes.
-
Culture the injected zygotes in KSOM medium overnight.
1.4. Embryo Transfer and Generation of Founder Mice:
-
Transfer the surviving 2-cell stage embryos into the oviducts of pseudopregnant female mice.
-
Allow the pregnancies to proceed to term. The resulting pups are the potential founder (F0) generation.
1.5. Screening of Founder Mice:
-
At 2-3 weeks of age, obtain tail biopsies from the F0 pups for genomic DNA extraction.
-
Perform PCR using primers flanking the sgRNA target site.
-
Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) at the target locus.
-
Founder mice with out-of-frame mutations are selected for breeding to establish the knockout line.
Protocol 2: PCR Genotyping of this compound Knockout Mice
2.1. Genomic DNA Extraction:
-
Digest tail biopsies overnight at 55°C in a lysis buffer containing Proteinase K.
-
Purify genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.
2.2. PCR Amplification:
-
Set up a three-primer PCR reaction to distinguish between wild-type (WT), heterozygous (Het), and homozygous knockout (KO) alleles.
-
A forward primer upstream of the targeted region.
-
A WT-specific reverse primer that binds within the deleted region.
-
A mutant-specific reverse primer that binds downstream of the deleted region.
-
-
PCR Reaction Mix (25 µl):
-
10X PCR Buffer: 2.5 µl
-
dNTPs (10 mM): 0.5 µl
-
Forward Primer (10 µM): 1 µl
-
WT Reverse Primer (10 µM): 0.5 µl
-
Mutant Reverse Primer (10 µM): 0.5 µl
-
Taq DNA Polymerase: 0.25 µl
-
Genomic DNA (50-100 ng): 1 µl
-
Nuclease-free water: to 25 µl
-
-
PCR Cycling Conditions:
-
Initial denaturation: 94°C for 3 min
-
35 cycles of:
-
Denaturation: 94°C for 30 sec
-
Annealing: 60°C for 30 sec
-
Extension: 72°C for 30 sec
-
-
Final extension: 72°C for 5 min
-
2.3. Gel Electrophoresis:
-
Run the PCR products on a 2% agarose (B213101) gel.
-
Visualize the bands under UV light.
-
WT: One band corresponding to the WT allele size.
-
Het: Two bands, one for the WT allele and one for the smaller KO allele.
-
KO: One band corresponding to the KO allele size.
-
Protocol 3: Southern Blot Analysis for Validation
3.1. Genomic DNA Digestion and Gel Electrophoresis:
-
Digest 10-15 µg of genomic DNA from WT, Het, and KO mice with a suitable restriction enzyme that cuts outside the targeted region. The choice of enzyme should be based on the in-silico restriction map of the Gjb3 locus.
-
Separate the digested DNA on a 0.8% agarose gel.
3.2. Probe Design and Labeling:
-
Design a 300-500 bp probe that binds to a region outside of the targeted exon. The probe sequence should be unique in the mouse genome.
-
Label the probe with a non-radioactive (e.g., DIG) or radioactive (e.g., ³²P) label.
3.3. Southern Blotting and Hybridization:
-
Transfer the DNA from the gel to a nylon membrane.
-
Prehybridize the membrane in a hybridization buffer.
-
Hybridize the membrane with the labeled probe overnight at 42°C (for DIG-labeled probes).
-
Wash the membrane under stringent conditions to remove non-specific binding.
3.4. Detection:
-
Detect the probe signal using an appropriate method (e.g., chemiluminescence for DIG-labeled probes or autoradiography for radioactive probes).
-
The band sizes will differ between WT and KO alleles due to the deletion introduced by CRISPR-Cas9, confirming the gene knockout at the genomic level.
Protocol 4: Western Blot Analysis for Protein Knockout Confirmation
4.1. Protein Extraction:
-
Homogenize tissues (e.g., skin, cochlea) from WT, Het, and KO mice in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
4.2. SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
4.3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (e.g., Thermo Fisher, Cat# 36-5100, at 1-3 µg/mL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4.4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
The absence of the ~31 kDa band in the KO samples confirms the successful knockout of the this compound protein. A loading control, such as GAPDH, should be used to ensure equal protein loading.
Mandatory Visualization
Caption: Workflow for generating Cx31 knockout mice.
Caption: this compound-mediated ATP release signaling.
Application Notes and Protocols for Studying Connexin 31 Channel Function
Introduction
Connexin 31 (Cx31), encoded by the GJB3 gene, is a member of the connexin family of proteins that form gap junction channels and hemichannels.[1] These channels are crucial for direct intercellular communication by allowing the passage of ions, small metabolites, and signaling molecules (up to ~1 kDa) between adjacent cells or between the cytoplasm and the extracellular environment.[2][3] Mutations in the GJB3 gene are linked to several human diseases, including skin disorders like erythrokeratoderma variabilis (EKV), as well as dominant and recessive non-syndromic hearing loss.[1][4]
Studying the function of Cx31 channels presents unique challenges. Multiple studies have shown that Cx31, and its related isoform Cx31.1, often fail to form functional homomeric gap junction channels when expressed alone in various cell systems.[5][6] Its ability to form functional channels and its subcellular localization are frequently dependent on its interaction and co-expression with other connexin isoforms, such as Cx30.3 and Cx43.[7][8][9] Therefore, a multi-faceted approach is required to fully elucidate its channel properties, regulatory mechanisms, and role in pathophysiology.
These application notes provide an overview of key methodologies and detailed protocols for investigating Cx31 channel function, catering to researchers in cell biology, physiology, and drug development.
Electrophysiological Analysis of Gap Junction Channels
Application Note: Dual whole-cell patch clamp is the gold-standard technique for directly measuring the electrical conductance of gap junction channels between two adjacent cells (junctional conductance, Gj). This method provides high-resolution data on channel gating, permeability, and voltage sensitivity.[6][10] For Cx31, this technique is essential to determine whether it forms functional channels under specific conditions, such as when co-expressed with other connexins or when disease-associated mutations are present.[6] Studies using this method have demonstrated that cells expressing only Cx31.1 exhibit no junctional currents, unlike control cells expressing functional connexins.[6][8]
Experimental Protocol: Dual Whole-Cell Patch Clamp
-
Cell Preparation:
-
Culture cells (e.g., connexin-deficient HeLa or AD-293 cells) on glass coverslips.[6]
-
Transfect cells with Cx31 expression vectors (and/or vectors for co-expression of other connexins). Co-transfect with a fluorescent marker like GFP to identify expressing cells.[6]
-
Allow 24-48 hours for protein expression.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on an inverted microscope stage and perfuse with extracellular solution (e.g., containing in mM: 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose; pH 7.4).
-
Identify a pair of adjacent, fluorescently-labeled cells.
-
-
Patching and Recording:
-
Using two micromanipulators, approach each cell of the pair with a glass micropipette filled with intracellular solution (e.g., containing in mM: 130 CsCl, 10 EGTA, 0.5 CaCl2, 10 HEPES; pH 7.2).
-
Establish a giga-ohm seal on each cell and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the voltage of one cell (V1) at 0 mV and apply a series of voltage steps (e.g., from -20 mV to +100 mV in 20 mV increments) to the second cell (V2).
-
The current required to hold V1 at 0 mV is the junctional current (Ij).
-
-
Data Analysis:
-
Calculate junctional conductance (Gj) using Ohm's law: Gj = Ij / (V2 - V1).
-
Plot Gj against the transjunctional voltage (Vj) to analyze voltage-dependent gating.
-
Data Presentation:
| Cellular Condition | Transfected Connexin(s) | Mean Junctional Conductance (Gj) (nS) | Coupling Percentage (%) |
| Control | Cx50 (positive control) | 5.8 ± 1.2 | ~90% |
| Test | Cx31.1 alone | 0 | 0% |
| Test | Cx31 + Cx31.1 | 3.5 ± 0.8 | ~60% |
| Test | Cx31 + Cx43 | 1.2 ± 0.4 | ~30% |
| Note: Data are representative examples based on published findings indicating lack of homomeric function for Cx31.1 and rescue by co-expression.[6][11] |
Workflow Diagram:
Caption: Workflow for assessing Cx31 gap junction function via patch clamp.
Analysis of Gap Junctional Intercellular Communication (GJIC)
Application Note: Dye transfer assays are a functional, albeit less quantitative, alternative to electrophysiology for assessing GJIC. These methods visualize the passage of fluorescent dyes from a "donor" cell to adjacent "acceptor" cells.[12][13] Techniques like scrape loading or microinjection are widely used.[14] They are particularly useful for screening the effects of mutations or potential pharmacological modulators on Cx31-mediated communication, especially when Cx31 is co-expressed with a functional partner.[8]
Experimental Protocol: Scrape-Loading Dye Transfer Assay
-
Cell Preparation:
-
Grow cells to confluence on coverslips or in 35 mm dishes.
-
-
Dye Loading:
-
Prepare a dye solution containing a gap junction-permeable dye (e.g., 0.5% Lucifer Yellow, MW 457 Da) and a gap junction-impermeable dye to mark the initially loaded cells (e.g., 0.1% Rhodamine Dextran, MW 10,000 Da) in a buffered saline solution.
-
Rinse the cell monolayer once with phosphate-buffered saline (PBS).
-
Remove the PBS, add a small volume of the dye solution, and make a scrape across the monolayer with a syringe needle or scalpel blade.
-
Incubate for 3-5 minutes to allow dye uptake into the scraped cells.
-
-
Incubation and Imaging:
-
Wash the monolayer thoroughly (3-5 times) with PBS to remove extracellular dye.
-
Add fresh culture medium and incubate for 5-10 minutes to allow for intercellular dye transfer.
-
Fix the cells with 4% paraformaldehyde.
-
Image the scrape line using fluorescence microscopy with appropriate filter sets for both dyes.
-
-
Data Analysis:
-
Quantify GJIC by counting the number of cell layers away from the scrape line that show Lucifer Yellow fluorescence (but not Rhodamine Dextran).
-
Compare the extent of dye transfer between control and Cx31-expressing cells.
-
Data Presentation:
| Cell Line | Expressed Connexin(s) | Extent of Dye Transfer (No. of cell rows) |
| HeLa (GJIC-deficient) | None (Negative Control) | 0 |
| HeLa | Cx43 (Positive Control) | 5 ± 1 |
| HeLa | Cx31.1 alone | 0 |
| HeLa | Cx31 + Cx31.1 | 3 ± 1 |
| Note: Data are representative examples illustrating the dependency of Cx31.1 on a partner connexin for forming functional channels.[8] |
Workflow Diagram:
Caption: Step-by-step workflow for the scrape-loading dye transfer assay.
Measurement of this compound Hemichannel Activity
Application Note: Undocked connexons, known as hemichannels, can open under specific physiological or pathological conditions, providing a pathway for communication between the cell's interior and the extracellular space.[3][10] Excessive hemichannel opening is often linked to cell pathology and death.[2][15] Methods to study hemichannel activity typically involve measuring the uptake of fluorescent dyes from the extracellular medium or the release of cellular molecules like ATP.[2][10] These assays are critical for understanding how disease-causing Cx31 mutations might lead to cellular damage by forming constitutively active or "leaky" hemichannels.[2]
Experimental Protocol: Dye Uptake Assay for Hemichannel Activity
-
Cell Preparation:
-
Plate cells expressing wild-type or mutant Cx31 onto glass-bottom dishes.
-
-
Assay Conditions:
-
Wash cells with a saline solution. To elicit hemichannel opening, a low-calcium solution is often used (as high extracellular calcium inhibits most hemichannels).[2][16]
-
Prepare an uptake buffer (e.g., HBSS) containing a hemichannel-permeable fluorescent dye such as 5(6)-carboxyfluorescein, ethidium (B1194527) bromide, or DAPI.[10]
-
-
Dye Uptake:
-
Incubate cells with the dye-containing buffer for 5-15 minutes. Include control groups with a hemichannel blocker (e.g., carbenoxolone (B1668346) or La3+) or in a high-calcium buffer to confirm that uptake is connexin-mediated.
-
-
Imaging and Quantification:
-
Wash cells thoroughly to remove extracellular dye.
-
Immediately image the cells using fluorescence microscopy or measure the total fluorescence using a plate reader.
-
Quantify the average fluorescence intensity per cell. An increase in intracellular fluorescence compared to controls indicates hemichannel activity.[10]
-
Data Presentation:
| Condition | Extracellular [Ca2+] | Inhibitor | Relative Fluorescence Units (RFU) |
| WT-Cx31 | Normal (1.8 mM) | None | 100 ± 15 |
| WT-Cx31 | Low (0 mM) | None | 350 ± 40 |
| Mutant-Cx31 (R42P) | Normal (1.8 mM) | None | 420 ± 55 |
| Mutant-Cx31 (R42P) | Normal (1.8 mM) | Carbenoxolone | 110 ± 20 |
| Note: Data are representative examples based on findings that pathogenic Cx31 mutants can form constitutively active hemichannels.[2] |
Workflow Diagram:
Caption: Workflow for measuring Cx31 hemichannel activity via dye uptake.
Biochemical Analysis of Cx31 Interactions and Localization
Application Note: Since the function of Cx31 is highly dependent on its molecular context, biochemical methods are vital. Immunofluorescence is used to determine the subcellular localization of Cx31—whether it is retained in the endoplasmic reticulum/Golgi, trafficked to the plasma membrane, or assembled into gap junction plaques at points of cell-cell contact.[1] Co-immunoprecipitation (Co-IP) is a powerful technique to confirm physical interactions between Cx31 and other proteins, particularly other connexins like Cx30.3, which has been shown to be a key interaction partner.[7][9][17]
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Preparation and Lysis:
-
Co-transfect cells (e.g., HeLa or keratinocytes) with epitope-tagged versions of Cx31 (e.g., Cx31-V5) and its putative binding partner (e.g., Cx30.3-Myc).[7]
-
After 48 hours, harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against one of the epitope tags (e.g., anti-Myc antibody) overnight at 4°C.
-
Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the other epitope tag (e.g., anti-V5 antibody).
-
A band corresponding to the molecular weight of the co-precipitated protein (Cx31-V5) confirms a physical interaction.[7]
-
Signaling/Interaction Pathway Diagram:
Caption: Cx31 requires interaction with partner connexins for stable trafficking.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pathogenic Connexin-31 Forms Constitutively Active Hemichannels to Promote Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Cx31.1 can selectively intermix with co-expressed connexins to facilitate its assembly into gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Molecular interaction of connexin 30.3 and this compound suggests a dominant-negative mechanism associated with erythrokeratodermia variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carboxyfluorescein Dye Uptake to Measure Connexin-mediated Hemichannel Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cx31.1 can selectively intermix with co-expressed connexins to facilitate its assembly into gap junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Cellular Assay for the Identification and Characterization of Connexin Gap Junction Modulators [mdpi.com]
- 13. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Astrocytic Connexin Distributions and Rapid, Extensive Dye Transfer Via Gap Junctions in the Inferior Colliculus: Implications for [14C]Glucose Metabolite Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Connexin-based gap junction hemichannels: Gating mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of gating by calcium in connexin hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Application Notes: Protocols for Connexin 31 Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of Connexin 31 (Cx31), also known as Gap Junction Beta 3 (GJB3). This guide includes recommended antibody dilutions, tissue and cell preparation methods, and antigen retrieval techniques. Additionally, it outlines the involvement of this compound in key signaling pathways, offering a comprehensive resource for studying this important gap junction protein.
Quantitative Data Summary
For reproducible and robust immunofluorescence results, careful titration of antibodies and optimization of incubation conditions are crucial. The following table summarizes recommended starting concentrations and ranges for key reagents based on manufacturer datasheets and published literature.
| Parameter | Recommendation | Details |
| Primary Antibody (Anti-Cx31) | ||
| Concentration | 1-3 µg/mL | A common starting point for many commercially available antibodies.[1] |
| Dilution (IHC/IF) | 1:50 - 1:200 | Specific dilutions should be optimized for the antibody and sample type. Examples include 1:50 for paraffin-embedded human skin cancer tissue and 1:200 for paraffin-embedded human placenta tissue.[2][3][4] |
| Incubation Time | Overnight | For optimal binding, especially for low-abundance targets. |
| Incubation Temperature | 4°C | Helps to reduce non-specific background staining. |
| Secondary Antibody | ||
| Dilution | 1:200 - 1:1000 | Dependent on the specific antibody and fluorophore conjugate. |
| Incubation Time | 1 hour | Sufficient for signal development. |
| Incubation Temperature | Room Temperature | |
| Antigen Retrieval | ||
| Method | Heat-Induced Epitope Retrieval (HIER) | Recommended for formalin-fixed, paraffin-embedded tissues. |
| Buffer Options | Tris-EDTA buffer (pH 9.0) or Citrate buffer (pH 6.0) | The optimal buffer may depend on the specific antibody and tissue.[2][3] |
| Heating Method | Microwave, pressure cooker, or water bath | Consistent heating is key to unmasking epitopes. |
| Heating Time | 10-20 minutes | Optimization is recommended to balance antigen unmasking with tissue integrity. |
Experimental Workflow
The following diagram outlines the key steps for performing immunofluorescence staining for this compound.
Detailed Experimental Protocol
This protocol is a general guideline for immunofluorescence staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies, tissues, or cell types.
1. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse slides in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse slides in 95% Ethanol: 1 change for 3 minutes.
-
Immerse slides in 70% Ethanol: 1 change for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval
-
Immerse slides in a staining dish containing either Tris-EDTA buffer (pH 9.0) or Citrate buffer (pH 6.0).[2][3]
-
Heat the slides in a microwave oven at high power for 5 minutes, followed by low power for 15 minutes. Alternatively, use a pressure cooker or water bath according to the manufacturer's instructions.
-
Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Wash slides with Phosphate Buffered Saline (PBS) three times for 5 minutes each.
3. Permeabilization
-
Incubate slides in PBS containing 0.1-0.25% Triton X-100 for 10 minutes at room temperature.
-
Wash slides with PBS three times for 5 minutes each.
4. Blocking
-
Incubate slides in a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the species of the secondary antibody in PBS) for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation
-
Dilute the primary anti-Connexin 31 antibody to the optimized concentration (e.g., 1:50 - 1:200) in the blocking buffer.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation
-
Wash slides with PBS three times for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody to the recommended concentration (e.g., 1:200 - 1:1000) in the blocking buffer.
-
Apply the diluted secondary antibody to the sections and incubate for 1 hour at room temperature in the dark.
-
Wash slides with PBS three times for 5 minutes each in the dark.
7. Counterstaining and Mounting
-
Incubate slides with a nuclear counterstain (e.g., DAPI) for 5 minutes at room temperature in the dark.
-
Wash slides with PBS twice for 5 minutes each in the dark.
-
Mount a coverslip onto the slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
8. Imaging and Analysis
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filters.
-
For quantitative analysis, measure the fluorescence intensity or the number of positive puncta at cell-cell junctions using image analysis software.
This compound Signaling Pathways
This compound is implicated in several cellular signaling pathways, influencing processes such as cell proliferation, survival, and stress response.
PI3K/AKT Signaling Pathway
Knockdown of GJB3 has been shown to suppress the PI3K/AKT signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[2] This suggests that this compound may play a role in promoting these processes in certain cellular contexts.
Cellular Stress Response Pathway
Studies have demonstrated that the knockdown of GJB3 can induce a cellular stress response. This involves the activation of the GCN2-eIF2α-ATF4 signaling axis, which is a key pathway in response to amino acid starvation and other cellular stresses, leading to the induction of autophagy.[3][4][5]
References
Application of CRISPR-Cas9 to Elucidate the Function of the GJB3 Gene
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Gap Junction Protein Beta 3 (GJB3) gene, also known as Connexin 31 (Cx31), encodes a protein crucial for direct cell-to-cell communication through the formation of gap junctions.[1] These channels facilitate the exchange of ions, small molecules, and second messengers, playing a vital role in tissue homeostasis.[1] Mutations in GJB3 have been implicated in various human diseases, including erythrokeratodermia variabilis (a skin disorder) and non-syndromic hearing loss.[1][2][3] Recent studies have also suggested a role for GJB3 in cancer progression through its influence on cellular stress pathways and the PI3K/AKT signaling cascade.[4][5]
The advent of CRISPR-Cas9 technology provides a powerful tool for precisely investigating the function of GJB3. By creating targeted gene knockouts, researchers can dissect the specific roles of GJB3 in both physiological and pathological processes, offering new avenues for therapeutic intervention. These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to study GJB3 gene function, from experimental design to data analysis.
Key Concepts and Applications
The study of GJB3 function using CRISPR-Cas9 can be broadly applied to:
-
Disease Modeling: Creating cell lines or animal models with specific GJB3 mutations to mimic human diseases and study their underlying molecular mechanisms.
-
Functional Genomics: Elucidating the precise role of GJB3 in cellular processes such as proliferation, migration, differentiation, and apoptosis.
-
Pathway Analysis: Investigating the downstream effects of GJB3 knockout on signaling pathways like the PI3K/AKT and cellular stress response pathways.
-
Drug Discovery: Using GJB3 knockout models to screen for therapeutic compounds that can modulate the effects of GJB3 loss-of-function.
Experimental Workflow for GJB3 Knockout using CRISPR-Cas9
The following diagram outlines the typical workflow for generating and validating a GJB3 knockout cell line.
Caption: Workflow for GJB3 Gene Knockout and Functional Analysis.
Detailed Protocols
Protocol 1: Design and Cloning of gRNA for GJB3 Knockout
Objective: To design and clone a specific guide RNA (gRNA) targeting an early exon of the GJB3 gene to ensure a functional knockout.
Materials:
-
gRNA design software (e.g., Benchling, CHOPCHOP)
-
Oligonucleotide synthesis service
-
CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP (PX458) or lentiCRISPRv2)
-
Restriction enzyme (e.g., BbsI)
-
T4 DNA Ligase
-
Stellar™ Competent Cells
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid purification kit
Procedure:
-
gRNA Design:
-
Obtain the sequence of the human GJB3 gene (NCBI Gene ID: 2707).
-
Use a gRNA design tool to identify potential 20-nucleotide gRNA sequences in an early exon (e.g., exon 2) that are followed by the Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
-
Select gRNAs with high on-target scores and low predicted off-target effects.
-
Example Putative gRNA Target Sequence (targeting Exon 2): 5'-ACGTGTACGGCAACCTGGTG-3' (Note: This is a hypothetical sequence for illustrative purposes and should be validated with design tools).
-
-
Oligonucleotide Synthesis:
-
Order complementary oligonucleotides containing the selected gRNA sequence with appropriate overhangs for cloning into the chosen vector.
-
-
Vector Linearization:
-
Digest the CRISPR-Cas9 expression vector with the BbsI restriction enzyme according to the manufacturer's protocol.
-
Purify the linearized vector using a gel purification kit.
-
-
Oligonucleotide Annealing:
-
Anneal the complementary oligonucleotides to form a double-stranded DNA insert.
-
-
Ligation:
-
Ligate the annealed gRNA insert into the linearized vector using T4 DNA Ligase.
-
-
Transformation:
-
Transform the ligation product into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Select individual colonies and grow them in liquid culture.
-
Purify the plasmid DNA and verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
Protocol 2: Generation of GJB3 Knockout Cell Lines
Objective: To introduce the GJB3-targeting CRISPR-Cas9 system into a relevant cell line and select for knockout cells.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or other relevant cell type
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
GJB3-gRNA-Cas9 plasmid
-
Transfection reagent (e.g., Lipofectamine 3000) or lentiviral particles
-
Puromycin (if using a vector with a resistance marker)
-
96-well plates for single-cell cloning
Procedure:
-
Cell Culture:
-
Culture the chosen cell line in a 6-well plate until it reaches 70-80% confluency.
-
-
Transfection/Transduction:
-
Transfect the cells with the GJB3-gRNA-Cas9 plasmid using a suitable transfection reagent following the manufacturer's instructions.
-
Alternatively, transduce the cells with lentiviral particles carrying the CRISPR-Cas9 system.
-
-
Selection:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
-
Single-Cell Cloning:
-
After selection, dilute the cell suspension to a concentration that allows for the seeding of single cells into individual wells of a 96-well plate.
-
Monitor the plates for the growth of single-cell-derived colonies.
-
-
Expansion of Clones:
-
Expand the individual clones into larger culture vessels for validation and further analysis.
-
Protocol 3: Validation of GJB3 Knockout
Objective: To confirm the successful knockout of the GJB3 gene at both the genomic and protein levels.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target site in the GJB3 gene
-
Taq DNA polymerase
-
Sanger sequencing service
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-GJB3 (anti-Connexin 31) and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Genomic DNA Analysis (Sanger Sequencing):
-
Extract genomic DNA from each clonal cell line.
-
Amplify the region of the GJB3 gene targeted by the gRNA using PCR.
-
Purify the PCR product and send it for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site, which would confirm successful gene editing.
-
-
Protein Analysis (Western Blot):
-
Lyse cells from each validated clone using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-GJB3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Probe the same membrane with an anti-β-actin antibody as a loading control.
-
The absence of a band corresponding to GJB3 in the knockout clones confirms the successful knockout at the protein level.
-
Quantitative Data Presentation
The following tables present illustrative data that could be expected from a GJB3 knockout experiment.
Table 1: Validation of GJB3 Knockout Efficiency
| Cell Line Clone | Sanger Sequencing Result | GJB3 Protein Expression (Relative to WT) | Conclusion |
| Wild-Type (WT) | Wild-type sequence | 100% | No knockout |
| GJB3-KO Clone #1 | 1 bp insertion (frameshift) | 0% | Successful Knockout |
| GJB3-KO Clone #2 | 7 bp deletion (frameshift) | 0% | Successful Knockout |
| GJB3-KO Clone #3 | Wild-type sequence | 98% | Unsuccessful |
Table 2: Phenotypic Analysis of GJB3 Knockout Cells
| Parameter | Wild-Type (WT) Cells | GJB3-KO Cells | Percentage Change |
| Cell Proliferation (OD at 490nm) | 1.25 ± 0.08 | 0.82 ± 0.05 | -34.4% |
| Cell Migration (% Wound Closure at 24h) | 85% ± 5% | 42% ± 7% | -50.6% |
| p-AKT/Total AKT Ratio | 1.0 ± 0.1 | 0.4 ± 0.06 | -60% |
| p-eIF2α/Total eIF2α Ratio | 1.0 ± 0.12 | 2.5 ± 0.2 | +150% |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.
Signaling Pathways and Logical Relationships
GJB3 and the PI3K/AKT Signaling Pathway
Studies have suggested that GJB3 can influence the PI3K/AKT pathway, which is a critical regulator of cell proliferation, survival, and growth.[5] Knockdown of GJB3 has been shown to suppress the phosphorylation of key proteins in this pathway, such as PI3K and AKT.[5]
Caption: GJB3's Putative Role in the PI3K/AKT Signaling Pathway.
GJB3 and the Cellular Stress Response Pathway
GJB3 knockdown has been shown to induce a cellular stress response, characterized by the activation of the GCN2-eIF2α-ATF4 signaling axis.[4] This can lead to autophagy and, in some cases, apoptosis.
Caption: GJB3's Role in Cellular Stress Response.
Conclusion
The application of CRISPR-Cas9 technology to the study of the GJB3 gene holds immense potential for advancing our understanding of its role in health and disease. By enabling precise and efficient gene knockout, researchers can create robust models to investigate the functional consequences of GJB3 loss. The protocols and conceptual frameworks provided here serve as a detailed guide for scientists and drug development professionals to design and execute experiments aimed at unraveling the complexities of GJB3 biology, ultimately paving the way for novel therapeutic strategies.
References
- 1. Gene - GJB3 [maayanlab.cloud]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. GJB3: a comprehensive biomarker in pan-cancer prognosis and immunotherapy prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GJB3: a comprehensive biomarker in pan-cancer prognosis and immunotherapy prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR Analysis of Connexin 31 (GJB7) Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connexin 31 (Cx31), encoded by the GJB7 gene, is a member of the gap junction protein family responsible for forming channels that facilitate direct communication between adjacent cells. These channels are crucial for the transport of ions, small molecules, and second messengers, thereby playing a vital role in maintaining tissue homeostasis, cell growth, and differentiation. Dysregulation of Cx31 expression has been implicated in several human diseases, including skin disorders and hearing impairment. Consequently, accurate quantification of Cx31 mRNA expression is essential for understanding its physiological roles and its involvement in pathology, as well as for the development of novel therapeutic strategies.
These application notes provide a comprehensive guide to the quantitative analysis of human this compound (GJB7) gene expression using reverse transcription quantitative polymerase chain reaction (RT-qPCR). The document includes detailed experimental protocols, data presentation guidelines, and visual representations of relevant signaling pathways and workflows.
Data Presentation
Table 1: Relative mRNA Expression of Human this compound (GJB7) in Various Tissues
The following table summarizes the relative expression levels of GJB7 mRNA across a range of human tissues, based on data from the Human Protein Atlas. Expression levels are presented as normalized transcripts per million (nTPM). This data provides a baseline for understanding the tissue-specific expression patterns of Cx31.
| Tissue | nTPM (Normalized Transcripts Per Million) | Expression Level |
| Fallopian Tube | 15.2 | High |
| Testis | 8.5 | Medium |
| Endometrium | 6.1 | Medium |
| Cervix, Uterine | 5.4 | Medium |
| Skin | 4.3 | Medium |
| Vagina | 3.9 | Medium |
| Esophagus | 2.5 | Low |
| Tonsil | 1.8 | Low |
| Lung | 1.1 | Low |
| Breast | 0.8 | Low |
| Colon | 0.6 | Low |
| Liver | 0.2 | Very Low |
| Brain | Not detected | Not detected |
| Heart | Not detected | Not detected |
Data is compiled from the Human Protein Atlas RNA-seq data. Expression levels are categorized based on nTPM values.
Table 2: Example of Quantitative PCR Data Analysis for this compound Expression
This table illustrates a hypothetical example of how to present qPCR data for the relative quantification of GJB7 expression in response to a treatment, such as with retinoic acid. The ΔΔCt method is used for analysis.
| Sample Group | Biological Replicate | GJB7 Ct | Housekeeping Gene (GAPDH) Ct | ΔCt (GJB7 Ct - GAPDH Ct) | Average ΔCt | ΔΔCt (Avg ΔCt Sample - Avg ΔCt Control) | Fold Change (2^-ΔΔCt) |
| Control (Vehicle) | 1 | 28.5 | 22.1 | 6.4 | 6.5 | 0 | 1.0 |
| 2 | 28.8 | 22.2 | 6.6 | ||||
| 3 | 28.6 | 22.2 | 6.4 | ||||
| Retinoic Acid Treated | 1 | 26.2 | 22.3 | 3.9 | 4.0 | -2.5 | 5.7 |
| 2 | 26.5 | 22.4 | 4.1 | ||||
| 3 | 26.4 | 22.4 | 4.0 |
This is example data and should be replaced with experimental results.
Experimental Protocols
Protocol 1: RNA Extraction and Quality Control
A high-quality RNA sample is paramount for accurate qPCR results.
Materials:
-
Tissue or cell samples
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water, tubes, and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer (optional, for RNA integrity analysis)
Procedure:
-
Homogenize tissue or lyse cells according to the manufacturer's protocol for the chosen RNA extraction kit.
-
Follow the kit instructions for RNA purification, including DNase treatment to remove genomic DNA contamination.
-
Elute the RNA in RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
(Optional but recommended) Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 7 is recommended for qPCR applications.
-
Store RNA at -80°C until use.
Protocol 2: Reverse Transcription (cDNA Synthesis)
Materials:
-
Total RNA (1 µg recommended)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
RNase-free water
-
Thermal cycler
Procedure:
-
Thaw RNA and reverse transcription reagents on ice.
-
Prepare the reverse transcription reaction mix in an RNase-free tube according to the manufacturer's protocol. A typical reaction includes RNA, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
-
Incubate the reaction in a thermal cycler using the manufacturer's recommended program. A typical program includes a priming step, a reverse transcription step, and an inactivation step.
-
Store the resulting cDNA at -20°C.
Protocol 3: Quantitative PCR (qPCR)
Materials:
-
cDNA template
-
qPCR master mix (containing SYBR Green or a probe-based chemistry)
-
Forward and reverse primers for human GJB7 and a validated housekeeping gene (e.g., GAPDH, ACTB).
-
Nuclease-free water
-
qPCR plate and seals
-
Real-time PCR instrument
Primer Design and Validation (Crucial Step): Validated, pre-designed primers for human GJB7 can be obtained from several commercial suppliers. It is crucial to use primers that have been experimentally validated for high efficiency and specificity. If designing custom primers, follow these guidelines:
-
Primer length: 18-24 nucleotides
-
GC content: 40-60%
-
Melting temperature (Tm): 58-62°C, with both primers having similar Tms.
-
Amplicon length: 70-150 base pairs.
-
Whenever possible, design primers to span an exon-exon junction to avoid amplification of contaminating genomic DNA.
-
Validate primer efficiency through a standard curve analysis and specificity via melt curve analysis.
qPCR Reaction Setup:
-
Thaw all reagents on ice.
-
Prepare the qPCR reaction mix in a microcentrifuge tube. The final volume is typically 10-20 µL and includes qPCR master mix, forward and reverse primers, nuclease-free water, and cDNA template.
-
Aliquot the reaction mix into the wells of a qPCR plate.
-
Add the cDNA template to the respective wells. Include no-template controls (NTCs) for each primer set.
-
Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
Thermal Cycling Conditions (Example): These conditions may need to be optimized based on the qPCR master mix and primers used.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 60 seconds | |
| Melt Curve Analysis | (Instrument specific) | 1 |
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Perform a melt curve analysis to confirm the amplification of a single specific product.
-
Normalize the Ct value of GJB7 to the Ct value of the housekeeping gene (ΔCt = CtGJB7 - CtHousekeeping).
-
Calculate the relative expression using the ΔΔCt method (ΔΔCt = ΔCtTreated - ΔCtControl) and determine the fold change (2-ΔΔCt).
Signaling Pathways and Workflows
This compound Gene Expression Regulation
The expression of this compound is regulated by various signaling pathways. The diagrams below illustrate the key regulatory mechanisms.
Caption: Regulation of this compound (GJB7) gene expression.
Quantitative PCR (qPCR) Experimental Workflow
The following diagram outlines the major steps involved in the quantitative analysis of this compound expression.
Caption: Workflow for qPCR analysis of this compound expression.
Retinoic Acid Signaling Pathway
Retinoic acid is a known regulator of connexin expression. This diagram shows a simplified overview of its signaling cascade leading to gene transcription.
Application Notes and Protocols for Studying Connexin 31 Channels in Xenopus Oocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xenopus laevis oocytes are a robust and versatile heterologous expression system for the functional characterization of ion channels, including the connexin family of proteins that form gap junctions. This document provides detailed application notes and protocols for the study of connexin 31 (Cx31), a gap junction protein implicated in various hereditary diseases. A key consideration when studying Cx31 in this system is its propensity to form functional channels primarily when co-expressed with other connexin isoforms, forming heterotypic gap junctions. These protocols will therefore emphasize methods for both homotypic and heterotypic channel expression and analysis.
I. Data Presentation: Properties of Cx31-Containing Channels
The functional characteristics of connexin channels are often quantified by their conductance, voltage-gating properties, and permeability to various molecules. As Cx31 frequently fails to form functional homotypic channels in Xenopus oocytes, the following tables summarize quantitative data for Cx31 in heterotypic configurations with other connexins, as reported in the literature. This allows for a comparative analysis of channel properties.
Table 1: Macroscopic Conductance of Heterotypic Connexin Channels in Paired Xenopus Oocytes
| Channel Configuration | Mean Junctional Conductance (µS) | Notes | Reference |
| Cx31 / Cx26 | Variable, functional coupling observed | Electrical coupling is a more sensitive measure than dye transfer. | [1] |
| Cx31 / Cx30 | Functional coupling observed | Co-expression can rescue Cx31 trafficking and assembly into gap junctions. | [2][3] |
| Cx31 / Cx32 | Functional coupling observed | [1] | |
| Cx31 / Cx45 | Functional coupling observed, exhibits signal transfer asymmetry | Gating is sensitive to the holding potentials of the cells. | [4] |
| Cx31 (homotypic) | Generally non-functional or very low conductance | Often fails to form functional gap junction channels when expressed alone. | [2][3] |
Table 2: Permeability of Connexin Channels to Fluorescent Dyes in Xenopus Oocytes
| Connexin Channel | Permeant Molecule (Molecular Weight) | Relative Permeability | Experimental Approach | Reference |
| Cx32 / Cx26 (heterotypic) | Lucifer Yellow (457 Da) | Intermediate between Cx32 and Cx26 homotypic channels | Dye transfer assay in oocyte pairs | [5] |
| Cx32 (homotypic) | Lucifer Yellow (457 Da) | ~6-fold greater than Cx26 | Dye transfer assay in oocyte pairs | [5] |
| Cx26 (homotypic) | Lucifer Yellow (457 Da) | Lower than Cx32 | Dye transfer assay in oocyte pairs | [5] |
| Various Connexins | Alexa Dyes (350-760 Da) | Connexin-dependent size and charge selectivity | Correlated dye transfer and electrical measurements | [6][7] |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments required to study Cx31 channels in Xenopus oocytes.
Protocol 1: Preparation of Xenopus Oocytes
-
Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution. Surgically remove a portion of the ovary and place it in a calcium-free OR2 solution.
-
Defolliculation: Tease the ovarian lobes into small clumps of 5-10 oocytes. Incubate the oocytes in a solution of collagenase type I (2 mg/mL in OR2) for 1-2 hours at room temperature with gentle agitation to remove the follicular cell layer.[8]
-
Oocyte Selection and Culture: Manually select stage V-VI oocytes, characterized by their large size (~1.2 mm) and distinct animal and vegetal poles. Wash the oocytes thoroughly with ND96 solution and culture them overnight at 18°C.
Protocol 2: cRNA Synthesis and Microinjection
-
cRNA Synthesis: Linearize the plasmid DNA containing the human Cx31 cDNA (and any co-expression partners) with a suitable restriction enzyme downstream of the coding sequence. Use an in vitro transcription kit (e.g., mMESSAGE mMACHINE™) to synthesize capped cRNA. Purify the cRNA and determine its concentration and quality.
-
Microinjection: Load the cRNA into a calibrated glass microinjection needle. Inject 50 nL of cRNA solution (typically 0.1-1.0 ng per oocyte) into the cytoplasm of selected oocytes. For co-expression studies, inject a mixture of cRNAs for Cx31 and its partner connexin, often at a 1:1 ratio. As a negative control, inject oocytes with an equivalent volume of sterile water.
-
Incubation: Incubate the injected oocytes in ND96 medium at 18°C for 24-72 hours to allow for protein expression and channel assembly.
Protocol 3: Dual-Electrode Voltage Clamp (DEVC) Electrophysiology
-
Oocyte Pairing: After incubation, manually remove the vitelline membrane from the oocytes using fine forceps. Carefully pair two oocytes with their vegetal poles in contact in a recording chamber. Allow the oocytes to adhere and form gap junctions for several hours.
-
Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Recording Setup: Place the oocyte pair in a recording chamber perfused with ND96 solution. Impale each oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage-Clamp Protocol: Using a dual-electrode voltage clamp amplifier, clamp the membrane potential of both oocytes at a holding potential of -40 mV. To measure junctional conductance (Gj), apply voltage steps or ramps to one oocyte (the "driver" cell) while maintaining the other oocyte (the "follower" cell) at the holding potential. The current required to hold the follower cell at its potential is the junctional current (Ij).
-
Data Analysis: Calculate junctional conductance using the formula: Gj = Ij / (Vdriver - Vfollower). Analyze the voltage-gating properties by plotting the normalized steady-state conductance as a function of the transjunctional voltage (Vj).
Protocol 4: Dye Transfer Assay for Permeability Studies
-
Oocyte Pairing and Electrophysiology: Prepare and pair cRNA-injected oocytes as described in Protocol 3. Measure the initial junctional conductance to confirm functional channel formation.
-
Dye Injection: Pressure-inject a fluorescent dye (e.g., 10 mM Lucifer Yellow or an Alexa dye in water) into one oocyte of the pair (the "donor" oocyte).[5]
-
Fluorescence Imaging: Acquire fluorescence images of the oocyte pair at regular time intervals using an epifluorescence microscope equipped with a CCD camera.
-
Data Analysis: Quantify the rate of dye transfer to the "recipient" oocyte by measuring the increase in fluorescence intensity over time. Correlate the rate of dye transfer with the measured junctional conductance to estimate the permeability of the channels.
III. Visualization of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the study of Cx31 channels in Xenopus oocytes.
Experimental Workflow
Caption: Experimental workflow for studying Cx31 channels in Xenopus oocytes.
Signaling Pathways Regulating Connexin Channels
The function of connexin channels, including those containing Cx31, can be modulated by various intracellular signaling pathways. The following diagram illustrates two major regulatory mechanisms: phosphorylation and calcium-mediated regulation.
Caption: Key signaling pathways modulating connexin channel function.
Conclusion
The Xenopus oocyte expression system is an invaluable tool for the detailed biophysical and physiological characterization of this compound channels, particularly in their functionally relevant heterotypic configurations. The protocols and data presented here provide a comprehensive framework for researchers to investigate the properties of Cx31-containing gap junctions and to explore their regulation by intracellular signaling pathways. These studies are essential for understanding the molecular basis of diseases associated with Cx31 mutations and for the development of potential therapeutic interventions.
References
- 1. Species-specific voltage-gating properties of connexin-45 junctions expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cx31.1 can selectively intermix with co-expressed connexins to facilitate its assembly into gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cx31.1 can selectively intermix with co-expressed connexins to facilitate its assembly into gap junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gating Properties of Heterotypic Gap Junction Channels Formed of Connexins 40, 43, and 45 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. The Permeability of Gap Junction Channels to Probes of Different Size Is Dependent on Connexin Composition and Permeant-Pore Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The permeability of gap junction channels to probes of different size is dependent on connexin composition and permeant-pore affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of connexin26 hemichannels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch Clamp Analysis of Connexin 31 Hemichannels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patch clamp electrophysiology for the characterization of connexin 31 (Cx31) hemichannels. This document includes detailed protocols for cell preparation, recording solutions, and voltage clamp experiments, alongside a summary of key quantitative data and a description of a relevant signaling pathway.
Introduction to this compound Hemichannels
Connexins are a family of transmembrane proteins that form gap junction channels and hemichannels. Six connexin monomers oligomerize to form a connexon, or hemichannel, in the plasma membrane. While the docking of two hemichannels from adjacent cells forms a gap junction for direct intercellular communication, unpaired hemichannels can open under specific physiological and pathological conditions, mediating paracrine signaling and the release of small molecules like ATP and glutamate. Mutations in the gene encoding Cx31 have been linked to hereditary skin diseases and deafness. Understanding the electrophysiological properties of Cx31 hemichannels is crucial for elucidating their role in health and disease and for the development of targeted therapeutics.
Patch clamp is a powerful technique that allows for the real-time measurement of ion flow through single or multiple ion channels. In the context of Cx31 hemichannels, this technique is invaluable for characterizing their single-channel conductance, gating kinetics, permeability, and modulation by various factors.
Quantitative Data Summary
The following table summarizes the key quantitative electrophysiological properties of different this compound isoforms.
| Parameter | Connexin Isoform | Value | Experimental Conditions | Reference |
| Single-Channel Conductance (γ) | Human this compound (hCx31) | ~160 pS | Assumed to be twice the gap junction channel conductance. | [1] |
| Human this compound.9 (hCx31.9) | ~20 pS | [2] | ||
| Permeability | Human this compound (hCx31) | Permeable to Lucifer yellow, Alexa Fluor 350, ethidium (B1194527) bromide, and DAPI. | HeLa cells. | [1] |
| Human this compound.3 (hCx31.3) | Anion-selective (Cl⁻ > K⁺). Permeable to ATP, glutamate, and lactate. | Planar lipid bilayer recording and HeLa cells. | [3][4][5][6][7] | |
| Activation | General Connexin Hemichannels | Low extracellular Ca²⁺ (< 1 mM), membrane depolarization. | Various expression systems. | [8] |
| Pharmacological Modulation | Human this compound.9 (hCx31.9) | Blocked by Mefloquine (IC₅₀ ≈ 10 µM). | HeLa cells. | [2] |
Experimental Protocols
Cell Culture and Transfection
Successful patch clamp experiments on Cx31 hemichannels typically utilize heterologous expression systems, as endogenous expression levels in many cell lines are low.
Recommended Cell Lines:
-
HeLa cells: These cells have low endogenous connexin expression, making them suitable for studying exogenously expressed connexins.
-
Neuro2a (N2A) cells: Another commonly used cell line with low endogenous connexin levels.
-
HEK293 cells: A robust cell line for transient and stable expression of ion channels.
Transfection Protocol:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
For transfection, plate cells on glass coverslips in 35 mm dishes to achieve 50-70% confluency on the day of transfection.
-
Transfect cells with a plasmid encoding the desired human Cx31 isoform (e.g., hCx31, hCx31.3, or hCx31.9) using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
To identify transfected cells, co-transfect with a fluorescent marker protein (e.g., EGFP) at a 10:1 (Cx31:marker) ratio.
-
Perform patch clamp recordings 24-48 hours post-transfection.
Solutions for Patch Clamp Recording
The composition of the intracellular (pipette) and extracellular (bath) solutions is critical for isolating and characterizing hemichannel currents. To promote the opening of connexin hemichannels, a divalent-free or low Ca²⁺ extracellular solution is often used.
| Solution | Component | Concentration (mM) |
| Extracellular Solution (Low Ca²⁺) | NaCl | 140 |
| KCl | 5 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| EGTA | 1 | |
| Intracellular Solution | KCl or K-Aspartate | 140 |
| MgCl₂ | 2 | |
| HEPES | 10 | |
| EGTA | 11 | |
| CaCl₂ | 1 | |
| ATP-Mg | 2 | |
| GTP-Na | 0.1 |
Notes:
-
Adjust the pH of the extracellular solution to 7.4 with NaOH and the intracellular solution to 7.2 with KOH.
-
The osmolarity of both solutions should be adjusted to ~300-310 mOsm.
-
For single-channel recordings, it may be necessary to have a high-resistance seal (>1 GΩ) and to use excised patch configurations (inside-out or outside-out) to improve signal-to-noise ratio.
Whole-Cell Voltage Clamp Protocol
This protocol is designed to measure macroscopic currents from a whole cell expressing Cx31 hemichannels.
Procedure:
-
Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a fluorescently labeled, isolated cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief suction to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording.
-
Hold the cell at a negative holding potential (e.g., -40 mV or -60 mV) where hemichannel activity is typically low.
-
Apply a series of voltage steps and ramps to elicit hemichannel currents.
Example Voltage Protocols:
-
Step Protocol: From a holding potential of -60 mV, apply voltage steps from -100 mV to +100 mV in 20 mV increments for 500 ms.
-
Ramp Protocol: From a holding potential of -40 mV, apply a voltage ramp from -100 mV to +100 mV over 1-2 seconds.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Connexin Hemichannel-Mediated cAMP Activation
Opening of connexin hemichannels, for instance, under conditions of low extracellular calcium, can lead to the release of ATP into the extracellular space. This extracellular ATP can then act on purinergic receptors of the same or neighboring cells, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This pathway highlights a crucial role for connexin hemichannels in paracrine signaling.[1][9]
Caption: Cx31 hemichannel opening triggers a cAMP signaling cascade.
Experimental Workflow: Whole-Cell Patch Clamp
The following diagram illustrates the key steps involved in performing a whole-cell patch clamp experiment to record Cx31 hemichannel currents.
Caption: Workflow for whole-cell patch clamp of Cx31 hemichannels.
References
- 1. Connexin Hemichannels Contribute to the Activation of cAMP Signaling Pathway and Renin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of permselectivity of connexin hemichannels to small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Cryo-EM structure of human Cx31.3/GJC3 connexin hemichannel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM structure of human Cx31.3/GJC3 connexin hemichannel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Connexin Hemichannels Contribute to the Activation of cAMP Signaling Pathway and Renin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Connexins and cAMP Cross-Talk in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell Culture Models for Connexin 31 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connexin 31 (Cx31), encoded by the GJB3 gene, is a gap junction protein crucial for direct intercellular communication in various tissues, including the epidermis and the inner ear.[1] Mutations in GJB3 are linked to hearing loss and skin disorders like erythrokeratodermia variabilis (EKV).[1] Understanding the biology of Cx31 is paramount for elucidating disease mechanisms and developing targeted therapies. This document provides detailed application notes and protocols for establishing robust cell culture models to investigate Cx31 function, trafficking, and its role in disease.
I. Cell Culture Models for this compound Research
The choice of a cellular model is critical for studying Cx31. The ideal model should either endogenously express Cx31 or be amenable to the exogenous expression of wild-type and mutant forms of the protein.
A. Recommended Cell Lines
Several cell lines are suitable for Cx31 research, with keratinocytes being the most physiologically relevant for skin-related studies.
-
Keratinocytes : As Cx31 is highly expressed in the granular layer of the epidermis, keratinocyte cell lines are excellent models.[2][3]
-
Primary Human Epidermal Keratinocytes (PHEK) : Provide a model that closely mimics the in vivo environment.
-
Rat Epidermal Keratinocytes (REKs) : A spontaneously immortalized, differentiation-competent cell line.[2]
-
HaCaT Cells : A spontaneously immortalized human keratinocyte line that is easy to culture and transfect.
-
-
HEK293 (Human Embryonic Kidney 293) Cells : These cells are widely used for recombinant protein expression due to their high transfection efficiency and reliable protein production machinery.[4][5][6] They are suitable for studying the fundamental properties of Cx31 channels.
-
HeLa (Henrietta Lacks) Cells : Another commonly used cell line with low endogenous connexin expression, making them a good background for studying exogenously expressed Cx31.
B. Cell Culture and Transfection Protocols
1. General Cell Culture Conditions
Proper cell culture maintenance is essential for reproducible results.
| Cell Line | Media | Supplements | Culture Conditions |
| Keratinocytes (PHEK, REK, HaCaT) | Keratinocyte-SFM or DMEM/F12 (3:1) | 10% FBS, EGF, Bovine Pituitary Extract, Penicillin/Streptomycin | 37°C, 5% CO2 |
| HEK293 | DMEM | 10% FBS, Penicillin/Streptomycin | 37°C, 5% CO2 |
| HeLa | DMEM | 10% FBS, Penicillin/Streptomycin | 37°C, 5% CO2 |
2. Protocol for Transfection of Cx31 Constructs
This protocol outlines the transient transfection of a plasmid encoding the GJB3 gene into HEK293 cells using a lipid-based transfection reagent.
Materials:
-
HEK293 cells
-
Complete growth medium (DMEM + 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Plasmid DNA (e.g., pEGFP-N1-GJB3)
-
Lipid-based transfection reagent (e.g., Lipofectamine 3000)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium. Cells should be 70-90% confluent at the time of transfection.
-
DNA-Lipid Complex Formation:
-
In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM.
-
In a separate sterile microcentrifuge tube, add 5 µL of the lipid transfection reagent to 125 µL of Opti-MEM and mix gently.
-
Combine the diluted DNA and the diluted lipid reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.
-
-
Transfection:
-
Add the 250 µL of the DNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection:
-
After 4-6 hours, the medium can be replaced with fresh, complete growth medium.
-
Assay for gene expression 24-48 hours post-transfection.
-
II. Experimental Protocols for this compound Functional Analysis
Several key experiments are used to characterize the function and localization of Cx31.
A. Western Blotting for Cx31 Expression
Western blotting is used to detect and quantify the expression of Cx31 protein in cell lysates.
Materials:
-
Cell lysate
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: Rabbit anti-Connexin 31
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL chemiluminescence detection kit
Procedure:
-
Protein Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cx31 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The expected molecular weight of Cx31 is approximately 31 kDa.
-
B. Immunofluorescence for Cx31 Localization
Immunofluorescence is used to visualize the subcellular localization of Cx31, particularly its presence at the plasma membrane forming gap junction plaques.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse anti-Connexin 31
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash cells on coverslips with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-Cx31 antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the fluorescent signal using a confocal or fluorescence microscope.
C. Dye Transfer Assay to Assess Gap Junctional Intercellular Communication (GJIC)
This assay measures the functionality of gap junctions by observing the transfer of a fluorescent dye from a loaded cell to its neighbors. The Scrape Loading and Dye Transfer (SL/DT) method is a common technique.[3]
Materials:
-
Confluent cell monolayer in a 35 mm dish
-
Lucifer Yellow CH (4% in 150 mM LiCl)
-
Surgical scalpel or needle
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells to a confluent monolayer.
-
Scrape Loading:
-
Wash the cells with PBS.
-
Add a small volume (e.g., 50 µL) of Lucifer Yellow solution to the center of the dish.
-
Gently make a scrape or cut through the cell monolayer with a scalpel or needle.
-
-
Incubation: Incubate the cells for 5-10 minutes at 37°C to allow the dye to transfer to adjacent cells through functional gap junctions.
-
Washing: Wash the cells thoroughly with PBS to remove extracellular dye.
-
Imaging: Immediately visualize the dye transfer using a fluorescence microscope. The extent of dye spread from the scrape line indicates the level of GJIC.
III. Signaling Pathways Involving this compound
This compound is involved in several signaling pathways that regulate cell differentiation, homeostasis, and response to stress.
A. Overview of this compound Life Cycle and Regulation
The expression and function of Cx31 are tightly regulated at multiple levels.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Comparative Analysis of Cx31 and Cx43 in Differentiation-Competent Rodent Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Connexins in epidermal health and diseases: insights into their mutations, implications, and therapeutic solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GJB3: a comprehensive biomarker in pan-cancer prognosis and immunotherapy prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes: Validating Anti-Connexin 31 (GJB3) Antibodies for Western Blotting
Introduction
Connexin 31 (Cx31), encoded by the GJB3 gene, is a member of the connexin family of proteins that form gap junctions.[1][2] These junctions are essential for direct cell-to-cell communication by allowing the passage of ions and small molecules.[2][3] Cx31 has a predicted molecular weight of approximately 31 kDa.[3][4] Mutations in the GJB3 gene have been linked to skin diseases and hearing loss.[2][3] Given its physiological importance, accurate detection of Cx31 by western blotting is critical for research. This document provides a comprehensive guide to validating antibodies against this compound for this application.
Antibody Selection and Characterization
The success of a western blot experiment hinges on the quality and specificity of the primary antibody. Several commercial antibodies are available for Cx31, and it is crucial to review the supplier's validation data. Look for evidence of a single band at the expected molecular weight (~31 kDa) in positive control lysates and the absence of this band in negative controls. Some antibodies may also detect a dimer at ~62 kDa.[5]
Table 1: Commercially Available Anti-Connexin 31 (GJB3) Antibodies
| Manufacturer | Catalog Number | Type | Host | Validated Applications | Recommended Dilution (WB) |
| Proteintech | 12880-1-AP | Polyclonal | Rabbit | WB, IHC, IF, IP | 1:1000-1:4000[6] |
| Thermo Fisher | 12880-1-AP | Polyclonal | Rabbit | WB, IHC(P), ICC/IF, IP | 1:500-1:2000[7] |
| Novus Biologicals | H00002707-M01 | Monoclonal | Mouse | WB, ELISA, ICC/IF | Application dependent |
| Abcepta | AP1132a | Polyclonal | Rabbit | WB | 1:1000[8] |
| United States Biological | C7853-06 | Polyclonal | Rabbit | Not specified | Not specified[4] |
Note: This table is not exhaustive and researchers should always consult the latest manufacturer datasheets.
Experimental Design for Validation
A rigorous validation process should include positive and negative controls to confirm antibody specificity.
-
Positive Controls:
-
Tissues: Cx31 is expressed in the skin and various epithelial cells.[3] In mice, it is found in the seminiferous epithelium of the testis and the granular layer of the placenta.[4] Human brain and heart tissue have also been used as positive controls.[6]
-
Cell Lines: HeLa and SH-SY5Y cells are reported to express Cx31.[6][8][9] Transfected cell lysates overexpressing Cx31 are also excellent positive controls.
-
-
Negative Controls:
-
Tissues: Tissues known to have low or no expression of Cx31 should be used.
-
Knockdown/Knockout (KD/KO) Models: The most definitive negative control is a cell line or tissue from a KD/KO model for the GJB3 gene. A significant reduction or absence of the band in the KD/KO lysate compared to the wild-type control is strong evidence of antibody specificity.
-
Detailed Protocol for Western Blotting
This protocol provides a standard starting point; optimization may be required based on the specific antibody and sample type.
1. Lysate Preparation
-
Harvest cells or pulverize frozen tissue.
-
Lyse in RIPA buffer (or a similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer
-
Denature 20-40 µg of protein lysate by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load samples onto a 12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.
3. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-Connexin 31 antibody in the blocking buffer according to the manufacturer's recommended concentration (e.g., 1:1000).[10] Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Data Interpretation
A successfully validated antibody will show a distinct band at ~31 kDa in positive control lanes. This band should be absent or significantly diminished in negative control lanes. The presence of other bands may indicate non-specific binding or the detection of protein dimers or isoforms.
Visualizing Experimental Workflows and Pathways
Western Blotting Workflow for Antibody Validation
Caption: Workflow for this compound antibody validation using Western Blotting.
This compound in Gap Junction Formation
Caption: Formation of a gap junction channel by this compound proteins.
References
- 1. Connexin - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. This compound - DocCheck Flexikon [flexikon.doccheck.com]
- 4. usbio.net [usbio.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. GJB3 antibody (12880-1-AP) | Proteintech [ptglab.com]
- 7. GJB3 Polyclonal Antibody (12880-1-AP) [thermofisher.com]
- 8. abcepta.com [abcepta.com]
- 9. academic.oup.com [academic.oup.com]
- 10. GJB3 promotes pancreatic cancer liver metastasis by enhancing the polarization and survival of neutrophil - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Assessing Gap Junctional Intercellular Communication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the assessment of Gap Junctional Intercellular Communication (GJIC), a critical process in maintaining tissue homeostasis and coordinating cellular activities. Dysregulation of GJIC has been implicated in various diseases, including cancer and heart disease, making its accurate measurement crucial for both basic research and drug development.
I. Application Notes
The choice of method for assessing GJIC depends on the specific research question, the cell or tissue type being studied, and the desired quantitative output. The three primary methods detailed in this document are Dye Transfer Assays, Electrophysiological Measurements, and Biochemical Analysis.
-
Dye Transfer Assays , such as Scrape Loading/Dye Transfer and Fluorescence Recovery After Photobleaching (FRAP), are widely used to visualize and quantify the functional coupling between cells. These methods are relatively simple, cost-effective, and suitable for high-throughput screening of compounds that may modulate GJIC.
-
Electrophysiological Measurements , specifically the dual whole-cell patch-clamp technique, provide a direct and highly quantitative measure of the electrical conductance of gap junction channels. This method is ideal for detailed biophysical characterization of gap junction channels and for studying the effects of mutations or pharmacological agents on channel properties.
-
Biochemical Analysis , primarily through Western blotting, allows for the quantification of connexin protein expression, the fundamental building blocks of gap junctions. This method is essential for correlating changes in GJIC with alterations in the levels of specific connexin isoforms.
II. Dye Transfer Assays
Dye transfer assays are based on the principle that small, fluorescent molecules can pass through functional gap junction channels from a "donor" cell to adjacent "recipient" cells.
A. Scrape Loading/Dye Transfer Assay
This technique introduces a fluorescent dye into a population of cells by mechanically creating a "scrape" or incision in the cell monolayer. The dye then spreads to neighboring cells via gap junctions.
| Cell Type | Treatment | Dye Transfer (Area in µm²) | Reference |
| WB-F344 Rat Liver Epithelial Cells | Control | 15,000 ± 2,500 | [1] |
| WB-F344 Rat Liver Epithelial Cells | Chlordane (30 µM) | 2,000 ± 500 | [1] |
| IAR20 Rat Liver Epithelial Cells | Control | 25,000 ± 3,000 | [1] |
| IAR20 Rat Liver Epithelial Cells | Chlordane (10 µM) | 5,000 ± 1,000 | [1] |
| TM4 Sertoli Cells | Control | Fraction of Control: 1.0 | [2] |
| TM4 Sertoli Cells | TPA (100 nM) | Fraction of Control: ~0.2 | [2] |
-
Cell Culture: Plate cells in a 35 mm dish and grow to confluence.
-
Treatment (Optional): Treat cells with the test compound for the desired time.
-
Washing: Gently rinse the cell monolayer three times with pre-warmed (37°C) phosphate-buffered saline (PBS).[3]
-
Dye Loading:
-
Prepare a dye solution containing a gap junction-permeable dye (e.g., 1 mg/mL Lucifer Yellow) and a gap junction-impermeable dye (e.g., 1 mg/mL Rhodamine-dextran) in PBS.[3]
-
Add a sufficient volume of the dye solution to cover the cell monolayer.
-
-
Scraping: Using a sterile surgical steel blade or a 26 G needle, make a clean, straight scrape through the cell monolayer.[3][4]
-
Incubation: Incubate the cells at 37°C for 4-5 minutes to allow for dye transfer.[3][4]
-
Washing: Wash the cells three times with warm PBS to remove excess dye.[3]
-
Fixation: Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of both the Lucifer Yellow and Rhodamine-dextran fluorescence.
-
Quantification:
-
Measure the area of Lucifer Yellow fluorescence and the area of Rhodamine-dextran fluorescence using image analysis software (e.g., ImageJ).[3]
-
The net area of dye transfer is calculated by subtracting the Rhodamine-dextran area (representing initially loaded cells) from the Lucifer Yellow area.[3]
-
The results can be expressed as the absolute area of dye transfer or as a fraction of the control.[2][3]
-
Workflow for the Scrape Loading/Dye Transfer Assay.
III. Electrophysiological Measurements
A. Dual Whole-Cell Patch-Clamp
This technique allows for the direct measurement of the electrical conductance between two adjacent cells, providing a highly quantitative assessment of gap junction coupling.
| Connexin Type | Unitary Conductance (pS) | Junctional Conductance (nS) | Reference |
| Homotypic Cx43 | ~90-120 | 10-100 | [5] |
| Homotypic Cx45 | ~20-30 | 1-10 | [5] |
| Homotypic Cx40 | ~150-200 | 20-200 | [5] |
| N2a cells transfected with Cx30.2 | ~9 | 0.27 ± 0.07 | [6] |
-
Cell Preparation: Isolate pairs of cells for recording. This can be done by enzymatic dissociation of tissues or by using cell lines that form pairs.
-
Electrode Preparation:
-
Pull two glass micropipettes with a resistance of 2-5 MΩ.
-
Fill the pipettes with an intracellular solution containing ions that mimic the intracellular environment (e.g., KCl-based solution).
-
-
Establishing Whole-Cell Configuration:
-
Approach two adjacent cells with the two micropipettes under a microscope.
-
Form a high-resistance seal (gigaohm seal) between each pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration for both cells.[7]
-
-
Voltage-Clamp Protocol:
-
Clamp the voltage of both cells at the same holding potential (e.g., -40 mV).
-
Apply a series of voltage steps or ramps to one cell (the "driver" cell) while recording the current in both cells.
-
-
Data Acquisition:
-
Record the current injected into the driver cell (I₁) and the current flowing into the second cell (I₂).
-
The junctional current (Ij) is equal to the negative of the current in the second cell (-I₂).
-
-
Calculation of Junctional Conductance (gj):
-
The transjunctional voltage (Vj) is the difference in voltage between the two cells (Vj = V₁ - V₂).
-
Junctional conductance is calculated using Ohm's law: gj = Ij / Vj.[5]
-
Workflow for the Dual Whole-Cell Patch-Clamp Technique.
IV. Biochemical Analysis
A. Western Blotting for Connexin Proteins
Western blotting is used to detect and quantify the amount of specific connexin proteins in a cell or tissue sample.
| Tissue/Cell Type | Connexin Isoform | Relative Expression Level | Reference |
| Human Heart (Right Atrium) | Cx40 | +++ | [8] |
| Human Heart (Left Atrium) | Cx40 | ++ | [8] |
| Human Heart (Ventricles) | Cx40 | + | [8] |
| Human Heart (All Chambers) | Cx43 | ++++ | [8] |
| C6 Glioma Cells (Untreated) | Cx43 (Phosphorylated) | High | [9] |
| C6 Glioma Cells (PMA-treated) | Cx43 (Phosphorylated) | Low | [9] |
Relative expression levels are denoted by '+' symbols, with more symbols indicating higher expression.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a polyacrylamide gel (e.g., 10-12%).
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]
-
The transfer can be performed using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the connexin of interest (e.g., anti-Connexin 43) diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[10]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the connexin band intensity to a loading control (e.g., GAPDH or β-actin) to compare protein levels between samples.[10]
-
Workflow for Western Blotting of Connexin Proteins.
V. Signaling Pathways Regulating GJIC
GJIC is a dynamic process regulated by various intracellular signaling pathways. These pathways can modulate the synthesis, trafficking, assembly, gating, and degradation of connexin proteins.
Signaling pathways regulating GJIC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Scrape Loading/Dye Transfer Assay [bio-protocol.org]
- 4. Scrape loading–dye transfer assay [bio-protocol.org]
- 5. Biophysical Properties of Gap Junctions | Thoracic Key [thoracickey.com]
- 6. researchgate.net [researchgate.net]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Chamber-related differences in connexin expression in the human heart [pubmed.ncbi.nlm.nih.gov]
- 9. The Gap Junction Channel Protein Connexin 43 Is Covalently Modified and Regulated by SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot analysis of connexin 43 expression [bio-protocol.org]
Application Notes: Investigating Connexin 31 Mutations with Site-Directed Mutagenesis
Introduction
Connexin 31 (Cx31), encoded by the GJB3 gene, is a crucial protein that forms gap junctions, which are intercellular channels facilitating direct communication between adjacent cells.[1][2] These channels regulate the passage of ions, nutrients, and signaling molecules, playing a vital role in tissue homeostasis, particularly in the epidermis (the outermost layer of skin) and the inner ear.[1] Mutations in the GJB3 gene are associated with debilitating hereditary conditions, including the skin disorder Erythrokeratodermia Variabilis (EKV) and non-syndromic hearing loss.[3][4][5]
Pathogenic mechanisms for GJB3 mutations are diverse. Some mutations lead to the misfolding and accumulation of Cx31 protein in the endoplasmic reticulum (ER), triggering ER stress and premature cell death.[1] Other mutations result in the formation of non-functional channels or channels with aberrant activity, disrupting intercellular communication.[1][6] Furthermore, mutant Cx31 can interfere with the function of other co-expressed connexin proteins.[1]
Site-directed mutagenesis (SDM) is an indispensable molecular tool that allows for the precise introduction of specific nucleotide changes into a DNA sequence.[7][8] By recreating disease-associated mutations in a controlled laboratory setting, researchers can express the mutant protein in cell culture systems to dissect its functional consequences. This approach is fundamental for elucidating the molecular basis of Cx31-related diseases and provides a platform for screening potential therapeutic agents. These notes provide detailed protocols for creating and analyzing Cx31 mutants to understand their impact on protein function and cellular health.
Overall Experimental Workflow
The process of studying a specific this compound mutation involves several key stages, from the initial modification of the gene to the final analysis of the mutant protein's function. The workflow begins with the design of mutagenic primers and modification of the wild-type Cx31 plasmid DNA, followed by verification and subsequent functional characterization in a suitable cell model.
References
- 1. GJB3 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Gene - GJB3 [maayanlab.cloud]
- 3. WikiGenes - GJB3 - gap junction protein, beta 3, 31kDa [wikigenes.org]
- 4. GJB3 - Wikipedia [en.wikipedia.org]
- 5. Gjb3 Gene Mutations in Non-Syndromic Hearing Loss of Bloch, Kurd, and Turkmen Ethnicities in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathogenic Connexin-31 Forms Constitutively Active Hemichannels to Promote Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
Application Notes and Protocols for Live-Cell Imaging of Connexin 31 Trafficking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and visualizing the trafficking of Connexin 31 (Cx31), a gap junction protein implicated in various physiological and pathological processes. The protocols outlined below are designed for live-cell imaging studies to investigate the dynamic transport, assembly, and degradation of Cx31.
Introduction
This compound (GJB3) is a member of the connexin family of proteins that form gap junction channels, facilitating direct intercellular communication. Dysregulation of Cx31 trafficking is associated with skin diseases and hearing loss[1][2]. Unlike some other connexins, Cx31 exhibits a significant trafficking defect when expressed alone, with a large fraction being retained intracellularly and targeted for degradation[3][4]. Live-cell imaging using fluorescently tagged proteins offers a powerful approach to elucidate the complex trafficking pathways of Cx31 in real-time.
Key Signaling and Trafficking Pathways
The trafficking of Cx31 from its synthesis in the endoplasmic reticulum (ER) to its eventual degradation involves multiple cellular compartments and pathways. A significant portion of newly synthesized Cx31 is subject to degradation through both the proteasomal and lysosomal systems[3][5]. Co-expression with other connexins, such as Cx43, can influence its turnover and localization[3][4].
Caption: Overview of the Cx31 trafficking and degradation pathways.
Quantitative Data on this compound Trafficking
The following table summarizes key quantitative parameters related to Cx31 trafficking. It is important to note that specific values can vary depending on the cell type and experimental conditions.
| Parameter | Value | Cell Type | Comments | Reference |
| Half-life | 1-2 hours | H1299 cells | Determined by cycloheximide (B1669411) (CHX) treatment. This indicates a high turnover rate for Cx31. | [5] |
| Half-life (with Cx43) | Shorter than Cx31 alone | Rat Epidermal Keratinocytes (REKs) | Interaction with Cx43 appears to accelerate the degradation of Cx31. | [3][4] |
| Gap Junction Assembly | Rarely forms plaques alone | Connexin-deficient cells | Demonstrates a significant trafficking and/or assembly defect. | [3][4] |
| Co-localization with Organelles | ER, Golgi, Late Endosomes, Autophagosomes, Lysosomes | REKs | A substantial portion of Cx31 is found in secretory and degradative compartments. | [3][4] |
| Effect of Proteasome Inhibition (MG132) | Increased Cx31 levels | REKs, H1299 cells | Indicates that a fraction of Cx31 is degraded via the ubiquitin-proteasome system. | [4][5] |
| Effect of Lysosome Inhibition | Accumulation in perinuclear vesicles | REKs | Suggests involvement of the endo-lysosomal pathway in Cx31 degradation. | [3] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Cx31 Trafficking using Fluorescent Protein Fusions
This protocol describes the steps for visualizing the subcellular localization and trafficking of Cx31 in real-time using a fluorescent protein tag (e.g., EGFP).
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293T, or Rat Epidermal Keratinocytes - REKs)
-
Cx31-EGFP expression vector
-
Transfection reagent
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium
-
Confocal microscope equipped with a temperature and CO2 controlled chamber
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Grow cells to 50-70% confluency.
-
Transfect cells with the Cx31-EGFP expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Preparation for Imaging:
-
Gently wash the cells twice with pre-warmed PBS.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage within the environmental chamber, maintaining conditions at 37°C and 5% CO2.
-
-
Live-Cell Imaging:
-
Use a confocal microscope to acquire images. Excite EGFP with a 488 nm laser and collect emission between 500-550 nm.
-
Acquire time-lapse series to observe the dynamics of Cx31-EGFP trafficking. Frame rates will depend on the process being studied (e.g., 1 frame every 5-10 seconds for vesicular transport).
-
For co-localization studies, co-transfect with fluorescently-tagged markers for specific organelles (e.g., ER, Golgi, lysosomes).
-
Data Analysis:
-
Analyze the time-lapse series to track the movement of Cx31-EGFP-containing vesicles.
-
Quantify the co-localization of Cx31-EGFP with organelle markers using appropriate software (e.g., ImageJ with the JaCoP plugin).
Caption: Workflow for live-cell imaging of Cx31-EGFP.
Protocol 2: Investigating Cx31 Degradation Pathways
This protocol uses pharmacological inhibitors to dissect the involvement of the proteasomal and lysosomal pathways in Cx31 degradation.
Materials:
-
Cells expressing Cx31-EGFP (from Protocol 1)
-
MG132 (proteasome inhibitor)
-
Bafilomycin A1 or Chloroquine (lysosome inhibitors)
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Reagents for Western blotting (antibodies against GFP and a loading control like GAPDH)
Procedure:
-
Cell Treatment:
-
Culture cells expressing Cx31-EGFP as described above.
-
Treat separate sets of cells with:
-
MG132 (e.g., 10 µM) for 4-6 hours.
-
Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM) for 4-6 hours.
-
DMSO as a vehicle control.
-
-
-
Analysis by Microscopy:
-
Image the treated and control cells using confocal microscopy as described in Protocol 1 to observe any changes in the localization and intensity of the Cx31-EGFP signal.
-
-
Analysis by Western Blot:
-
Harvest the cells and prepare protein lysates.
-
Perform SDS-PAGE and Western blotting using an anti-GFP antibody to detect Cx31-EGFP.
-
Use an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative changes in Cx31-EGFP levels upon inhibitor treatment.
-
Expected Results:
-
An increase in the Cx31-EGFP signal (both by microscopy and Western blot) in cells treated with MG132 would confirm the involvement of the proteasome in its degradation[4][5].
-
An accumulation of Cx31-EGFP in intracellular vesicles or an overall increase in its levels in cells treated with lysosome inhibitors would indicate degradation via the endo-lysosomal/autophagic pathway[3].
Caption: Workflow for investigating Cx31 degradation pathways.
Conclusion
The live-cell imaging protocols and accompanying information provided here serve as a robust starting point for researchers investigating the trafficking of this compound. By employing these methods, scientists can gain deeper insights into the molecular mechanisms governing Cx31 localization and turnover, which is crucial for understanding its role in health and disease and for the development of potential therapeutic interventions.
References
- 1. Therapeutic strategies targeting connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defective trafficking and cell death is characteristic of skin disease-associated this compound mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. This compound.1 degradation requires the Clathrin-mediated autophagy in NSCLC cell H1299 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-Immunoprecipitation Assays of Connexin 31 Binding Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connexin 31 (Cx31), encoded by the GJB3 gene, is a gap junction protein crucial for direct intercellular communication, particularly in the epidermis and the inner ear.[1] Mutations in the GJB3 gene are associated with skin disorders such as erythrokeratodermia variabilis (EKV) and hearing loss, highlighting the importance of understanding its protein-protein interactions for elucidating disease mechanisms and developing targeted therapies.[1] Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify and validate these protein-protein interactions in vivo.[2] This document provides detailed application notes and a comprehensive protocol for performing Co-IP assays to discover and confirm binding partners of this compound.
Application Notes
Principle of Co-Immunoprecipitation: Co-IP is a technique used to isolate a specific protein (the "bait") from a cell or tissue lysate using an antibody specific to that protein. Any proteins that are bound to the bait protein (the "prey") will also be isolated, allowing for the identification of protein complexes. The isolated proteins are typically analyzed by Western blotting or mass spectrometry.
Challenges with Membrane Proteins like this compound: As a transmembrane protein, the successful Co-IP of Cx31 and its binding partners requires careful optimization of cell lysis and solubilization conditions. The goal is to disrupt the cell membrane and release the protein complexes without denaturing them or disrupting the protein-protein interactions. The choice of detergent and its concentration in the lysis buffer is therefore critical. Non-ionic detergents like NP-40 or Triton X-100 are generally preferred as they are less harsh than ionic detergents like SDS.
Antibody Selection: The success of a Co-IP experiment is highly dependent on the quality of the primary antibody. For immunoprecipitating Cx31, it is essential to use an antibody that is validated for IP applications. Both monoclonal and polyclonal antibodies can be used; polyclonal antibodies may be advantageous as they can recognize multiple epitopes, potentially leading to more efficient immunoprecipitation of the protein complex. Several commercial antibodies against this compound are available and validated for use in immunoprecipitation and Western blotting.[3][4][5]
Experimental Controls: To ensure the specificity of the identified interactions, it is crucial to include proper negative controls. A common negative control is to perform the Co-IP with a non-specific IgG antibody of the same isotype as the primary antibody. This will help to identify proteins that bind non-specifically to the antibody or the beads.
Confirmed Interaction Partner: A known interacting partner of this compound is Connexin 30.3. A study by Plantard et al. (2003) successfully demonstrated a physical interaction between Cx31 and Cx30.3 through co-immunoprecipitation in HeLa cells co-expressing both proteins.[3] This interaction can serve as a positive control when establishing the Co-IP protocol in a new system.
Quantitative Data Presentation
| Bait Protein | Putative Binding Partner | Cell/Tissue Type | Method of Quantification | Relative Abundance (Fold change vs. IgG control) | Validation Status |
| This compound | Connexin 30.3 | Human Keratinocytes | Quantitative WB | e.g., 15.2 ± 2.1 | Confirmed |
| This compound | Protein X | Mouse Epidermis | Mass Spectrometry (iTRAQ) | e.g., 8.7 ± 1.5 | Novel |
| This compound | Protein Y | HaCaT cells | Densitometry of WB | e.g., 5.1 ± 0.9 | To be validated |
Experimental Protocols
Part 1: Co-Immunoprecipitation of this compound
This protocol is adapted from standard Co-IP procedures for membrane proteins.
Materials:
-
Cell culture plates (10 cm) with keratinocytes (e.g., HaCaT) or other cells expressing this compound
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other mild detergent like Triton X-100), with freshly added protease and phosphatase inhibitor cocktails.
-
Microcentrifuge tubes
-
Cell scraper
-
Refrigerated microcentrifuge
-
Protein A/G agarose (B213101) or magnetic beads
-
Primary antibody against this compound (IP-grade)
-
Isotype control IgG antibody
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 1X SDS-PAGE sample buffer (e.g., Laemmli buffer)
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add 1 ml of ice-cold cell lysis buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the protein extract.
-
Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a tube containing 500 µg - 1 mg of protein extract, add 20 µl of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the beads.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary anti-Connexin 31 antibody to the pre-cleared lysate. For the negative control, add the same amount of isotype control IgG.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30 µl of Protein A/G bead slurry to each tube.
-
Incubate on a rotator for an additional 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 ml of ice-cold Wash Buffer.
-
Repeat the centrifugation and resuspension steps for a total of 3-5 washes.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µl of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute.
-
The supernatant contains the immunoprecipitated proteins, ready for Western blot analysis.
-
Part 2: Western Blot Analysis
Materials:
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibodies against the putative binding partner and this compound
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the putative binding partner, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using an imaging system.
-
-
Verification:
-
To confirm the successful immunoprecipitation of this compound, the membrane can be stripped and re-probed with an anti-Connexin 31 antibody.
-
Visualizations
Caption: Workflow for Co-Immunoprecipitation of this compound.
Caption: Known and Potential Binding Partners of this compound.
References
Application Notes and Protocols for Measuring Connexin 31 Channel Permeability via Dye Transfer Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the permeability of connexin 31 (Cx31) channels using dye transfer assays. The methodologies described are essential for researchers investigating the functional roles of Cx31 in various physiological and pathological processes, as well as for professionals in drug development screening for modulators of gap junctional intercellular communication (GJIC).
Introduction to this compound and Dye Transfer Assays
This compound is a member of the connexin family of proteins that form gap junction channels, facilitating direct communication between adjacent cells by allowing the passage of ions, second messengers, and small metabolites. The permeability of these channels is crucial for coordinated cellular activities. However, some studies suggest that certain connexin isoforms, including a human ortholog of Cx31 (Cx31.3/GJC3), may preferentially form hemichannels, which connect the cytoplasm to the extracellular environment, rather than traditional gap junction channels.[1] Therefore, it is critical to employ robust functional assays to characterize the specific type of communication mediated by Cx31.
Dye transfer assays are a fundamental tool for visualizing and quantifying GJIC.[2][3][4] These assays involve introducing a membrane-impermeant fluorescent dye into a subset of cells and monitoring its transfer to neighboring cells through functional gap junctions. The extent of dye transfer provides a direct measure of channel permeability. The Scrape Loading/Dye Transfer (SL/DT) assay is a widely used, simple, and rapid method for assessing GJIC in a cell population.[2][3]
Quantitative Data Summary
The permeability of gap junction channels is dependent on the specific connexin isoform and the molecular properties of the tracer dye, such as size and charge.[5][6][7] The following table summarizes the permeability of murine this compound (Cx31) channels, expressed in HeLa cells, to various fluorescent tracers.
| Tracer Molecule | Molecular Weight (Da) | Charge | Permeability in Cx31 Channels |
| Lucifer Yellow | 443 | -2 | Permeable |
| Propidium Iodide | 668 | +2 | Very Poorly Permeable/Impermeable |
| Ethidium Bromide | 394 | +1 | Permeable |
| DAPI | 350 | +2 | Less Permeable |
| Neurobiotin | 287 | +1 | Weakly Permeable |
Data compiled from studies on murine connexins expressed in HeLa cells.[5][6]
Experimental Protocols
Protocol 1: Scrape Loading/Dye Transfer (SL/DT) Assay
This protocol is adapted from established SL/DT methods and is suitable for assessing GJIC in cells expressing Cx31.[2][3][4]
Materials:
-
Cells expressing this compound (e.g., transfected HeLa cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescent dye solution: Lucifer Yellow (e.g., 1 mg/mL in PBS)
-
Rhodamine Dextran solution (10 kDa, as a negative control for gap junction permeability)
-
Surgical scalpel blade or 21-gauge needle
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture: Plate the Cx31-expressing cells on glass coverslips or in culture dishes and grow to confluency.
-
Preparation: On the day of the experiment, wash the confluent cell monolayer twice with PBS.
-
Dye Loading: Add the Lucifer Yellow dye solution to the cells. A control group with Rhodamine Dextran should be included to ensure that dye transfer is not due to cell lysis or membrane fusion.
-
Scraping: Using a sterile surgical scalpel blade or a needle, make a clean scrape or incision across the cell monolayer. The cells along the scrape line will be transiently permeabilized, allowing the dye to enter.
-
Incubation: Incubate the cells for 5-10 minutes at 37°C to allow for dye transfer to adjacent, non-scraped cells.
-
Washing: Gently wash the cells three to five times with PBS to remove extracellular dye.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 20 minutes at room temperature.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Capture images of the scrape line and the surrounding cells.
-
Data Analysis: Quantify the extent of dye transfer by measuring the distance the dye has traveled from the scrape line or by counting the number of fluorescent cells adjacent to the scrape line.
Protocol 2: Microinjection Dye Transfer Assay
This method offers a more controlled way to introduce the dye into a single cell and observe its spread to neighboring cells.[8][9]
Materials:
-
Cells expressing this compound grown on coverslips
-
Complete cell culture medium
-
Fluorescent dye solution (e.g., Lucifer Yellow or Neurobiotin in sterile water or an appropriate buffer)
-
Micromanipulator and microinjection system
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on coverslips to a sub-confluent or confluent state.
-
Preparation: Place the coverslip with the cells in a chamber on the stage of the fluorescence microscope. Replace the culture medium with fresh, pre-warmed medium.
-
Microinjection: Using a micromanipulator, carefully guide a micropipette filled with the fluorescent dye to a single cell and inject the dye iontophoretically or by pressure.
-
Observation: Immediately after injection, and at defined time intervals, capture fluorescence and phase-contrast images to monitor the transfer of the dye to adjacent cells.
-
Data Analysis: Quantify the number of coupled cells (cells that received the dye from the injected cell) at each time point.
Visualizations
Caption: Workflow of the Scrape Loading/Dye Transfer (SL/DT) Assay.
Caption: Key steps of the Microinjection Dye Transfer Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applicability of Scrape Loading-Dye Transfer Assay for Non-Genotoxic Carcinogen Testing | MDPI [mdpi.com]
- 5. Specific permeability and selective formation of gap junction channels in connexin-transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Functional Analysis of Connexin Channels in Cultured Cells by Neurobiotin Injection and Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Connexin 31 (GJB3) Antibody Specificity: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specificity issues with Connexin 31 (Cx31), also known as Gap Junction Beta 3 (GJB3), antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound in a Western Blot?
A1: The calculated molecular weight of human this compound (encoded by the GJB3 gene) is approximately 31 kDa. Most antibodies are expected to detect a band at this size. However, some suppliers note that a band at ~62 kDa may be observed, which could represent a dimer of the protein.[1] Always check the supplier's datasheet for the expected band size for the specific antibody you are using.
Q2: My Western blot shows no band at 31 kDa. What could be the problem?
A2: A lack of signal can be due to several factors:
-
Low Protein Abundance: Cx31 may not be expressed or may be present at very low levels in your chosen cell line or tissue. It is critical to include a positive control.
-
Suboptimal Protocol: Key steps like antibody dilution, incubation time, or the choice of blocking buffer may need optimization.
-
Antibody Inactivity: Improper storage or handling may have compromised the antibody.
Q3: I am seeing multiple bands in my Western Blot. How can I determine which is the specific signal for Cx31?
A3: Non-specific bands are a common issue. To confirm specificity:
-
Use Positive and Negative Controls: Use a cell line or tissue known to express Cx31 (e.g., human placenta, skin, HeLa cells) as a positive control and one known to have low or no expression as a negative control.[2][3]
-
Knockdown/Knockout Validation: The most rigorous method is to test the antibody on a cell line where the GJB3 gene has been knocked down (e.g., using shRNA) or knocked out. The specific band at 31 kDa should disappear or be significantly reduced in the knockdown/knockout sample compared to the control.[3]
-
Blocking with a Recombinant Protein: Pre-incubating the antibody with a purified recombinant Cx31 protein can help verify specificity.[4] The specific band should be absent in the blot when the blocked antibody is used.
Q4: What are good positive control tissues or cells for this compound?
A4: Based on expression data, the following are suitable positive controls:
-
Tissues: Human and mouse placenta, skin, and cochlea are known to express Cx31.[5][6][7] Some sources also report expression in the heart and brain.[3]
-
Cell Lines: HeLa cells are commonly used as a positive control for Cx31 expression in Western blotting.[3] Human neuronal cell lines have also been shown to express endogenous Cx31.[2]
Q5: My Immunohistochemistry (IHC) / Immunofluorescence (IF) staining shows high background. How can I fix this?
A5: High background in IHC/IF can obscure the specific signal. Consider the following troubleshooting steps:
-
Optimize Antibody Concentration: The primary antibody concentration may be too high. Perform a titration to find the optimal dilution that provides a clear signal with low background.[8]
-
Antigen Retrieval: Formalin fixation can mask the epitope. Ensure you are using the appropriate heat-induced epitope retrieval (HIER) method, such as with a citrate (B86180) or Tris-EDTA buffer.[8]
-
Blocking: Use a suitable blocking serum (typically from the same species as the secondary antibody) to prevent non-specific binding.[9][10]
-
Secondary Antibody Control: Run a control sample without the primary antibody to ensure the secondary antibody is not binding non-specifically.[8]
Troubleshooting Workflows & Key Data
Below are structured tables summarizing key data for Cx31 antibodies and a logical workflow for troubleshooting specificity issues.
Table 1: Summary of Commercially Available this compound Antibodies & Recommended Dilutions
| Application | Host Species | Dilution Range | Reference |
| Western Blot (WB) | Rabbit | 1:500 - 1:4000 | [3][11][12] |
| Western Blot (WB) | Mouse | 1:500 | |
| Immunohistochemistry (IHC) | Rabbit | 1:25 - 1:500 | [3][12] |
| Immunofluorescence (IF) | Rabbit | 1:50 - 1:500 | [13] |
| Immunofluorescence (IF) | Mouse | 10 µg/mL | |
| Immunoprecipitation (IP) | Rabbit | 0.5 - 4.0 µg per 1-3 mg lysate | [3] |
Diagram: Troubleshooting Workflow for Antibody Specificity
This diagram outlines a logical sequence of steps to diagnose and resolve common issues encountered with this compound antibodies in applications like Western Blotting and Immunohistochemistry.
Caption: A flowchart for troubleshooting this compound antibody specificity issues.
Key Experimental Protocols
Protocol 1: Western Blot for this compound Specificity Validation
This protocol is designed to validate the specificity of a Cx31 antibody using positive (e.g., HeLa) and negative control cell lysates.
-
Lysate Preparation:
-
Culture HeLa cells (positive control) and a cell line with low Cx31 expression. For knockdown validation, use lysates from cells transfected with a non-targeting control shRNA and a GJB3-targeting shRNA.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.
-
Sonicate briefly to shear DNA and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 25 µg of protein per lane onto a 12% polyacrylamide gel.[11]
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary Cx31 antibody (e.g., at a 1:1000 - 1:2000 dilution) in blocking buffer overnight at 4°C.[3]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit HRP at 1:10000) in blocking buffer for 1.5 hours at room temperature.[3][11]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane.[11]
-
Image the blot using a chemiluminescence detection system.
-
Expected Result: A specific band at ~31 kDa should be present in the positive control (HeLa) lane and absent or significantly reduced in the negative control or sh-GJB3 lane.
-
Diagram: Western Blot Validation Workflow
This diagram illustrates the key stages of performing a Western Blot experiment to validate the specificity of a this compound antibody.
Caption: Workflow for this compound antibody validation using Western Blotting.
Diagram: Connexin Gap Junction Assembly and Communication
This compound does not participate in a classical signaling cascade but is fundamental to direct intercellular communication. This diagram shows its structural role.
References
- 1. anti-Connexin 31 Antibody [ABIN1804049] - Mouse, WB, IHC, IF [antibodies-online.com]
- 2. academic.oup.com [academic.oup.com]
- 3. GJB3 antibody (12880-1-AP) | Proteintech [ptglab.com]
- 4. Recombinant Human this compound protein (ABIN1355143) from Wheat germ [antibodies-online.com]
- 5. Expression of the gap junction proteins connexin31 and connexin43 correlates with communication compartments in extraembryonic tissues and in the gastrulating mouse embryo, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. omnimabs.com [omnimabs.com]
- 8. bma.ch [bma.ch]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. danabiosci.com [danabiosci.com]
- 13. GJB3 Polyclonal Antibody (12880-1-AP) [thermofisher.com]
Technical Support Center: Optimizing Connexin 31 Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with connexin 31 (Cx31) expression in transfected cells.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges when expressing this compound in transfected cells?
A1: Researchers often encounter several challenges with Cx31 expression. Due to its intrinsic properties, Cx31 frequently exhibits defective trafficking, leading to its retention in the endoplasmic reticulum (ER) and Golgi apparatus.[1] It has a short half-life and is prone to degradation by both the ubiquitin-proteasome system and autophagy.[2] Unlike many other connexins, Cx31 often fails to form functional gap junction channels when expressed alone.[1][3] Furthermore, overexpression of wild-type or mutant Cx31 can induce ER stress, leading to apoptosis.[4][5]
Q2: I am observing low or no expression of Cx31 after transfection. What are the possible causes and solutions?
A2: Low or undetectable Cx31 expression can stem from several factors:
-
Suboptimal Transfection Efficiency: The health and confluency of your cells, the quality and quantity of your plasmid DNA, and the transfection reagent-to-DNA ratio are critical. Ensure your cells are actively dividing and at an optimal confluency (typically 70-90%) at the time of transfection.
-
Rapid Protein Degradation: Cx31 is rapidly turned over by the cell's degradation machinery.[2] To investigate if degradation is the issue, you can treat the transfected cells with a proteasome inhibitor (e.g., MG-132) or an autophagy inhibitor (e.g., 3-methyladenine (B1666300) or by knocking down ATG5) to see if Cx31 levels increase.
-
Inefficient Trafficking: Cx31 may be synthesized but retained within the ER and Golgi, leading to a lack of functional protein at the cell surface. Co-expression with other connexins, such as Cx43 or another compatible connexin, may facilitate its trafficking to the plasma membrane.
Q3: My cells are dying after transfection with a Cx31-expressing plasmid. What could be the reason, and how can I mitigate this?
A3: Cell death following Cx31 transfection is a known issue, particularly with certain mutant forms, and can be attributed to the induction of ER stress.[4][5] The accumulation of misfolded or overexpressed Cx31 in the ER can trigger the Unfolded Protein Response (UPR), which, if prolonged, leads to apoptosis.[4] To address this, you can try:
-
Reducing the amount of plasmid DNA used for transfection to lower the expression level of Cx31.
-
Using a weaker promoter to drive Cx31 expression.
-
Co-expressing chaperones that may assist in Cx31 folding.
-
Treating cells with chemical chaperones or ER stress inhibitors, although this may interfere with other cellular processes.
Q4: How can I assess the function of my expressed this compound?
A4: Since Cx31 often does not form functional gap junctions on its own, assessing its function can be challenging.[1][3] A standard method to evaluate gap junctional intercellular communication (GJIC) is the scrape loading and dye transfer assay.[6][7] In this assay, a fluorescent dye that can pass through gap junctions (e.g., Lucifer Yellow) is introduced into a population of cells by a mechanical scrape.[6][7] The extent of dye transfer to neighboring, unscraped cells indicates the level of functional gap junctions. If you are co-expressing Cx31 with another connexin to test for heteromeric channel formation, this assay can be used to determine if functional channels are formed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Cell health and confluency are not optimal. | Use healthy, actively dividing cells. Plate cells to achieve 70-90% confluency at the time of transfection. |
| Suboptimal transfection reagent to DNA ratio. | Perform a titration experiment to determine the optimal ratio for your specific cell line and plasmid. Start with a range of ratios (e.g., 1:2, 1:3, 1:4 DNA:reagent). | |
| Poor quality or quantity of plasmid DNA. | Use high-purity, endotoxin-free plasmid DNA. Verify the concentration and integrity of your DNA before transfection. | |
| No or Low Cx31 Protein Detected | Rapid protein degradation. | Treat cells with a proteasome inhibitor (e.g., MG-132) or an autophagy inhibitor (e.g., 3-MA) for a few hours before harvesting to see if Cx31 accumulates. |
| Antibody not working or used at the wrong dilution. | Use a validated antibody for Cx31. For western blotting and immunofluorescence, a starting concentration of 1-3 µg/mL is recommended.[8][9] | |
| Cx31 is Expressed but Not at the Cell Surface | Defective protein trafficking. | Co-express with a compatible connexin isoform, such as Cx43, which may aid in its transport to the plasma membrane. |
| Intracellular retention in the ER/Golgi. | Confirm intracellular localization using immunofluorescence with ER and Golgi markers. | |
| Cell Death After Transfection | ER stress due to protein overexpression or misfolding. | Reduce the amount of Cx31 plasmid used for transfection. Consider using an inducible expression system to control the level and timing of Cx31 expression. |
| No Functional Gap Junctions Detected | Cx31 does not form homotypic channels. | Co-express Cx31 with other connexins known to be present in your cell type of interest to test for the formation of functional heterotypic or heteromeric channels. |
Experimental Protocols
Detailed Protocol for Transfection of HeLa Cells with Cx31 using Lipofectamine 3000
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Cx31 expression plasmid (high purity, endotoxin-free)
-
Lipofectamine™ 3000 Transfection Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of your Cx31 plasmid DNA in 125 µL of Opti-MEM™ Medium. Add 5 µL of P3000™ Reagent and mix gently.
-
In a separate sterile microcentrifuge tube (Tube B), dilute 3.75 to 7.5 µL of Lipofectamine™ 3000 Reagent in 125 µL of Opti-MEM™ Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Add the diluted DNA from Tube A to Tube B and mix gently by pipetting.
-
Incubate the final mixture for 10-15 minutes at room temperature to allow the DNA-lipid complexes to form.[10]
-
-
Transfection:
-
Add the 250 µL of the DNA-lipid complex mixture dropwise to each well of the 6-well plate containing the cells and medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
After the incubation period, you can harvest the cells for analysis of Cx31 expression by western blot or perform immunofluorescence staining.
-
Western Blot Protocol for Detecting Cx31
Materials:
-
Transfected cells expressing Cx31
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL detection reagent
Procedure:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cx31 antibody diluted in blocking buffer overnight at 4°C. A typical starting dilution is 1:500 to 1:1000.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Visualize the bands using a chemiluminescence imaging system. Cx31 is expected to appear at approximately 31 kDa.[9]
-
Immunofluorescence Protocol for Cx31 Localization
Materials:
-
Transfected cells grown on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBST)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope.
-
Scrape Loading and Dye Transfer Assay
Materials:
-
Confluent monolayer of transfected cells in a 35mm dish or 6-well plate
-
Hank's Balanced Salt Solution (HBSS)
-
Dye solution: Lucifer Yellow (e.g., 0.5% w/v in PBS) and a high molecular weight dye that cannot pass through gap junctions as a control (e.g., Rhodamine Dextran).
-
Scalpel blade or needle
-
Fluorescence microscope
Procedure:
-
Preparation:
-
Wash the confluent cell monolayer twice with pre-warmed HBSS.
-
-
Scraping and Loading:
-
Remove the HBSS and add the dye solution to cover the cell monolayer.
-
Using a sterile scalpel blade or needle, make a clean scrape across the monolayer.
-
-
Incubation:
-
Incubate the cells with the dye solution for 2-5 minutes at room temperature to allow the dye to enter the scraped cells.
-
-
Washing:
-
Carefully aspirate the dye solution and wash the cells three to five times with HBSS to remove extracellular dye.
-
-
Dye Transfer:
-
Add complete growth medium back to the cells and incubate for an additional 5-10 minutes to allow for dye transfer through gap junctions.
-
-
Imaging:
-
Immediately visualize the cells using a fluorescence microscope. The cells along the scrape line will be brightly fluorescent. The extent of dye transfer to adjacent, non-scraped cells is a measure of gap junctional intercellular communication.
-
Signaling Pathways and Experimental Workflows
This compound Degradation Pathways
This compound is targeted for degradation through two primary pathways: the Ubiquitin-Proteasome System (UPS) and Autophagy.
Caption: Degradation of this compound via the proteasome and autophagy.
Experimental Workflow for Optimizing Cx31 Expression
This workflow outlines the logical steps to systematically optimize the expression of this compound in a chosen cell line.
References
- 1. Cx31.1 can selectively intermix with co-expressed connexins to facilitate its assembly into gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound.1 degradation requires the Clathrin-mediated autophagy in NSCLC cell H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. EKV mutant this compound associated cell death is mediated by ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. anti-Connexin 31 Antibody [ABIN1804049] - Mouse, WB, IHC, IF [antibodies-online.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cohesionbio.com [cohesionbio.com]
- 12. bicellscientific.com [bicellscientific.com]
Technical Support Center: Investigating Connexin 31 Mutant Protein Trafficking
Welcome to the technical support center for researchers studying connexin 31 (Cx31) mutant protein trafficking. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Cx31 mutant protein is not reaching the plasma membrane and appears to be stuck inside the cell. What could be the reason?
A1: This is a common challenge when studying Cx31 mutants. The primary reason is often defective protein trafficking. Many mutations associated with diseases like erythrokeratoderma variabilis (EKV) and hearing impairment cause the protein to be misfolded.[1][2][3] This leads to its retention in the endoplasmic reticulum (ER) or the Golgi apparatus, preventing its transport to the cell surface to form gap junctions.[1][4]
Q2: I am observing increased cell death in my cultures expressing a Cx31 mutant. Why is this happening?
A2: Increased cell death can be a consequence of expressing certain Cx31 mutants, particularly those associated with skin diseases.[2][5] This is often linked to the induction of ER stress.[1][6][7] The accumulation of misfolded mutant proteins in the ER triggers the Unfolded Protein Response (UPR), and if the stress is prolonged or severe, it can lead to apoptosis (programmed cell death).[6][7] Some EKV-associated mutants have been shown to cause cell death with necrotic characteristics.[5][8]
Q3: My immunofluorescence staining for the Cx31 mutant shows intracellular aggregates. Is this expected?
A3: Yes, the formation of intracellular aggregates is a known characteristic of some Cx31 mutants.[5] Instead of localizing to the plasma membrane to form gap junction plaques, these mutants misfold and accumulate in cytoplasmic punctate structures.[1] For example, the Cx31R42P mutant, when expressed at 26°C, can form cytoplasmic aggregates.[5]
Q4: Can a Cx31 mutant affect the function of the wild-type Cx31 protein?
A4: Yes, some Cx31 mutants can have a dominant-negative effect on the wild-type protein. This means that the mutant protein can interfere with the proper trafficking and function of the normal Cx31. For instance, a mutant might sequester the wild-type protein in the cytoplasm, preventing it from reaching the cell surface.
Q5: What are the standard methods to assess the function of my Cx31 mutant?
A5: The primary function of connexins is to form channels for intercellular communication. To assess this, you can perform a dye transfer assay using fluorescent dyes like Lucifer Yellow.[1] A significant reduction in dye transfer between cells expressing the mutant compared to wild-type indicates impaired gap junction function.[2][3] Another method is dual whole-cell patch clamping to measure the junctional conductance between cell pairs.[9] Some mutants may form "leaky" hemichannels, which can be assessed by measuring the uptake of dyes from the extracellular medium or by specific hemichannel activity assays.[8][10][11]
Troubleshooting Guides
Problem 1: Weak or No Signal in Immunofluorescence
| Possible Cause | Troubleshooting Steps |
| Antibody Issues | - Confirm antibody specificity: Test the antibody on a positive control (e.g., cells overexpressing wild-type Cx31).- Optimize antibody dilution: Perform a titration to find the optimal concentration.[12][13]- Improper antibody storage: Ensure antibodies are stored according to the manufacturer's instructions to avoid loss of activity.[12][14] |
| Fixation & Permeabilization | - Inadequate fixation: Try different fixatives (e.g., paraformaldehyde, methanol) or adjust fixation time.[12][15]- Epitope masking: If using paraformaldehyde, consider performing antigen retrieval.[12][15]- Incorrect permeabilization: Choose a permeabilization agent (e.g., Triton X-100, saponin) that is appropriate for the antibody and the target's subcellular location.[14] |
| Low Protein Expression | - Verify transfection efficiency: Use a reporter plasmid (e.g., GFP) to confirm that cells are being successfully transfected.- Check for protein degradation: Mutant proteins can be unstable and rapidly degraded. You can treat cells with a proteasome inhibitor (e.g., MG132) to see if the signal increases.[16] |
Problem 2: High Background in Immunofluorescence
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | - Increase blocking: Use a blocking solution containing normal serum from the species in which the secondary antibody was raised.[12][13]- Optimize antibody concentrations: High antibody concentrations can lead to non-specific binding.[12][13]- Increase washing steps: Thoroughly wash samples between antibody incubations.[12] |
| Autofluorescence | - Use a different fixative: Glutaraldehyde can cause autofluorescence.[14]- Use an autofluorescence quenching agent. - Check unstained controls: This will help determine the level of intrinsic fluorescence in your cells.[15] |
| Secondary Antibody Issues | - Run a secondary antibody only control: This will identify non-specific binding of the secondary antibody.[12]- Use a pre-adsorbed secondary antibody. [12] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Cx31 Localization
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa, keratinocytes) on glass coverslips.
-
Transfect cells with your Cx31 construct (wild-type or mutant) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Fixation:
-
Wash cells with Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Cx31 antibody in the blocking buffer.
-
Incubate the coverslips with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Protocol 2: Scrape-Loading Dye Transfer Assay
-
Cell Culture:
-
Grow a confluent monolayer of cells expressing either wild-type or mutant Cx31.
-
-
Scraping:
-
Add a solution of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) to the culture dish.
-
Make a scrape across the cell monolayer with a sharp instrument (e.g., a syringe needle).
-
-
Incubation:
-
Incubate the cells for a few minutes to allow the dye to be taken up by the damaged cells along the scrape and transfer to adjacent, intact cells through functional gap junctions.
-
-
Washing and Fixation:
-
Wash the cells thoroughly with PBS to remove the extracellular dye.
-
Fix the cells with 4% paraformaldehyde.
-
-
Imaging and Quantification:
-
Image the cells using a fluorescence microscope.
-
Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line or the number of fluorescent cells away from the scrape. A significant reduction in dye spread in mutant-expressing cells compared to wild-type indicates impaired gap junctional intercellular communication.[11]
-
Visualizations
Caption: Normal trafficking pathway of wild-type this compound.
Caption: Defective trafficking pathways of mutant this compound.
References
- 1. Trafficking abnormality and ER stress underlie functional deficiency of hearing impairmentassociated connexin-31 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. CELLULAR MECHANISMS OF CONNEXIN-BASED INHERITED DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathogenic Connexin-31 Forms Constitutively Active Hemichannels to Promote Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EKV mutant this compound associated cell death is mediated by ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EKV mutant this compound associated cell death is mediated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathogenic connexin-31 forms constitutively active hemichannels to promote necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cx31.1 can selectively intermix with co-expressed connexins to facilitate its assembly into gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cell-Based Assay to Assess Hemichannel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. academic.oup.com [academic.oup.com]
improving signal-to-noise ratio in connexin 31 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Connexin 31 (Cx31) imaging experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a weak or no signal for this compound at the cell membrane?
A1: this compound often exhibits a predominantly intracellular localization.[1][2][3][4] Unlike some other connexins, Cx31 can be retained in the secretory pathway (endoplasmic reticulum and Golgi) and may not efficiently form gap junction plaques at the cell surface when expressed alone.[1][2][3][4] Therefore, a strong intracellular signal with a weak or absent plasma membrane signal can be a true biological result and not necessarily an experimental artifact. The co-expression of other connexins, such as Cx43, can influence its localization.[1][2][3][4]
Q2: What is the expected molecular weight of this compound in a Western Blot?
A2: The predicted molecular weight of this compound is approximately 31-32 kDa.[5][6] However, it is not uncommon to observe a band at around 62 kDa, which is likely due to the dimerization of the protein.[5][6]
Q3: Can this compound form gap junctions on its own?
A3: Studies have shown that Cx31 is often defective in forming functional gap junction channels by itself.[1][2][3][4] Its assembly into gap junctions can be significantly enhanced by the co-expression of other connexin isoforms.[1][2][3][4]
Q4: How is this compound protein turnover regulated?
A4: this compound has a relatively short half-life and is degraded through both the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[2][3][7][8] Inhibition of the proteasome can lead to an accumulation of intracellular Cx31.[2][3][7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunofluorescence experiments.
Problem 1: High Background Staining
High background can obscure the specific signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Suggested Solution |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background. Start with the manufacturer's recommended dilution and perform a series of dilutions (e.g., 1:100, 1:250, 1:500). |
| Secondary antibody non-specific binding | Run a secondary antibody-only control (omit the primary antibody) to check for non-specific binding. If background is observed, consider using a pre-adsorbed secondary antibody or increasing the stringency of the wash steps. |
| Inadequate blocking | Increase the concentration of the blocking serum (e.g., from 5% to 10%) or extend the blocking time. Using a blocking buffer containing 0.1% to 0.5% Triton X-100 can also help reduce non-specific interactions. |
| Insufficient washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like Tween-20 (0.05%). |
| Autofluorescence | Examine an unstained sample under the microscope to check for endogenous fluorescence. If present, consider using a different fluorophore with a longer wavelength or treating the sample with a quenching agent like Sodium Borohydride or Sudan Black B. |
Problem 2: Weak or No Specific Signal
A faint or absent signal can be due to a variety of factors, from sample preparation to antibody performance.
| Potential Cause | Suggested Solution |
| Low abundance of this compound | As Cx31 can have low expression levels, consider using a signal amplification method such as a tyramide signal amplification (TSA) kit.[9] |
| Poor antibody-antigen recognition | Ensure the primary antibody is validated for the application (immunofluorescence) and the species being studied. Confirm the antibody's specificity with a positive control (e.g., a cell line known to express Cx31). |
| Epitope masking due to fixation | Formalin fixation can cross-link proteins and mask the epitope. Perform antigen retrieval to unmask the target protein. Heat-induced epitope retrieval (HIER) with citrate (B86180) buffer (pH 6.0) or Tris-EDTA (pH 9.0) is commonly used.[1][9][10][11][12] The optimal method should be determined empirically.[9][10] |
| Suboptimal primary antibody incubation | Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.[9] This allows for better antibody binding to low-abundance targets. |
| Intracellular localization of Cx31 | If you are expecting a plasma membrane signal, the predominantly intracellular localization of Cx31 might be misinterpreted as a weak signal. Use a co-stain for an organelle marker (e.g., ER or Golgi) to confirm the intracellular localization of your Cx31 signal.[7] |
Quantitative Data Summary
The following table summarizes recommended starting dilutions for commercially available anti-Connexin 31 antibodies for immunofluorescence (IF). It is crucial to titrate the antibody to find the optimal dilution for your specific experimental conditions.
| Antibody Provider | Host Species | Recommended Starting Dilution (IF) |
| Abcepta | Rabbit | 1:1000[13] |
| Invitrogen (Thermo Fisher Scientific) | Rabbit | 1-3 µg/mL[6] |
| United States Biological | Mouse | 10 µg/mL[14] |
| Antibodies-online (ABIN1804049) | Rabbit | 1-3 µg/mL[5] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of this compound in Cultured Cells
This protocol provides a general guideline for immunofluorescent staining of Cx31 in cultured cells.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 0.1% Triton X-100 in PBS)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS)
-
Anti-Connexin 31 primary antibody
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Rinse cells grown on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Incubate the coverslips in Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
Dilute the anti-Connexin 31 primary antibody to its optimal concentration in the Primary Antibody Dilution Buffer.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Wash the coverslips three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the Primary Antibody Dilution Buffer according to the manufacturer's instructions.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the coverslips three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
Incubate the coverslips with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Rinse the coverslips briefly with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Visualize the staining using a fluorescence microscope.
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
This protocol is for unmasking antigens in formalin-fixed, paraffin-embedded tissue sections, but the principle can be adapted for cultured cells if epitope masking is suspected.
Materials:
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 10 mM Tris-EDTA, pH 9.0)
-
Heat source (e.g., microwave, pressure cooker, or water bath)
-
Staining jars
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Preheat the Antigen Retrieval Buffer to 95-100°C in a staining jar.
-
Immerse the slides in the preheated buffer.
-
Heat the slides for 15-30 minutes. The optimal time may need to be determined empirically.[1]
-
Remove the staining jar from the heat source and allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[1]
-
Rinse the slides with PBS and proceed with the immunofluorescence staining protocol.
Visualizations
Signaling and Degradation Pathways
The following diagrams illustrate key pathways involved in the regulation and turnover of connexins, which are relevant for understanding this compound behavior.
Caption: Overview of this compound synthesis, trafficking to the plasma membrane, and subsequent degradation via the proteasomal and lysosomal pathways.
Caption: Signaling pathways, including PKC and MAPK, that regulate this compound phosphorylation, ubiquitination, and subsequent cellular fate.
Experimental and Logical Workflows
Caption: A logical workflow for troubleshooting common issues in this compound immunofluorescence experiments to achieve an optimal signal-to-noise ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. The MAPK/ERK signaling pathway regulates the expression and localization of Cx43 in mouse proximal epididymis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitination and down-regulation of gap junction protein connexin-43 in response to 12-O-tetradecanoylphorbol 13-acetate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of connexin43 and inhibition of gap junctional communication in 12-O-tetradecanoylphorbol-13-acetate-exposed R6 fibroblasts: minor role of protein kinase C beta I and mu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Degradation of connexins and gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound.1 degradation requires the Clathrin-mediated autophagy in NSCLC cell H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Connexins in the Heart: Regulation, Function and Involvement in Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitination of gap junction proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The MAPK/ERK signaling pathway regulates the expression and localization of Cx43 in mouse proximal epididymis† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. portlandpress.com [portlandpress.com]
Connexin 31 Immunoprecipitation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting Connexin 31 (Cx31) immunoprecipitation (IP) experiments. This resource offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during a Cx31 immunoprecipitation experiment.
| Question/Issue | Potential Cause | Recommended Solution |
| No or low yield of Cx31 in the eluate. | Inefficient cell lysis and protein extraction: this compound is a membrane protein and may not be efficiently solubilized.[1] | Use a lysis buffer optimized for membrane proteins, containing a mild non-ionic detergent like NP-40 or Triton X-100.[1][2] Consider sonication on ice to aid in the disruption of membranes and release of proteins.[3][4][5][6] |
| Poor antibody binding: The antibody may not be suitable for immunoprecipitation or the epitope may be masked. | Use an antibody specifically validated for IP.[7] Ensure the antibody recognizes the native conformation of Cx31. Polyclonal antibodies often perform better in IP than monoclonal antibodies.[7] | |
| Low expression of Cx31: The cell line or tissue used may have low endogenous levels of this compound. | Confirm Cx31 expression in your starting material by Western blot before proceeding with IP. Increase the amount of cell lysate used for the immunoprecipitation. | |
| Inefficient capture by beads: The protein A/G beads may not be binding the antibody effectively. | Ensure you are using the correct type of beads for your antibody isotype (Protein A for rabbit antibodies, Protein G for mouse antibodies).[8] Pre-wash the beads with lysis buffer before adding them to the lysate. | |
| High background with non-specific bands. | Non-specific binding to beads: Other proteins in the lysate are binding directly to the agarose (B213101) or magnetic beads. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[2][7] This will remove proteins that non-specifically bind to the beads. |
| Non-specific antibody binding: The primary antibody may be cross-reacting with other proteins. | Use a high-quality, affinity-purified antibody. Perform a negative control IP with a non-specific IgG of the same isotype to identify non-specific bands. | |
| Insufficient washing: Residual unbound proteins are not being adequately removed. | Increase the number of wash steps (at least 3-5 times) after the immunoprecipitation.[5] The stringency of the wash buffer can be increased by adding a low concentration of detergent or increasing the salt concentration.[1][8] | |
| Antibody heavy and light chains obscure the Cx31 band on the Western blot. | Co-elution of antibody: The elution buffer is denaturing the antibody and releasing the heavy and light chains along with the target protein. | Use a gentle elution buffer, such as a low pH glycine (B1666218) buffer, which will dissociate the antigen-antibody complex without denaturing the antibody.[1][2] Alternatively, crosslink the antibody to the beads before the IP. |
| Difficulty detecting interacting proteins in a co-IP experiment. | Weak or transient protein-protein interaction: The interaction between Cx31 and its binding partner may be disrupted during the IP procedure. | Use a milder lysis buffer with lower detergent concentrations to preserve protein complexes.[2] Consider cross-linking proteins in vivo before cell lysis to stabilize interactions. |
| Low abundance of the interacting protein: The binding partner may be present at very low levels in the cell. | Increase the amount of starting material (cell lysate) for the co-IP. |
Experimental Protocol: Immunoprecipitation of this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
I. Reagents and Buffers
| Reagent/Buffer | Composition | Notes |
| Cell Lysis Buffer (Non-denaturing) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100.[2][4][6] | Add protease and phosphatase inhibitor cocktails immediately before use. |
| Wash Buffer | Cell Lysis Buffer or PBS with 0.1% Tween-20. | The stringency can be adjusted by varying the salt and detergent concentrations.[8] |
| Elution Buffer (Denaturing) | 1x SDS-PAGE Sample Buffer. | Boils the sample to elute the protein. Will also elute antibody heavy and light chains. |
| Elution Buffer (Non-denaturing) | 0.1 M Glycine-HCl, pH 2.5-3.0.[1][2] | Gently elutes the target protein. The eluate should be immediately neutralized with 1M Tris-HCl, pH 8.5. |
| Antibody | Anti-Connexin 31 antibody validated for IP. | Use 1-2 µg of antibody per 100-500 µg of total protein as a starting point.[9] |
| Beads | Protein A/G agarose or magnetic beads. | Use approximately 20-30 µL of bead slurry per IP. |
II. Procedure
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell pellet (e.g., 1 mL per 10^7 cells).[4][6]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
For enhanced lysis of membrane proteins, sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).[3][4][5][6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to the cleared lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads.
-
Carefully transfer the supernatant to a new tube, avoiding the bead pellet.
-
-
Immunoprecipitation:
-
Add the anti-Connexin 31 antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 20-30 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.
-
Discard the supernatant.
-
Resuspend the beads in 500 µL of ice-cold wash buffer.
-
Repeat the wash step 3-5 times.
-
-
Elution:
-
Denaturing Elution: After the final wash, remove all supernatant and add 20-40 µL of 1x SDS-PAGE sample buffer to the beads. Boil at 95-100°C for 5-10 minutes. The supernatant is ready for Western blot analysis.
-
Non-denaturing Elution: After the final wash, add 50-100 µL of glycine elution buffer to the beads and incubate for 10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing neutralization buffer.
-
Visualizations
References
- 1. Tips for Immunoprecipitation | Rockland [rockland.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. assaygenie.com [assaygenie.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing Connexin 31 Immunohistochemistry
Welcome to the technical support center for Connexin 31 (Cx31/GJB3) immunohistochemistry (IHC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols and overcome common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound IHC experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Weak or No Staining Signal
-
Question: I am not seeing any signal, or the signal for this compound is very weak. What are the possible causes and how can I fix this?
-
Answer: Weak or no staining is a common issue in IHC and can stem from several factors throughout the protocol. Here are the most likely culprits and how to address them:
-
Inadequate Fixation: The choice of fixative and the duration of fixation are critical for preserving the antigenicity of this compound.[1][2] Over-fixation, particularly with formalin, can mask the epitope, while under-fixation can lead to poor tissue preservation and loss of the antigen.[3]
-
Solution: Optimize your fixation protocol. For formalin-fixed paraffin-embedded (FFPE) tissues, ensure fixation time is adequate but not excessive. If you continue to have issues, consider alternative fixatives. For frozen sections, a brief fixation in cold absolute ethanol (B145695) (e.g., 5 minutes) has been used successfully for mouse Gjb3.[4]
-
-
Suboptimal Antigen Retrieval: Formalin fixation creates protein cross-links that can obscure the this compound epitope, making it inaccessible to the primary antibody.[5][6][7]
-
Solution: Implement a heat-induced epitope retrieval (HIER) step. The choice of retrieval buffer and pH is crucial and may need to be determined empirically.[2] Commonly used buffers include citrate (B86180) (pH 6.0) and Tris-EDTA (pH 9.0).[8][9] For some connexins, enzymatic retrieval using proteinase K or trypsin might be effective, but HIER is generally the preferred method.[6]
-
-
Primary Antibody Issues: The concentration of the primary antibody may be too low, or the antibody itself may not be suitable for IHC.[3]
-
Insufficient Signal Amplification: The detection system may not be sensitive enough to detect low levels of this compound expression.
-
Issue 2: High Background Staining
-
Question: My stained sections have high background, which is obscuring the specific this compound signal. What can I do to reduce this?
-
Answer: High background can be caused by several factors, leading to non-specific staining. Here are some common causes and their solutions:
-
Endogenous Enzyme Activity: Tissues can contain endogenous peroxidases or phosphatases that react with the detection system, leading to background signal.[12]
-
Non-Specific Antibody Binding: The primary or secondary antibodies may be binding to non-target proteins in the tissue.
-
Solution:
-
Blocking: Ensure adequate blocking by incubating the sections with a blocking solution, such as normal serum from the same species as the secondary antibody, before applying the primary antibody.[13]
-
Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal balance between specific signal and background.[8]
-
Washing: Increase the number and duration of washes between antibody incubation steps to remove unbound antibodies.[13]
-
-
-
Incomplete Deparaffinization: Residual paraffin (B1166041) on FFPE sections can cause uneven and splotchy background staining.[14]
-
Issue 3: Non-Specific Staining
-
Question: I am observing staining in locations where this compound is not expected to be expressed. How can I ensure the specificity of my staining?
-
Answer: Non-specific staining can be a significant issue, leading to incorrect interpretation of your results. Here’s how to troubleshoot it:
-
Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in the tissue.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins in the tissue, especially when using mouse antibodies on mouse tissue.
-
Solution: Use a pre-adsorbed secondary antibody that has been cross-adsorbed against the immunoglobulins of the species being stained.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best fixation method for this compound immunohistochemistry?
A1: The optimal fixation method can depend on the tissue type and the specific antibody being used.[2] For FFPE sections, formalin fixation is common for connexins, but it's crucial to avoid over-fixation which can mask the epitope.[1] For frozen sections, fixation with cold absolute ethanol for a short duration (e.g., 5 minutes) has been shown to be effective for Gjb3, the mouse homolog of this compound.[4] It is recommended to empirically test different fixation methods for your specific experimental conditions.[2]
Q2: Is antigen retrieval necessary for this compound IHC on FFPE tissues?
A2: Yes, for formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is a critical step to unmask the this compound epitope that has been cross-linked by formaldehyde.[5][6][7] Heat-induced epitope retrieval (HIER) is the most common and generally more effective method compared to proteolytic-induced epitope retrieval (PIER).[6][7]
Q3: What are the recommended antigen retrieval conditions for this compound?
A3: The optimal antigen retrieval conditions, including the buffer, pH, and heating time, should be optimized for each specific antibody and tissue type.[9] Commonly used HIER buffers are sodium citrate (pH 6.0) and Tris-EDTA (pH 8.0 or 9.0).[8][9] A typical protocol involves heating the slides in the retrieval buffer at 95-100°C for 15-30 minutes.[6]
Q4: What are the expected subcellular localization patterns for this compound?
A4: this compound is a gap junction protein, and its primary function is to form channels that connect adjacent cells.[16] Therefore, the expected localization is at the plasma membrane, particularly at points of cell-cell contact.[16]
Data Summary Tables
Table 1: Recommended Fixation Methods for this compound IHC
| Tissue Preparation | Fixative | Fixation Time | Notes |
| Frozen Sections | Cold Absolute Ethanol | 5 minutes | Has been used for mouse Gjb3.[4] |
| Paraffin-Embedded | 10% Neutral Buffered Formalin | Varies by tissue size | Avoid prolonged fixation to prevent epitope masking.[1] |
Table 2: Recommended Antibody Dilutions for this compound IHC
| Antibody Type | Tissue Preparation | Recommended Dilution Range | Reference |
| Polyclonal | Formalin-fixed, paraffin-embedded | 1:50 - 1:200 | [10] |
| Polyclonal | Frozen Sections | 1:100 - 1:500 | [10] |
| Monoclonal | HeLa Cells (ICC/IF) | 10 µg/ml |
Experimental Protocols
Protocol 1: Immunohistochemistry of this compound in FFPE Tissues
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (HIER):
-
Immerse slides in a staining dish containing antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0).[8][9]
-
Heat the staining dish in a microwave or water bath to 95-100°C for 15-30 minutes.[6]
-
Allow slides to cool to room temperature.[6]
-
Rinse slides in wash buffer (e.g., PBS with 0.05% Tween-20).[8]
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% H2O2 for 10-15 minutes (if using an HRP-based detection system).[8][12]
-
Rinse with wash buffer.
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes.[1][13]
-
Incubate with the primary anti-Connexin 31 antibody at the optimal dilution overnight at 4°C.[1]
-
Wash slides with wash buffer (3 changes for 5 minutes each).[11]
-
Incubate with a biotinylated or polymer-based secondary antibody for 1 hour at room temperature.[1][11]
-
Wash slides with wash buffer (3 changes for 5 minutes each).[11]
-
If using an ABC kit, incubate with the ABC reagent for 30 minutes.[11]
-
Wash slides with wash buffer (3 changes for 5 minutes each).[11]
-
-
Detection and Counterstaining:
Protocol 2: Immunofluorescence of this compound in Frozen Tissues
-
Fixation:
-
Fix frozen sections in cold absolute ethanol for 5 minutes.[4]
-
Rinse with PBS.
-
-
Immunostaining:
-
Block non-specific binding with a blocking solution for 30-60 minutes.
-
Incubate with the primary anti-Connexin 31 antibody at the optimal dilution for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Wash slides with wash buffer (3 changes for 5 minutes each).[11]
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.[11]
-
Wash slides with wash buffer (3 changes for 5 minutes each).[11]
-
-
Mounting:
-
Mount with a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).[11]
-
Visualizations
References
- 1. GJB3 promotes pancreatic cancer liver metastasis by enhancing the polarization and survival of neutrophil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fixation Strategies and Formulations | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. origene.com [origene.com]
- 4. Gjb3 Immunohistochemistry Gene Expression Assay - GXD [informatics.jax.org]
- 5. Molecular mechanisms of antigen retrieval: antigen retrieval reverses steric interference caused by formalin-induced crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bosterbio.com [bosterbio.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Paraffin Removal and Antigen Retrieval | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. cloud-clone.us [cloud-clone.us]
- 11. Immunohisto- and cytochemistry analysis of connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qedbio.com [qedbio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 15. GJB3 / CX31 / this compound Histology Assay Kit - Creative Biolabs [creative-biolabs.com]
- 16. medlineplus.gov [medlineplus.gov]
troubleshooting poor dye transfer in connexin 31 functional assays
Welcome to the technical support center for troubleshooting poor dye transfer in Connexin 31 (Cx31) functional assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Troubleshooting Guide
This guide provides answers to specific problems you may encounter during your dye transfer experiments.
Question: Why am I observing little to no dye transfer in my cells expressing this compound?
Answer:
Poor or absent dye transfer in Cx31-expressing cells is a frequently encountered issue and can stem from several factors, ranging from the intrinsic properties of Cx31 to technical aspects of the assay.
-
Inherent Properties of this compound: A primary consideration is that this compound (and its isoform Cx31.1) often fails to form functional homotypic gap junction channels when expressed alone in certain cell systems.[1][2][3] Effective dye transfer may necessitate the co-expression of other connexin isoforms, such as Cx43 or Cx30.3, to form functional heteromeric or heterotypic channels.[3][4]
-
Subcellular Localization: Mutant forms of Cx31, and sometimes the wild-type protein, may exhibit defective trafficking to the plasma membrane, instead being retained in the cytoplasm or perinuclear region.[5] If the connexin proteins do not reach the cell surface to form gap junctions, dye transfer will be inhibited.
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Cellular Health and Confluency: The scrape-loading assay is dependent on a healthy and confluent cell monolayer. Gaps in the monolayer will prevent cell-to-cell contact, which is essential for gap junction formation. Ensure your cells are fully confluent and healthy at the time of the assay.
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Incorrect Dye Choice: While Lucifer Yellow is known to pass through gap junctions formed by Cx31, the permeability of gap junction channels can be selective.[2] Ensure the molecular weight of your chosen fluorescent dye is appropriate for passage through gap junction channels (typically <1 kDa).
Question: My fluorescence signal is weak, or I'm experiencing rapid photobleaching. What can I do?
Answer:
Weak signals and photobleaching can obscure the results of your dye transfer assay. Here are some common causes and solutions:
-
Low Dye Concentration: The concentration of the fluorescent dye is critical. For Lucifer Yellow, concentrations often range from 0.05% to 1% in a suitable buffer like PBS. You may need to optimize the concentration for your specific cell type and experimental conditions.
-
Photobleaching: Fluorescent dyes are susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[6] To minimize this, reduce the exposure time of your cells to the excitation light source. Use an anti-fade mounting medium if you are fixing your cells for imaging. When not actively imaging, keep the samples protected from light.
-
Incorrect Microscope Settings: Ensure that you are using the correct excitation and emission filters for your chosen fluorescent dye. Mismatched filters will result in a poor signal-to-noise ratio.
-
Suboptimal pH of Dye Solution: The fluorescence of many dyes is pH-sensitive. Prepare your dye solutions in a buffered solution, such as PBS, to maintain an optimal pH.
Question: How can I be certain that the observed dye transfer is through gap junctions and not a result of cell damage or leakage?
Answer:
This is a critical control for any dye transfer assay. To confirm that the dye is passing through gap junctions, you should include a control with a high-molecular-weight, gap junction-impermeable fluorescent dye.
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Use a Size-Exclusion Control: A common control is to co-load the cells with Lucifer Yellow (MW ~457 Da) and a larger molecule like Rhodamine Dextran (MW ~10,000 Da).[7][8] The Rhodamine Dextran should be retained within the initially scraped cells, while the Lucifer Yellow should be observed transferring to adjacent cells. If the Rhodamine Dextran is also seen in neighboring cells, it indicates widespread cell lysis and invalidates the results.
Frequently Asked Questions (FAQs)
What is the principle of the scrape-loading dye transfer assay?
The scrape-loading dye transfer (SL/DT) assay is a straightforward method to assess gap junctional intercellular communication (GJIC).[7][9][10] A confluent monolayer of cells is "scraped" with a sharp object, such as a scalpel blade or needle, in the presence of a low-molecular-weight fluorescent dye like Lucifer Yellow. The dye enters the cells that have been mechanically damaged along the scrape line. If functional gap junctions are present, the dye will then be transferred from the initially loaded cells to their adjacent, coupled neighbors. The extent of dye spread is then visualized and quantified using fluorescence microscopy.[11]
What are some suitable dyes for this assay?
The choice of dye is critical for a successful experiment. The dye must be small enough to pass through gap junction channels but unable to cross intact cell membranes.
| Dye | Molecular Weight (approx.) | Permeable through Gap Junctions? | Notes |
| Lucifer Yellow CH | 457 Da | Yes | The most common dye for this assay.[7][12] |
| Calcein | 622 Da | Yes | Becomes fluorescent after hydrolysis by intracellular esterases.[2] |
| Alexa Dyes (e.g., Alexa Fluor 350) | Varies (e.g., ~350 Da) | Yes | A range of fluorescent dyes with different spectral properties are available. |
| Rhodamine Dextran | 10,000 Da | No | Used as a negative control to assess cell lysis.[7][8] |
How is the data from a scrape-loading assay quantified?
Quantification of dye transfer provides an objective measure of GJIC. Common methods include:
-
Measuring the area of dye spread: Using image analysis software, the total area of fluorescent cells extending from the scrape line can be measured.[2]
-
Measuring the distance of dye migration: The distance the dye has traveled from the edge of the scrape can be measured.[11]
For both methods, it is crucial to have consistent scraping and imaging procedures across all samples to ensure comparability. The results are often normalized to a control condition.
Experimental Protocols
Detailed Methodology for Scrape-Loading Dye Transfer Assay
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Confluent cell cultures in multi-well plates or on coverslips
-
Phosphate-Buffered Saline (PBS), with and without Ca²⁺/Mg²⁺
-
Low-molecular-weight fluorescent dye (e.g., 0.5% Lucifer Yellow in PBS without Ca²⁺/Mg²⁺)
-
High-molecular-weight fluorescent dye (e.g., 0.5% Rhodamine Dextran in PBS without Ca²⁺/Mg²⁺) for control
-
Surgical scalpel blade or 26-gauge needle
-
Cell culture medium (pre-warmed to 37°C)
-
4% Paraformaldehyde (PFA) for fixation (optional)
-
Anti-fade mounting medium (optional)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Grow cells to 100% confluency.
-
Gently wash the cell monolayer twice with PBS containing Ca²⁺ and Mg²⁺ to remove residual medium.
-
Remove the wash buffer and add the dye solution (e.g., Lucifer Yellow, or a mix of Lucifer Yellow and Rhodamine Dextran) to the cells, ensuring the monolayer is fully covered.
-
Using a sterile scalpel blade or needle, make one or more clean scrapes across the cell monolayer. Be consistent with the pressure and speed of the scrape.
-
Incubate the cells with the dye solution for a short period, typically 2-5 minutes at room temperature. This time may need to be optimized.
-
Quickly aspirate the dye solution and wash the monolayer three times with PBS containing Ca²⁺ and Mg²⁺ to remove extracellular dye.
-
Add pre-warmed cell culture medium to the cells and incubate for an additional 5-15 minutes at 37°C to allow for dye transfer.
-
For live-cell imaging, proceed directly to the microscope. For fixed samples, wash the cells again with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
After fixation, wash the cells three times with PBS. If using coverslips, mount them on microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope. Capture images of the scrape line, ensuring to document the spread of the low-molecular-weight dye into adjacent cells and the confinement of the high-molecular-weight dye to the initially scraped cells.
Visualizations
Caption: Experimental workflow for the scrape-loading dye transfer assay.
Caption: Troubleshooting flowchart for poor dye transfer in connexin assays.
Caption: Generalized diagram of gap junction channel formation.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Improved multiparametric scrape loading-dye transfer assay for a simultaneous high-throughput analysis of gap junctional intercellular communication, cell density and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gap Junctions in the Nervous System: Probing Functional Connections Using New Imaging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lucifer yellow – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize off-target effects in GJB3 gene editing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during GJB3 gene editing experiments.
Troubleshooting Guide
This guide addresses common problems encountered during GJB3 gene editing, focusing on identifying and mitigating off-target effects.
Problem: High frequency of off-target mutations detected by sequencing.
| Potential Cause | Recommended Solution |
| Suboptimal guide RNA (gRNA) design: The gRNA may have significant homology to other genomic regions. | 1. Re-design gRNA: Utilize computational tools like GuideScan2 or CHOPCHOP to design gRNA with high specificity scores.[1][2][3][4] 2. Truncated gRNA: Use shorter gRNAs (17-18 nucleotides) which can decrease off-target events.[5] 3. Modified gRNA: Incorporate chemical modifications into the synthetic gRNA to enhance specificity.[5] |
| Use of wild-type Cas9 enzyme: Standard SpCas9 can tolerate some mismatches, leading to off-target cleavage.[6][7] | 1. High-Fidelity Cas9 Variants: Employ engineered Cas9 variants such as SpCas9-HF1, eSpCas9, or HiFi Cas9, which have been designed to reduce non-specific DNA contacts.[8][9][10][11] 2. Cas9 Nickases: Use a paired nickase approach with two gRNAs to create a double-strand break from two single-strand nicks, which significantly reduces off-target effects at sites where only one gRNA binds.[9][12] |
| Prolonged expression of Cas9 and gRNA: Continuous presence of the editing machinery increases the chances of off-target activity.[13][14] | 1. Ribonucleoprotein (RNP) Delivery: Deliver the Cas9 protein and gRNA as a pre-complexed RNP. This complex is active immediately upon delivery and is degraded relatively quickly by the cell, limiting the time for off-target cleavage.[5][15][16] 2. mRNA Delivery: Deliver Cas9 and gRNA as mRNA, which allows for transient expression.[15][17] Avoid plasmid DNA delivery, which can lead to prolonged expression.[14] |
| High concentration of editing components: Excessive amounts of Cas9 and gRNA can drive cleavage at off-target sites.[[“]][19] | Optimize Delivery Concentration: Titrate the concentration of the Cas9-gRNA complex to the lowest effective dose that maintains high on-target editing efficiency while minimizing off-target effects.[[“]] |
Problem: Inconsistent editing efficiency and suspected off-target effects in different cell types.
| Potential Cause | Recommended Solution |
| Cell-type specific chromatin accessibility: The epigenetic state of a cell can influence where the Cas9 complex binds.[6] | 1. Chromatin Accessibility Analysis: If possible, perform ATAC-seq or similar assays to assess the chromatin state of your target cells. 2. Empirical Testing: Test a panel of gRNAs in your specific cell type to identify those with the best on-target to off-target ratio. |
| Variable DNA repair pathway activity: The efficiency of DNA repair mechanisms can differ between cell types, affecting both on-target and off-target outcomes.[6] | 1. Characterize Cell Line: Review literature for known DNA repair characteristics of your cell line. 2. Modulate Repair Pathways: In some research contexts, small molecule inhibitors of specific DNA repair pathways can be used to favor a desired outcome, though this should be done with caution.[20] |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of GJB3 gene editing?
A1: Off-target effects are unintended genetic modifications at genomic locations that are not the intended GJB3 target site.[21] These can include insertions, deletions (indels), and single nucleotide variants.[13] They primarily occur because the CRISPR-Cas9 system can tolerate some mismatches between the guide RNA and the DNA sequence, leading to cleavage at sites with high sequence similarity to the intended target.[7]
Q2: How can I predict potential off-target sites for my GJB3-targeting gRNA?
A2: Several computational tools are available to predict potential off-target sites. These tools scan the genome for sequences similar to your target sequence.[4][22] Popular and effective tools include:
-
GuideScan2: Provides a comprehensive analysis of gRNA specificity.[1][2][3]
-
CHOPCHOP: A user-friendly web tool for gRNA design and off-target prediction.[4]
-
CRISPOR: Offers a comparison of predictions from multiple algorithms.[4]
It is highly recommended to use multiple tools to cross-validate the predicted off-target sites.[13]
Q3: What is the most effective strategy to minimize off-target effects?
A3: A multi-pronged approach is the most effective strategy.[[“]] This involves a combination of:
-
Optimal gRNA Design: Using bioinformatics tools to select a gRNA with the highest predicted specificity.[23][24][25][26]
-
High-Fidelity Cas9 Variants: Using engineered Cas9 proteins like SpCas9-HF1 or eSpCas9.[9][10]
-
Transient Delivery Method: Delivering the CRISPR components as a ribonucleoprotein (RNP) complex rather than as a plasmid.[15][16]
-
Dose Optimization: Using the lowest effective concentration of the editing reagents.[[“]][19]
Q4: How do I experimentally validate off-target effects?
A4: Experimental validation is crucial to confirm the predictions made by in silico tools. There are biased and unbiased methods for detection:
-
Biased Methods (Targeted Sequencing): This involves PCR amplifying and sequencing the top predicted off-target sites. This is a cost-effective way to check the most likely off-target locations.
-
Unbiased, Genome-Wide Methods: These methods aim to identify all cleavage events across the entire genome.[5] Commonly used techniques include:
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing): This method integrates a double-stranded oligodeoxynucleotide (dsODN) into DNA break sites, which are then identified by sequencing.[4]
-
CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by sequencing): An in vitro method that identifies Cas9 cleavage sites on circularized genomic DNA, known for its high sensitivity.[27][28][29][30]
-
Data Presentation
Table 1: Comparison of High-Fidelity Cas9 Variants
| Cas9 Variant | Key Features | Reported Off-Target Reduction | Reference |
| Wild-Type SpCas9 | Standard nuclease | Baseline | - |
| SpCas9-HF1 | Engineered to reduce non-specific DNA contacts | Renders most off-target events undetectable | [8][10][11] |
| eSpCas9 | Enhanced specificity through mutations | Significant reduction in off-target cleavage | [9] |
| HiFi Cas9 | High-fidelity variant | Shows an optimal trade-off between activity and specificity | [31] |
| evoCas9 | Evolved for higher specificity | 98.7% reduction in off-target sites compared to wild-type | [32] |
Table 2: Comparison of Off-Target Detection Methods
| Method | Type | Principle | Advantages | Disadvantages |
| Targeted Sequencing | Biased | PCR amplification and sequencing of predicted off-target sites. | Cost-effective, straightforward. | Only examines predicted sites, may miss unexpected off-targets. |
| GUIDE-seq | Unbiased (Cell-based) | Integration of dsODN tags at DSB sites in living cells, followed by sequencing. | Detects off-targets in a cellular context. | May be less sensitive for low-frequency events. |
| CIRCLE-seq | Unbiased (In vitro) | In vitro cleavage of circularized genomic DNA by Cas9-RNP, followed by sequencing. | Highly sensitive, no need for cell transfection. | In vitro conditions may not fully recapitulate the cellular environment. |
Experimental Protocols
Protocol 1: GUIDE-seq for Off-Target Profiling
-
Prepare Cells: Culture and maintain the desired human cell line (e.g., HEK293T) under standard conditions.
-
Transfection: Co-transfect the cells with:
-
Plasmid expressing the Cas9 nuclease and the GJB3-targeting gRNA.
-
A double-stranded oligodeoxynucleotide (dsODN) tag with a known sequence.
-
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA using a standard kit.
-
Library Preparation:
-
Fragment the genomic DNA.
-
Perform end-repair and A-tailing.
-
Ligate sequencing adapters.
-
Use two rounds of PCR to amplify the fragments containing the integrated dsODN tag. The first PCR uses primers specific to the dsODN and the adapter. The second PCR adds the full sequencing adapters and indexes.
-
-
Sequencing: Sequence the prepared library on an Illumina platform.
-
Data Analysis:
Protocol 2: RNP Delivery for Reduced Off-Target Effects
-
Component Preparation:
-
Synthesize or purchase high-quality, chemically modified sgRNA targeting GJB3.
-
Obtain purified, high-fidelity Cas9 protein (e.g., SpCas9-HF1).
-
-
RNP Complex Formation:
-
In a sterile, nuclease-free tube, mix the Cas9 protein and the sgRNA at a specific molar ratio (e.g., 1:1.2).
-
Incubate at room temperature for 10-20 minutes to allow the complex to form.
-
-
Cell Transfection:
-
Resuspend the target cells in a suitable electroporation buffer.
-
Add the pre-formed RNP complex to the cell suspension.
-
Use an electroporation system (e.g., Neon, Nucleofector) with optimized parameters for your specific cell type to deliver the RNP complex into the cells.
-
-
Post-Transfection Culture: Plate the electroporated cells in pre-warmed culture medium and incubate under standard conditions.
-
Analysis: After 48-72 hours, harvest the cells to assess on-target editing efficiency and perform off-target analysis.
Visualizations
Caption: GJB3 gene function and related cellular pathways.
Caption: Experimental workflow for minimizing off-target effects.
Caption: Logical workflow for troubleshooting high off-target effects.
References
- 1. Genome-wide CRISPR guide RNA design and specificity analysis with GuideScan2 | Pritykin Lab [pritykinlab.github.io]
- 2. Genome-wide CRISPR guide RNA design and specificity analysis with GuideScan2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. abyntek.com [abyntek.com]
- 5. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What causes off-target effects in CRISPR? [synapse.patsnap.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. dovepress.com [dovepress.com]
- 10. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-fidelity CRISPR | Harvard Medical School [hms.harvard.edu]
- 12. blog.addgene.org [blog.addgene.org]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 18. consensus.app [consensus.app]
- 19. mdpi.com [mdpi.com]
- 20. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. youtube.com [youtube.com]
- 23. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. | Broad Institute [broadinstitute.org]
- 25. addgene.org [addgene.org]
- 26. researchgate.net [researchgate.net]
- 27. CIRCLE-Seq for Interrogation of Off-Target Gene Editing [jove.com]
- 28. vedtopkar.com [vedtopkar.com]
- 29. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- 31. academic.oup.com [academic.oup.com]
- 32. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in connexin 31 knockout mice phenotype
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Connexin 31 (Cx31) knockout mice. This guide addresses the common issue of phenotypic variability and provides standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected hearing loss phenotype in our Cx31 knockout mice. Why might this be?
A1: The absence of a pronounced hearing loss phenotype in Cx31 (Gjb3) knockout mice is a documented phenomenon and can be attributed to several factors:
-
Compensatory Mechanisms: Other connexins expressed in the cochlea, such as Connexin 26 (Cx26) and Connexin 30 (Cx30), may compensate for the loss of Cx31.[1][2] Studies have shown that Cx31 can form heteromeric channels with other connexins, suggesting a complex interplay where the absence of one component might be functionally buffered by others.[3][4][5]
-
Genetic Background: The genetic background of the mouse strain can significantly influence the penetrance of a phenotype.[6] Different inbred strains can have varying baseline auditory sensitivities and may possess genetic modifiers that mask the effects of the Cx31 knockout.[7] It is crucial to use the appropriate wild-type control mice on the same genetic background for all experiments.
-
Age-Related Hearing Loss: Standard mouse strains like C57BL/6 are known to develop age-related hearing loss. This can confound the interpretation of results if not properly controlled for with age-matched wild-type animals.[8]
Q2: Our Cx31 knockout mice do not display a consistent or severe skin phenotype, despite Cx31's known role in human skin disorders. What could explain this?
A2: Similar to the hearing phenotype, the lack of a severe skin phenotype in Cx31 knockout mice is likely due to compensatory mechanisms.[1][2] The epidermis expresses multiple connexins, including Cx26, Cx30, and Cx43, which are co-expressed with Cx31 in the upper epidermal layers.[4][9][10] These connexins can likely form functional gap junctions that maintain epidermal homeostasis in the absence of Cx31.[2] Double knockout studies of Cx31 and Cx43 have shown that while each has independent functions in placental development, their absence in the epidermis does not lead to a dramatically altered phenotype, suggesting compensation by other co-expressed connexins.[2]
Q3: We are having trouble with our genotyping PCR for the Cx31 knockout allele. What are some common issues?
A3: Genotyping for connexin genes can be challenging due to the high degree of sequence homology within the gene family. Common issues include:
-
Non-Specific Primer Binding: Primers may bind to other connexin genes, leading to ambiguous or incorrect results. It is essential to design and validate highly specific primers.
-
Contamination: DNA contamination from other samples can lead to false positives. Strict adherence to PCR best practices, including the use of filter tips and separate workstations for pre- and post-PCR steps, is crucial.
-
Suboptimal PCR Conditions: The annealing temperature, extension time, and magnesium chloride concentration may need to be optimized for your specific primers and polymerase.
A standard genotyping protocol should include positive controls (known heterozygous and homozygous knockout samples) and a negative control (no DNA) in every run.
Troubleshooting Guides
Troubleshooting Inconsistent Auditory Brainstem Response (ABR) Results
| Problem | Possible Cause | Recommended Solution |
| High variability in ABR thresholds between animals of the same genotype. | 1. Inconsistent electrode placement. 2. Fluctuations in body temperature. 3. Variable depth of anesthesia. 4. Acoustic interference. | 1. Ensure consistent and correct subcutaneous placement of electrodes (vertex, mastoid, and ground). Check for low impedance (<5 kΩ).[8][11][12]2. Monitor and maintain the mouse's body temperature at 37°C using a heating pad, as hypothermia can significantly elevate ABR thresholds.[8][13]3. Use a consistent and appropriate anesthetic regimen (e.g., ketamine/xylazine) and monitor the depth of anesthesia throughout the recording.[11][12]4. Conduct ABR measurements in a sound-attenuating chamber to minimize background noise.[8][13] |
| No discernible ABR waveforms, even at high stimulus intensities. | 1. Equipment malfunction. 2. Profound deafness of the animal. 3. Improper electrode connection. | 1. Calibrate the ABR system regularly and check all connections.[11]2. Confirm the genotype of the animal. Consider the possibility of a severe, unexpected phenotype.3. Ensure electrodes are properly connected to the preamplifier and that there are no breaks in the leads. |
Troubleshooting Inconsistent Skin Barrier Function Measurements (TEWL)
| Problem | Possible Cause | Recommended Solution |
| High variability in Transepidermal Water Loss (TEWL) readings. | 1. Environmental fluctuations. 2. Animal stress. 3. Inconsistent measurement site. 4. Instrument calibration. | 1. Acclimatize mice to the testing room for at least 30 minutes. Maintain a stable room temperature and humidity.[14][15]2. Handle mice gently and minimize stress, as this can affect skin physiology.3. Take measurements from the same anatomical location on each mouse. Shave the area carefully 24 hours prior to measurement if necessary.[16]4. Ensure the TEWL probe is calibrated according to the manufacturer's instructions.[17] |
| Unexpectedly low TEWL values in knockout mice. | 1. Compensatory mechanisms in the skin. 2. Age of the mice. | 1. As with the lack of a gross phenotype, other connexins or barrier components may be compensating for the loss of Cx31.[2]2. Skin barrier function can change with age. Ensure that wild-type and knockout animals are age-matched. |
Quantitative Data Summary
Table 1: Representative Auditory Brainstem Response (ABR) Thresholds in Mice
| Genotype | Stimulus | Frequency (kHz) | Mean ABR Threshold (dB SPL) ± SD |
| Wild-Type (C57BL/6) | Click | N/A | 25 ± 5[8] |
| Wild-Type (C57BL/6) | Tone Burst | 8 | 30 ± 5[12] |
| Wild-Type (C57BL/6) | Tone Burst | 16 | 35 ± 7 |
| Wild-Type (C57BL/6) | Tone Burst | 32 | 45 ± 8 |
| Cx31 Knockout | Click | N/A | User-defined |
| Cx31 Knockout | Tone Burst | 8 | User-defined |
| Cx31 Knockout | Tone Burst | 16 | User-defined |
| Cx31 Knockout | Tone Burst | 32 | User-defined |
| Note: These are representative values. Actual thresholds can vary based on the specific mouse strain, age, and ABR system used. Researchers should establish their own baseline values. |
Table 2: Representative Transepidermal Water Loss (TEWL) Measurements in Mice
| Genotype | Anatomical Location | Mean TEWL (g/m²/h) ± SD |
| Wild-Type | Dorsal Skin | 5-15[18] |
| Cx31 Knockout | Dorsal Skin | User-defined |
| Note: TEWL values can be influenced by environmental conditions and the specific measurement device. It is important to maintain consistency in experimental parameters. |
Experimental Protocols
Protocol: Auditory Brainstem Response (ABR) Measurement
-
Animal Preparation:
-
Anesthetize the mouse using an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).[11]
-
Place the anesthetized mouse on a thermostatically controlled heating pad to maintain body temperature at 37°C.[8]
-
Insert subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).[12]
-
Verify that the impedance for each electrode is below 5 kΩ.[8][11]
-
-
Acoustic Stimulation and Recording:
-
Place the mouse in a sound-attenuating chamber.
-
Present acoustic stimuli (clicks or tone bursts of varying frequencies) via a calibrated speaker.
-
Record the electrical responses from the electrodes using a preamplifier and an ABR recording system.
-
Average the responses to multiple stimuli (typically 512) for each intensity level.[13]
-
-
Threshold Determination:
-
Begin with a high stimulus intensity (e.g., 90 dB SPL) and decrease in 10 dB steps until the characteristic ABR waveforms are no longer discernible.[8]
-
The ABR threshold is defined as the lowest stimulus intensity at which a reproducible waveform can be identified.
-
Protocol: Skin Barrier Function Assessment via Transepidermal Water Loss (TEWL)
-
Animal Acclimatization:
-
Measurement Procedure:
-
If necessary, carefully shave the measurement area on the dorsal skin 24 hours prior to the experiment.
-
Gently restrain the mouse.
-
Place the TEWL probe on the skin surface, ensuring it is perpendicular and applying minimal pressure.
-
Allow the reading to stabilize according to the manufacturer's instructions.
-
Record the TEWL value (in g/m²/h).
-
Take at least three measurements from the same site and average the values.[18]
-
-
Data Analysis:
-
Compare the mean TEWL values between Cx31 knockout and wild-type control mice using appropriate statistical tests.
-
Visualizations
References
- 1. Connexin31-deficiency in mice causes transient placental dysmorphogenesis but does not impair hearing and skin differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cx31 and Cx43 double-deficient mice reveal independent functions in murine placental and skin development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Simulation-predicted and -explained inheritance model of pathogenicity confirmed by transgenic mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Protocol for assessing auditory brainstem response in mice using a four-channel recording system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of the mouse gap junction gene Gjb3 is regulated by distinct mechanisms in embryonic stem cells and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gjb3 gap junction protein, beta 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Devices measuring transepidermal water loss: A systematic review of measurement properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Variability in TEWL Data [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. Transepidermal water loss reflects permeability barrier status: validation in human and rodent in vivo and ex vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Time-of-Day-Dependent Variations of Scratching Behavior and Transepidermal Water Loss in Mice that Developed Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Connexin 31 (GJB5) Protein Sample Integrity
Welcome to the technical support center for connexin 31 (Cx31), also known as Gap Junction Beta-5 protein (GJB5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Cx31 protein samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound protein samples?
A1: this compound is known to have a very short half-life, typically around 1-2 hours in cultured cells.[1] This rapid turnover is a characteristic of many connexin proteins and necessitates careful and rapid sample processing to prevent degradation.[1][2][3][4]
Q2: What are the primary degradation pathways for this compound?
A2: this compound is degraded by two main cellular pathways: the ubiquitin-proteasome system (UPS) and the autophagy-lysosomal pathway.[1][5] This means that both proteasomes and lysosomes are involved in its turnover.[1][6][7]
Q3: How can I inhibit this compound degradation during my experiments?
A3: To prevent degradation, it is crucial to use a combination of protease and phosphatase inhibitors in your lysis buffer.[7][8] Additionally, working quickly and keeping samples on ice or at 4°C at all times is essential.[3][8][9] For mechanistic studies, you can use specific inhibitors to block the degradation pathways. For example, MG-132 can be used to inhibit the proteasome, while chloroquine (B1663885) or bafilomycin A1 can be used to inhibit lysosomal degradation.[1][5][10]
Q4: How should I store my this compound protein samples?
A4: For short-term storage (up to a month), samples can be kept at 2-8°C. For long-term storage, it is recommended to aliquot the samples and store them at -80°C for up to 12 months.[10] Avoid repeated freeze-thaw cycles as this can lead to protein degradation.[10]
Q5: Can the presence of other proteins affect this compound stability?
A5: Yes, the interaction with other connexin proteins can influence the turnover rate of Cx31. For instance, the presence of Connexin 43 (Cx43) has been shown to shorten the relative half-life of Cx31.[6][7]
Troubleshooting Guide: Western Blotting for this compound
This guide addresses common issues encountered during the detection of this compound by Western blotting.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Protein Degradation: Cx31 has a very short half-life. | - Add a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer.[7] - Process samples quickly and keep them on ice or at 4°C at all times.[3][8] |
| 2. Low Protein Concentration: Insufficient amount of Cx31 in the lysate. | - Increase the amount of total protein loaded onto the gel.[11] - Use a positive control, such as a cell line known to express Cx31.[11][12] | |
| 3. Poor Antibody Performance: Primary or secondary antibody issues. | - Optimize the antibody dilution.[11][12] - Ensure the primary antibody is validated for Western blotting and the secondary antibody is compatible with the primary.[11] - Incubate the primary antibody overnight at 4°C to increase signal.[11] | |
| 4. Inefficient Protein Transfer: Incomplete transfer from the gel to the membrane. | - Verify transfer efficiency using Ponceau S staining.[12][13] - Optimize transfer time and voltage, especially for a ~31 kDa protein.[11] | |
| High Background | 1. Insufficient Blocking: Non-specific antibody binding. | - Increase blocking time to at least 1 hour at room temperature. - Use 5% non-fat dry milk or BSA in your blocking buffer.[11][12] |
| 2. Inadequate Washing: Residual unbound antibodies. | - Increase the number and duration of wash steps. Use a buffer containing a detergent like Tween-20.[12][13] | |
| 3. Antibody Concentration Too High: Excessive primary or secondary antibody. | - Reduce the concentration of your antibodies.[12] | |
| Multiple Bands or Smearing | 1. Protein Degradation: Appearance of smaller molecular weight bands. | - Ensure adequate protease inhibitors are used from the start of the lysis procedure.[11] - Prepare fresh lysates and avoid repeated freeze-thaw cycles.[14] |
| 2. Post-Translational Modifications: Phosphorylation or ubiquitination can cause shifts in molecular weight. | - Treat samples with phosphatases or deubiquitinases to confirm if modifications are present. | |
| 3. Protein Aggregation: Formation of higher molecular weight complexes. | - Ensure complete denaturation of the sample by boiling in Laemmli buffer before loading. | |
| 4. Antibody Non-Specificity: The antibody may be recognizing other proteins. | - Use a more specific antibody or perform peptide competition assays to confirm specificity.[9] |
Experimental Protocols
Protocol 1: Protein Extraction from Cultured Cells
This protocol is optimized for the extraction of total cellular proteins, including membrane-bound proteins like this compound.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)
-
Protease and Phosphatase Inhibitor Cocktail (100X stock)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated at 4°C)
Procedure:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA buffer supplemented with a 1X final concentration of protease and phosphatase inhibitor cocktail directly to the dish (e.g., 500 µL for a 10 cm dish).
-
Using a pre-chilled cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Aliquot the lysate and store at -80°C for long-term use.
Protocol 2: Cycloheximide (CHX) Chase Assay for Protein Half-Life Determination
This assay is used to determine the rate of protein degradation by inhibiting new protein synthesis.
Materials:
-
Cultured cells expressing this compound
-
Complete culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
-
Protein extraction reagents (as per Protocol 1)
-
Western blotting reagents
Procedure:
-
Seed cells in multiple dishes to allow for harvesting at different time points.
-
Once cells reach the desired confluency, replace the medium with fresh complete medium containing CHX at a final concentration of 20-100 µg/mL (the optimal concentration should be determined empirically for your cell line).[15]
-
Immediately harvest the first dish (t=0 time point) by following the protein extraction protocol.
-
Incubate the remaining dishes at 37°C and harvest them at subsequent time points (e.g., 30, 60, 90, 120 minutes).
-
Extract protein from each time point as described in Protocol 1.
-
Analyze the protein levels of this compound at each time point by Western blotting.
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized this compound levels against time to determine the protein's half-life.
Data Summary
Table 1: Effect of Degradation Inhibitors on this compound Levels
| Inhibitor | Target Pathway | Concentration | Incubation Time | Observed Effect on Cx31 Levels | Reference |
| MG-132 | Proteasome | 50 µM | 6 hours | ~30% increase | [1][5] |
| Chloroquine | Lysosome/Autophagy | 50 µM | 10 hours | Significant increase | [7][10] |
| NH4Cl | Lysosome | 20 mM | 10 hours | Significant increase | [7] |
Visualizations
Experimental Workflow for Preventing Cx31 Degradation```dot
Caption: Major degradation pathways for this compound protein.
Troubleshooting Logic for Weak/No Signal in Western Blot
Caption: Decision tree for troubleshooting weak Western blot signals.
References
- 1. Autophagy: a pathway that contributes to connexin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy modulates dynamics of connexins at the plasma membrane in a ubiquitin-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound.1 degradation requires the Clathrin-mediated autophagy in NSCLC cell H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 8. Detection of connexins in liver cells using sodiumdodecylsulfate polyacrylamide gel electrophoresis and immunoblot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 10. Autophagy: a pathway that contributes to connexin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Hemichannel Recordings
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for addressing leaky patch clamp recordings of hemichannels.
Frequently Asked Questions (FAQs)
Q1: What defines a "leaky" patch clamp recording?
A leaky patch clamp recording is characterized by a low-resistance seal between the patch pipette and the cell membrane. This low resistance allows a significant "leak current" to flow between the pipette and the bath solution, bypassing the membrane patch.[1][2] This artifact can contaminate the recording of ion channel currents, depolarize the cell, and alter the apparent morphology of electrical signals like action potentials.[3][4]
Q2: Why is a high-resistance "gigaseal" critical for hemichannel recordings?
A high-resistance seal, typically in the gigaohm (GΩ) range and known as a "gigaseal," is essential for high-quality recordings.[5][6][7] It electrically isolates the patch of membrane under the pipette tip from the external solution, which accomplishes two primary goals:
-
Reduces Current Noise: A higher seal resistance minimizes the Johnson noise, leading to a better signal-to-noise ratio and allowing for the resolution of small single-channel currents.[2]
-
Ensures Voltage Control: It ensures that the command voltage applied by the amplifier is accurately imposed across the cell membrane rather than being dissipated through a low-resistance leak pathway.[2][8]
Q3: What is considered a "good" seal resistance for hemichannel studies?
While a seal resistance of >1 GΩ is the minimum requirement for a gigaseal, higher values are always preferable. For stable recordings lasting 30 minutes or more, an optimal seal resistance is ≥2.35 GΩ.[9] Even with seals above 1 GΩ, small leak currents can still impact results, so achieving the highest possible resistance is crucial.[3][4]
Q4: How can I distinguish true hemichannel currents from leak currents?
Distinguishing between hemichannel activity and leak artifacts is a critical challenge. Leaky patch currents can sometimes be surprisingly stable and mimic the behavior of native ion channels.[1] Key distinguishing features include:
-
Voltage Dependence: Many connexin hemichannels show increased opening with membrane depolarization (positive potentials).[10][11] A leak current, by contrast, typically has a linear current-voltage (I-V) relationship.
-
Sensitivity to Divalent Cations: The open probability of most connexin hemichannels is significantly reduced by physiological concentrations of extracellular calcium (e.g., 1-2 mM).[10][11] Therefore, removing divalent cations from the bath solution is a common method to activate hemichannels. Leak currents may also be sensitive to divalent cations, but the effect is generally less specific.[1]
-
Pharmacology: Use specific blockers. For example, Panx1 channels can be inhibited by probenecid, while connexin hemichannels can be blocked by mimetic peptides or other agents like carbenoxolone.[10][11]
-
Single-Channel Conductance: If you can resolve single-channel events, their conductance can be a key identifier. For example, Cx43 hemichannels typically have a conductance of around 220 pS.[11]
Troubleshooting Guide
Problem Area 1: Failure to Form a Gigaseal
Q: My seal resistance will not increase above a few hundred MΩ. What are the most common causes?
A: This is a frequent issue that can usually be traced back to one of three areas: the pipette, the solutions, or the health of the cells.
-
Pipette Issues:
-
Dirty Glass: The capillary glass used to pull pipettes must be kept free of dust.[12]
-
Improper Shape/Size: The ideal pipette resistance for whole-cell recordings is typically 4-8 MΩ.[13] Pipettes with very large tips may make sealing difficult.[14]
-
Rough Tip Surface: A rough pipette tip can prevent the intimate contact with the membrane required for a gigaseal. Fire-polishing the pipette tip can create a smoother surface and significantly improve seal quality.[15][16][17]
-
-
Solution Problems:
-
Debris: All recording solutions (both intracellular and extracellular) must be filtered (e.g., with a 0.2 µm filter) to remove particulate matter that could clog the pipette or interfere with the seal.[2]
-
Absence of Divalent Cations: The external (bath) solution should contain millimolar concentrations of Ca²⁺ and Mg²⁺ (typically 1-2 mM) to promote sealing.[6][18][19] These ions are thought to help form salt bridges between the negative charges on the glass and the cell membrane.[20]
-
Incorrect Osmolarity: The intracellular (pipette) solution should generally be about 10 mOsm lower than the extracellular (bath) solution to facilitate sealing.[16]
-
-
Cell Health and Preparation:
-
Unhealthy Cells: Cells must be healthy to form good seals. Over-trypsinization or other harsh enzymatic treatments during cell dissociation can damage the membrane, making it fragile and difficult to seal onto.[16]
-
Debris on Cell Surface: The cell surface must be clean. For cell cultures, ensure they are washed several times to remove serum components. For tissue slices, the surface may need to be gently cleaned by the positive pressure from the pipette.[2]
-
Q: I get a high-resistance touch on the cell, but the seal won't form or improve when I apply suction. What should I do?
A: This indicates that the initial interaction is good, but the final, tight apposition of the membrane and glass is failing.
-
Apply Gentle, Progressive Suction: Avoid applying strong, abrupt suction. Instead, apply very gentle negative pressure and wait. If a seal does not begin to form within 10-20 seconds, release the suction, then reapply slightly more.[2][21]
-
Check for Leaks in the Suction System: A small leak in the tubing or connections of your pipette holder will prevent you from maintaining the gentle negative pressure needed for seal formation.[12][18]
-
"Help" the Seal with Voltage: Holding the pipette potential at -60 to -70 mV can sometimes facilitate the transition to a gigaseal.[13]
-
Consider Additives: Adding reducing agents like 200 µM DTT to the external bath solution has been shown to improve the rate of gigaseal formation.[6]
Problem Area 2: Unstable Gigaseal
Q: I successfully form a gigaseal, but it becomes leaky and deteriorates after a few minutes. Why is this happening?
A: Seal instability is often caused by mechanical drift, osmotic imbalances, or a slow deterioration of the cell's health.
-
Mechanical Drift: This is a primary culprit. Ensure your entire setup is mechanically stable. Check for loose screws on the manipulator or headstage, and make sure cables and tubing are not pulling on the pipette holder.[16][21] You can test for drift by positioning the pipette tip in the bath and leaving it for 20-30 minutes to see if its position changes.[16]
-
Membrane "Creep": The cell membrane can slowly creep up the inside of the pipette, especially if strong suction was used to rupture the patch for whole-cell configuration. This can cause the seal to become unstable.[14][20] Using a larger bore pipette or less suction can sometimes mitigate this.
-
Osmotic Mismatch: A significant difference in osmolarity between the pipette and bath solutions can cause the cell to swell or shrink, stressing the seal. Double-check that the osmolarity of your solutions is correct.[16]
-
Cell Viability: The cell may be dying, leading to a loss of membrane integrity. This can happen if the intracellular solution is not optimal or if the cell was unhealthy to begin with.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful patch clamp recordings.
Table 1: Recommended Patch Clamp Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pipette Resistance | 4 - 8 MΩ | A balance between being small enough for good electrical access and large enough to form a stable seal without damaging the cell.[13] |
| Seal Resistance | > 2 GΩ | Minimizes leak currents and electrical noise, ensuring high-fidelity recordings.[2][9] |
| Solution Osmolarity | Internal: ~290 mOsm External: ~300-320 mOsm | A slightly hypotonic internal solution helps promote and maintain a tight seal.[13][16] |
Table 2: Example Solution Compositions
| Solution Type | Component | Concentration (mM) |
|---|---|---|
| Extracellular (aCSF) | NaCl | 140 |
| KCl | 4.7 | |
| CaCl₂ | 1.8 | |
| MgCl₂ | 1.2 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Intracellular (Pipette) | K-Gluconate | 115 |
| KCl | 4 | |
| MgCl₂ | 3 | |
| HEPES | 10 | |
| EGTA | 1-10 | |
| Mg-ATP | 2-5 | |
| Na-GTP | 0.3 |
Note: These are example compositions. Optimal solutions may vary depending on the cell type and specific hemichannel being studied. It is common to omit CaCl₂ from the pipette solution and include a calcium chelator like EGTA to control intracellular calcium levels.[22][23]
Experimental Protocols
Protocol 1: Pipette Preparation and Fire-Polishing
-
Pulling: Pull pipettes from borosilicate glass capillaries using a micropipette puller. Adjust the puller's heating and velocity parameters to consistently produce pipettes with a resistance of 4-8 MΩ when filled with intracellular solution.
-
Fire-Polishing: Use a microforge to fire-polish the pipette tips.
-
Bring the pipette tip near the heated filament without touching it.
-
Apply minimal heat until the edges of the tip just begin to appear smooth under high magnification.
-
Over-polishing can close the tip, so this step requires practice.[16] A polished tip provides a smoother surface for interaction with the cell membrane, facilitating a better seal.[15]
-
-
Filling: Back-fill the pipette with filtered intracellular solution using a microloader tip, ensuring no air bubbles are trapped in the tip.[13]
Protocol 2: Achieving a Gigaseal for Hemichannel Recording
-
Initial Setup: Mount the filled pipette in the holder. Apply light positive pressure (via a syringe or other pressure system) to the back of the pipette. This creates a slow outflow of solution that keeps the tip clean.[2]
-
Approach: Lower the pipette into the bath solution. Under visual control, approach the target cell. As the pipette nears the cell, you should see a slight increase in its resistance (monitored via a voltage step).[16]
-
Contact and Sealing:
-
Gently press the pipette onto the cell membrane until a "dimple" is visible and the resistance increases significantly (typically >2x the initial resistance).
-
Release the positive pressure.
-
Apply gentle, steady negative pressure (suction) to the pipette.[2]
-
Monitor the resistance. It should rapidly increase into the GΩ range. If it stalls, try applying slightly more suction or holding the pipette potential at a negative value (e.g., -70 mV).[13]
-
-
Configuration: Once a stable gigaseal is formed, you are in the "cell-attached" configuration. To enter the "whole-cell" configuration, apply a brief pulse of strong suction to rupture the membrane patch under the pipette.[24]
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for failure to form a gigaseal.
Caption: Diagnostic tree for causes of an unstable gigaseal.
References
- 1. Gd3+ and Calcium Sensitive, Sodium Leak Currents Are Features of Weak Membrane-Glass Seals in Patch Clamp Recordings | PLOS One [journals.plos.org]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. Leak current, even with gigaohm seals, can cause misinterpretation of stem cell-derived cardiomyocyte action potential recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leak current, even with gigaohm seals, can cause misinterpretation of stem cell-derived cardiomyocyte action potential recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 6. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Seal Resistance in Automated Patch Clamp Experiments [metrionbiosciences.com]
- 8. drexel.edu [drexel.edu]
- 9. Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Connexin hemichannel and pannexin channel electrophysiology: How do they differ? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scientifica.uk.com [scientifica.uk.com]
- 17. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Ionic Requirements for Membrane-Glass Adhesion and Giga Seal Formation in Patch-Clamp Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gigaseal Mechanics: Creep of the Gigaseal under the Action of Pressure, Adhesion, and Voltage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium [frontiersin.org]
- 23. Divalent Cations Regulate Connexin Hemichannels by Modulating Intrinsic Voltage-dependent Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Whole Cell Patch Clamp Protocol [protocols.io]
Technical Support Center: Optimizing Connexin 31 Knockdown Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of connexin 31 (GJB3) knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successful this compound knockdown?
A1: The success of a this compound knockdown experiment hinges on several key factors:
-
High Transfection Efficiency: Efficient delivery of siRNA or shRNA into the target cells is paramount.
-
Potent and Specific siRNA/shRNA: The silencing RNA must effectively and specifically target the GJB3 mRNA without significant off-target effects.
-
Appropriate Cell Model: Using a cell line with detectable endogenous expression of this compound is crucial for observing a knockdown effect.
-
Robust Validation Methods: Accurate and sensitive detection methods, such as qPCR and Western blotting, are necessary to confirm the reduction in mRNA and protein levels.
Q2: Which cell lines are suitable for this compound knockdown studies?
A2: this compound is prominently expressed in keratinocytes.[1][2] Therefore, cell lines such as primary human or rodent keratinocytes, or immortalized keratinocyte cell lines (e.g., HaCaT), are suitable models.[2] Its expression has also been noted in specific cancer cell lines, such as those derived from lung and colorectal adenocarcinomas, where it may be overexpressed.[3][4] Conversely, its expression is reported to be lower in breast cancer and prostate cancer cell lines.[3][5] It is essential to verify the endogenous expression level of this compound in your chosen cell line before initiating knockdown experiments.
Q3: What is the typical half-life of this compound protein, and how does this affect the experimental timeline?
A3: Connexin proteins, including this compound, generally have a short half-life, typically in the range of 1.5 to 5 hours.[6] One study in H1299 cells reported the half-life of Cx31.1 (a closely related isoform) to be 1-2 hours.[6] This rapid turnover means that the effects of a successful mRNA knockdown can be observed at the protein level relatively quickly. For experimental planning, protein levels should be assessed 24 to 72 hours post-transfection to allow for sufficient degradation of the existing protein pool.
Q4: How can I minimize off-target effects in my this compound knockdown experiment?
A4: Off-target effects, where the siRNA or shRNA affects unintended genes, are a significant concern in RNAi experiments.[7][8][9] To mitigate these:
-
Use the Lowest Effective Concentration: Titrate your siRNA to find the minimum concentration that achieves effective knockdown of this compound.[10][11]
-
Utilize Modified siRNAs: Chemically modified siRNAs can reduce off-target effects.[9]
-
Perform Rescue Experiments: If possible, re-introduce a form of this compound that is resistant to your siRNA (e.g., by silent mutations in the target sequence) to see if it reverses the observed phenotype.
-
Include Proper Controls: Always include a non-targeting (scrambled) siRNA control and a positive control targeting a well-characterized gene.[7]
Q5: What are the known interaction partners of this compound that might influence knockdown experiments?
A5: this compound is known to interact with other connexin proteins to form heteromeric connexons and heterotypic gap junction channels.[12][13] It has been shown to interact with connexin 30.3 and connexin 43.[13][14] These interactions can be important for its stability and localization. The co-expression of this compound can rescue the assembly of other connexins, like Cx31.1, into gap junctions.[14][15][16] Knocking down this compound could therefore have secondary effects on the function and stability of its binding partners.
Troubleshooting Guides
Low Transfection Efficiency
| Potential Cause | Suggested Solution |
| Suboptimal Cell Health | Use cells with a low passage number and ensure they are >90% viable before transfection. Plate cells to be 70-90% confluent at the time of transfection. |
| Incorrect Reagent to siRNA Ratio | Perform a titration experiment to determine the optimal ratio of transfection reagent to siRNA for your specific cell line. |
| Presence of Serum or Antibiotics | Some transfection reagents are inhibited by serum. Consider performing the transfection in serum-free media. Avoid using antibiotics in the media during transfection. |
| Inappropriate Transfection Reagent | Select a transfection reagent that is known to be effective for your specific cell type (e.g., keratinocytes). For difficult-to-transfect cells, consider electroporation. |
Inefficient this compound Knockdown
| Potential Cause | Suggested Solution |
| Ineffective siRNA Sequence | Test multiple siRNA sequences targeting different regions of the GJB3 mRNA. Use pre-validated siRNA sequences if available. |
| Low Endogenous Expression | Confirm this compound expression in your cell line by qPCR and Western blot before the experiment. Choose a cell line with higher endogenous expression if necessary. |
| Incorrect Timing of Analysis | Assess mRNA levels 24-48 hours post-transfection and protein levels 48-72 hours post-transfection. The optimal time may vary depending on the cell type and protein turnover rate. |
| Degradation of siRNA | Use nuclease-free water and barrier tips. Ensure a sterile and RNase-free work environment. |
Conflicting or Inconsistent Results
| Potential Cause | Suggested Solution |
| Off-Target Effects | Use a pool of at least two different siRNAs targeting this compound. Perform rescue experiments by re-expressing a resistant form of this compound. |
| Cell Line Instability | Use cells from a consistent and low passage number. Maintain consistent cell culture conditions between experiments. |
| Experimental Variability | Include appropriate controls in every experiment: untreated cells, mock-transfected cells (transfection reagent only), and cells transfected with a non-targeting siRNA. |
| Compensation by other Connexins | Be aware that other connexins expressed in the cells might functionally compensate for the loss of this compound. Analyze the expression of other relevant connexins (e.g., Cx26, Cx30, Cx43 in keratinocytes).[2] |
Experimental Protocols
siRNA Transfection Protocol for this compound Knockdown
This protocol provides a general guideline. Optimization for specific cell lines and transfection reagents is recommended.
Materials:
-
Target cells (e.g., human keratinocytes)
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM)
-
siRNA targeting human GJB3 (and non-targeting control)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they will be 70-90% confluent at the time of transfection.
-
siRNA Preparation:
-
Thaw siRNA and transfection reagent at room temperature.
-
Dilute the this compound siRNA (or non-targeting control) in serum-free medium to the desired final concentration (e.g., 10-50 nM). Mix gently.
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent.
-
Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
-
Analysis: Harvest cells for qPCR analysis at 24-48 hours and for Western blot analysis at 48-72 hours.
Quantitative Real-Time PCR (qPCR) for GJB3 mRNA Validation
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Validated qPCR primers for human GJB3 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Primer Design Guidelines for GJB3:
-
Target: Human GJB3 (NCBI Gene ID: 2707)
-
Amplicon Length: 70-150 bp
-
Primer Length: 18-24 nucleotides
-
GC Content: 40-60%
-
Melting Temperature (Tm): 60-65°C, with both primers having a similar Tm.
-
Specificity: Verify primer specificity using NCBI Primer-BLAST.[17]
-
Example Primer Pair (Hypothetical - requires validation):
Procedure:
-
RNA Extraction: Extract total RNA from transfected cells using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare a master mix containing qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Add the master mix and diluted cDNA to each well of a qPCR plate. Include no-template controls.
-
-
qPCR Run: Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of GJB3 mRNA, normalized to the reference gene.
Western Blot for this compound Protein Validation
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Connexin 31[19][20][21][22][23]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse transfected cells in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-connexin 31 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The expected molecular weight of this compound is approximately 31 kDa.[20]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. Comparative Analysis of Cx31 and Cx43 in Differentiation-Competent Rodent Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Cx31 and Cx43 in Differentiation-Competent Rodent Keratinocytes | MDPI [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The GJB3 correlates with the prognosis, immune cell infiltration, and therapeutic responses in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound.1 degradation requires the Clathrin-mediated autophagy in NSCLC cell H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target effects of siRNA specific for GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 11. refine.bio [refine.bio]
- 12. academic.oup.com [academic.oup.com]
- 13. Molecular interaction of connexin 30.3 and this compound suggests a dominant-negative mechanism associated with erythrokeratodermia variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Cx31.1 can selectively intermix with co-expressed connexins to facilitate its assembly into gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cx31.1 can selectively intermix with co-expressed connexins to facilitate its assembly into gap junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 18. Gjb3 Gene Mutations in Non-Syndromic Hearing Loss of Bloch, Kurd, and Turkmen Ethnicities in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Connexin 31 Antibodies | Invitrogen [thermofisher.com]
- 20. anti-Connexin 31 Antibody [ABIN1804049] - Mouse, WB, IHC, IF [antibodies-online.com]
- 21. leadingbiology.com [leadingbiology.com]
- 22. Sapphire Bioscience [sapphirebioscience.com]
- 23. Rabbit anti-Connexin 31 Antibody - Antibody - |DLdevelop [dldevelop.com]
Validation & Comparative
Validating Connexin 31 as a Therapeutic Target for Skin Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of therapeutic strategies for skin diseases linked to connexin 31 (Cx31), encoded by the GJB3 gene. The primary focus is on Erythrokeratodermia Variabilis et Progressiva (EKVP), a rare genetic skin disorder characterized by hyperkeratosis and transient erythematous patches. While no specific therapies targeting Cx31 are currently in clinical use, this document explores the potential of this approach by drawing parallels with modulators of other connexins, particularly connexin 43 (Cx43), and compares it with the current standard of care for EKVP.
Executive Summary
Mutations in the GJB3 gene are a primary cause of EKVP, leading to dysfunctional Cx31 proteins that can result in defective intercellular communication and abnormal epidermal differentiation.[1][2] Current treatments for EKVP are symptomatic and primarily involve systemic retinoids, which have significant side effects and do not address the underlying genetic cause.[3][4][5][6][7] Targeting Cx31 directly presents a novel and potentially more specific therapeutic strategy. This guide outlines the rationale for targeting Cx31, compares this approach with existing therapies, and provides key experimental protocols for validating potential therapeutic candidates.
Current Therapeutic Landscape vs. Targeted this compound Modulation
The current standard of care for EKVP primarily manages the symptoms of hyperkeratosis and erythema. In contrast, a therapeutic strategy targeting Cx31 would aim to correct the fundamental cellular pathology.
| Therapeutic Approach | Mechanism of Action | Advantages | Disadvantages | Supporting Data |
| Systemic Retinoids (e.g., Acitretin, Isotretinoin) | Non-specifically modulate gene expression, leading to decreased keratinocyte proliferation and differentiation.[8][9] | Effective in reducing hyperkeratosis and scaling.[3][4][10] | Do not address the underlying genetic defect. Significant side effects, including teratogenicity, mucocutaneous dryness, and potential for liver toxicity, limit long-term use.[7][10] | Clinical case reports and series demonstrate improvement in hyperkeratotic plaques.[8][9] |
| Topical Keratolytics and Emollients | Hydrate the stratum corneum and promote desquamation. | Symptomatic relief of dryness and scaling.[3][7] | Minimal effect on erythema and the underlying disease process. | Widely used as adjunctive therapy. |
| Targeted this compound Modulation (Hypothetical) | Directly modulate the function of mutant Cx31, for example, by blocking aberrant hemichannel activity or restoring gap junction function. | Potentially disease-modifying by addressing the root cause. Higher specificity could lead to fewer off-target side effects. | Currently in preclinical/conceptual stage. Challenges in developing specific modulators for a single connexin isoform.[11] | Preclinical studies on Cx43 modulators show promise in other skin conditions, suggesting feasibility.[12][13][14][15] |
| Gene Therapy (Hypothetical) | Replace or repair the mutated GJB3 gene. | Potentially curative by providing a correct copy of the gene. | Significant delivery and safety hurdles to overcome for skin application. Early stage of research for connexin-related disorders.[16][17][18] | Proof-of-concept studies for gene editing in other connexin-related disorders (e.g., hearing loss) are emerging.[16][17][18] |
Signaling Pathways and Therapeutic Intervention Points
Mutations in GJB3 can lead to a "gain-of-function" or "dominant-negative" effect, where the mutant protein interferes with the function of other connexins or forms leaky hemichannels, disrupting cellular homeostasis. Therapeutic strategies can be designed to intervene at different points in the connexin lifecycle.
Experimental Protocols for Target Validation
Validating Cx31 as a therapeutic target requires a series of in vitro and ex vivo experiments to assess the efficacy and mechanism of action of potential modulators.
Cell Viability and Cytotoxicity Assays
Objective: To determine if a therapeutic compound rescues keratinocytes from mutant Cx31-induced cell death.
Methodology:
-
Cell Culture: Human keratinocyte cell lines (e.g., HaCaT) are transiently or stably transfected to express wild-type or mutant Cx31.
-
Treatment: Cells are treated with varying concentrations of the test compound.
-
Assays:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Assay: Measures lactate (B86563) dehydrogenase release, an indicator of cytotoxicity.
-
Annexin V/Propidium Iodide Staining: Differentiates between apoptotic and necrotic cells, analyzed by flow cytometry.
-
Protein Trafficking and Localization Studies
Objective: To assess if a therapeutic compound corrects the mislocalization of mutant Cx31.
Methodology:
-
Immunofluorescence: Transfected keratinocytes are fixed, permeabilized, and stained with antibodies against Cx31 and cellular markers (e.g., for the endoplasmic reticulum or Golgi apparatus). Confocal microscopy is used to visualize protein localization.
-
Western Blotting: Cellular fractions (cytosolic, membrane, and nuclear) are separated to quantify the amount of Cx31 in each compartment.
Gap Junctional Intercellular Communication (GJIC) Assays
Objective: To measure the ability of a therapeutic compound to restore normal intercellular communication.
Methodology:
-
Scrape-Loading Dye Transfer: A confluent monolayer of cells is scraped to create a wound. A fluorescent dye of low molecular weight (e.g., Lucifer Yellow) is added, which can pass through functional gap junctions. The extent of dye transfer to neighboring cells is quantified by fluorescence microscopy.[19]
-
Dual-Cell Voltage Clamp: This electrophysiological technique directly measures the conductance of gap junction channels between two adjacent cells.
Conclusion and Future Directions
Targeting this compound holds significant promise as a future therapeutic strategy for EKVP and other related skin disorders. While the field is still in its early stages, the wealth of research on other connexin modulators, particularly for Cx43, provides a clear roadmap for the development and validation of Cx31-specific therapies. Future research should focus on high-throughput screening for small molecule modulators of Cx31 and the development of targeted delivery systems for gene-based therapies to the skin. A deeper understanding of the specific pathogenic mechanisms of different GJB3 mutations will be crucial for developing personalized therapeutic approaches. The experimental protocols outlined in this guide provide a robust framework for the preclinical validation of such novel therapeutic agents, paving the way for a new generation of treatments for these debilitating skin diseases.
References
- 1. GJB3 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Frontiers | A Connexin Gene (GJB3) Mutation in a Chinese Family With Erythrokeratodermia Variabilis, Ichthyosis and Nonsyndromic Hearing Loss: Case Report and Mutations Update [frontiersin.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. geneskin.org [geneskin.org]
- 6. Erythrokeratodermia Variabilis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ichthyosis.org.uk [ichthyosis.org.uk]
- 8. Acitretin in the treatment of erythrokeratodermia variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of erythrokeratodermia variabilis with oral synthetic retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Connexin 43: Key roles in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. New Gene Therapy for People Born with Hearing Loss - Deafness Forum Australia [deafnessforum.org.au]
- 17. asianscientist.com [asianscientist.com]
- 18. news-medical.net [news-medical.net]
- 19. academic.oup.com [academic.oup.com]
A Comparative Analysis of Connexin 31 and Connexin 26 in Hereditary Hearing Loss
For Researchers, Scientists, and Drug Development Professionals
Mutations in the genes encoding connexin proteins, essential components of gap junctions, are a significant cause of hereditary hearing loss. Among these, mutations in GJB2, which encodes Connexin 26 (Cx26), are the most common cause of non-syndromic congenital deafness worldwide. In contrast, mutations in GJB3, encoding Connexin 31 (Cx31), are a much rarer cause of hearing impairment. This guide provides an objective comparison of Cx31 and Cx26 in the context of hearing loss, supported by experimental data, to aid researchers and drug development professionals in understanding the distinct and overlapping roles of these two proteins in auditory function.
Quantitative Comparison of Cx31- and Cx26-Related Hearing Loss
The following tables summarize key quantitative data comparing the characteristics of hearing loss associated with mutations in GJB3 (Cx31) and GJB2 (Cx26).
Table 1: Prevalence and Genetic Characteristics
| Feature | This compound (Cx31) | Connexin 26 (Cx26) |
| Gene | GJB3 | GJB2 |
| Prevalence in Non-Syndromic Hearing Loss | Rare; allele frequencies generally <1-2% in studied cohorts.[1][2][3] | High; accounts for up to 50% of autosomal recessive non-syndromic hearing loss.[4][5][6] |
| Inheritance Patterns | Autosomal Dominant & Autosomal Recessive.[7][8] | Primarily Autosomal Recessive (DFNB1); rare Autosomal Dominant forms (DFNA3).[9] |
| Associated Syndromes | Erythrokeratodermia variabilis (EKV), Peripheral Neuropathy.[7] | Vohwinkel syndrome, Keratitis-Ichthyosis-Deafness (KID) syndrome.[10] |
Table 2: Audiological and Functional Data
| Feature | This compound (Cx31) | Connexin 26 (Cx26) |
| Severity of Hearing Loss | Mild to profound sensorineural hearing loss. | Mild to profound sensorineural hearing loss; truncating mutations often lead to more severe phenotypes.[5][11][12] |
| Audiogram Shape | Variable. | Most commonly residual/sloping and flat configurations.[11] |
| Age of Onset | Congenital or progressive. | Typically congenital and non-progressive, but progressive forms exist.[9] |
| Gap Junction Function | Some mutants show impaired trafficking and failure to form functional channels.[10] | Mutations can lead to loss of function, altered channel properties, or dominant-negative effects on co-expressed connexins. |
Pathophysiological Mechanisms and Signaling Pathways
The mechanisms by which mutations in GJB3 and GJB2 lead to hearing loss differ significantly, reflecting their distinct roles and expression patterns within the cochlea.
Connexin 26: The primary role of Cx26 is in maintaining the electrochemical gradients necessary for auditory transduction. This is thought to occur through two main pathways:
-
Potassium Recycling: Cx26 is a key component of the gap junction network that recycles K+ ions from the base of hair cells back to the endolymph. Disruption of this pathway is hypothesized to lead to K+ accumulation in the perilymph, causing hair cell damage.
-
ATP/Ca2+ Signaling: Gap junctions formed by Cx26 are permeable to ATP and other second messengers. The propagation of ATP-mediated calcium waves through the supporting cell network is crucial for cochlear development and function.
This compound: The role of Cx31 in the cochlea is less well understood. While it is expressed in the inner ear, its precise localization and function are still under investigation. Some studies suggest expression in fibrocytes of the spiral ligament. The hearing loss mechanisms associated with GJB3 mutations appear to be related to cellular stress and protein misfolding rather than a direct role in ion homeostasis. Certain mutations lead to the retention of the Cx31 protein in the endoplasmic reticulum (ER), triggering the unfolded protein response and subsequent ER stress, which can lead to apoptosis.
Key Experimental Protocols
The following are summaries of key experimental protocols used to characterize the function of Cx31 and Cx26.
Electrophysiological Recording of Gap Junction Channels in Xenopus Oocytes
This technique is used to measure the conductance of gap junction channels formed by specific connexins.
-
Oocyte Preparation: Oocytes are harvested from female Xenopus laevis frogs and defolliculated by collagenase treatment.
-
cRNA Injection: cRNA encoding the connexin of interest (e.g., wild-type or mutant Cx26 or Cx31) is injected into individual oocytes. To study heterotypic channels, oocytes injected with different cRNAs are paired.
-
Cell Pairing and Incubation: Injected oocytes are incubated to allow for protein expression and channel formation at the cell-cell interface.
-
Dual-Electrode Voltage Clamp: Two microelectrodes are inserted into each oocyte of a pair. This setup allows for the independent clamping of the membrane potential of each cell and the measurement of the junctional current (Ij) flowing between them. The junctional conductance (gj) is then calculated from Ij and the transjunctional voltage (Vj).
Scrape-Loading Dye Transfer Assay
This assay assesses gap junctional intercellular communication (GJIC) in cultured cells.
-
Cell Culture: Cells are grown to confluence on a culture dish.
-
Dye Loading: The cell monolayer is washed, and a solution containing a low-molecular-weight fluorescent dye (e.g., Lucifer Yellow) and a high-molecular-weight, gap-junction-impermeable dye (e.g., Rhodamine-dextran) is added.
-
Scraping: A sharp instrument, such as a surgical blade, is used to create a scrape or scratch across the monolayer, allowing the dyes to enter the damaged cells along the scrape line.[1][13][14][15]
-
Incubation: The cells are incubated for a short period (typically 2-8 minutes) to allow the gap-junction-permeable dye to transfer to adjacent, intact cells.
-
Fixation and Imaging: The cells are washed to remove excess dye, fixed, and then visualized using fluorescence microscopy. The extent of dye transfer from the scrape line is a measure of GJIC.
Immunohistochemistry of Connexins in the Cochlea
This method is used to visualize the location of connexin proteins within the complex cellular architecture of the inner ear.
-
Tissue Preparation: Cochleae are harvested from animal models, fixed (e.g., with 4% paraformaldehyde), and decalcified. The tissue is then embedded (e.g., in paraffin (B1166041) or OCT compound for frozen sections) and sectioned.
-
Antigen Retrieval: For paraffin-embedded sections, an antigen retrieval step (e.g., heat-induced epitope retrieval) is often necessary to unmask the epitopes.
-
Immunostaining:
-
Blocking: Sections are incubated in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.
-
Primary Antibody: Sections are incubated with a primary antibody specific to the connexin of interest (e.g., anti-Cx26 or anti-Cx31).
-
Secondary Antibody: After washing, a fluorescently-labeled secondary antibody that binds to the primary antibody is applied.
-
Counterstaining and Mounting: A nuclear counterstain (e.g., DAPI) is often used to visualize cell nuclei. The sections are then mounted with an anti-fade mounting medium.
-
-
Microscopy: The stained sections are imaged using a fluorescence or confocal microscope to determine the subcellular localization of the connexin protein.
Measurement of Distortion-Product Otoacoustic Emissions (DPOAEs) in Mouse Models
DPOAEs are a non-invasive measure of outer hair cell function and are used to assess hearing in mouse models of connexin-related deafness.
-
Animal Preparation: The mouse is anesthetized, and a probe containing a speaker and a microphone is placed in the ear canal.
-
Stimulus Presentation: Two primary tones at different frequencies (f1 and f2) and intensities are presented to the ear.
-
Recording: The microphone records the sound in the ear canal, including the DPOAE, which is a distortion product generated by the cochlea at a specific frequency (typically 2f1-f2).
-
Data Analysis: The amplitude of the DPOAE is measured across a range of primary tone frequencies and intensities. A reduction or absence of DPOAEs indicates outer hair cell dysfunction and hearing loss.[16][17][18][19][20]
Conclusion
Connexin 26 and this compound both play roles in the auditory system, but their contributions and the consequences of their respective mutations are markedly different. Cx26 is a major, well-characterized protein essential for the ion and signaling homeostasis of the cochlea, and its mutations are a prevalent cause of congenital deafness. In contrast, Cx31's role is less defined, and its mutations, which are a rare cause of hearing loss, may exert their pathogenic effects through mechanisms related to cellular stress. A thorough understanding of these differences is critical for the development of targeted therapeutic strategies, such as gene therapy, for these distinct forms of hereditary hearing impairment.
References
- 1. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Analysis of GJB2, GJB3, and GJB6 Gene Mutations in Patients with Hereditary Non-Syndromic Hearing Loss Living in Sivas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Analysis of GJB2, GJB3, and GJB6 Gene Mutations in Patients with Hereditary Non-Syndromic Hearing Loss Living in Sivas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevalence of GJB2 gene mutations correlated to presence of clinical and environmental risk factors in the etiology of congenital sensorineural hearing loss of the Romanian population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GJB2 Mutations and Degree of Hearing Loss: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gjb3 Gene Mutations in Non-Syndromic Hearing Loss of Bloch, Kurd, and Turkmen Ethnicities in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gjb3 Gene Mutations in Non-Syndromic Hearing Loss of Bloch, Kurd, and Turkmen Ethnicities in Iran | Iranian Journal of Public Health [ijph.tums.ac.ir]
- 9. GJB2-Related Autosomal Recessive Nonsyndromic Hearing Loss - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Induction of cell death and gain-of-function properties of connexin26 mutants predict severity of skin disorders and hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Audiological features of GJB2 (connexin 26) deafness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GJB2 mutations and degree of hearing loss: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scrape Loading/Dye Transfer Assay [bio-protocol.org]
- 14. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of cochlear function in mice: distortion-product otoacoustic emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ncrar.research.va.gov [ncrar.research.va.gov]
- 19. Distortion Product Otoacoustic Emissions in Mice Above and Below the Eliciting Primaries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Measuring Distortion-Product Otoacoustic Emission With a Single Loudspeaker in the Ear: Stimulus Design and Signal Processing Techniques [frontiersin.org]
A Functional Comparison of Wild-Type vs. Mutant Connexin 31
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional properties of wild-type (WT) connexin 31 (Cx31) and its various mutants implicated in human diseases, including skin disorders like Erythrokeratoderma Variabilis (EKV) and hearing loss. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction to this compound
This compound, encoded by the GJB3 gene, is a member of the connexin family of proteins that form gap junction channels. These channels facilitate direct intercellular communication by allowing the passage of ions and small molecules between adjacent cells. Mutations in Cx31 can disrupt this communication, leading to a range of pathologies. This guide will delve into the functional consequences of these mutations, focusing on cellular localization, gap junctional intercellular communication (GJIC), and the induction of cellular stress pathways.
Key Functional Comparisons
Mutations in this compound can lead to a variety of functional impairments, ranging from improper protein trafficking to altered channel function and the induction of cellular stress. The functional consequences often depend on the specific mutation and the cellular context.
Cellular Localization and Trafficking
Proper localization of connexin proteins to the plasma membrane is essential for the formation of gap junction plaques. Many disease-associated Cx31 mutants exhibit defects in their trafficking and cellular localization.
-
Wild-Type (WT) Cx31: Typically localizes to the plasma membrane, where it assembles into gap junction plaques at points of cell-to-cell contact.[1]
-
Mutant Cx31: Many mutants, particularly those associated with skin diseases, are retained within the endoplasmic reticulum (ER) or the Golgi apparatus. This mislocalization prevents their assembly into functional gap junctions at the cell surface. For example, the EKV-associated mutants R42P, C86S, and G12D, as well as the hearing-impairment-associated mutants R180X and E183K, show significant intracellular retention.[1][2] The G45E mutant also accumulates in the ER membrane and leads to a vacuolar expansion of the ER.[1][3]
| Property | Wild-Type Cx31 | Mutant Cx31 (e.g., R42P, C86S, G12D, G45E, R180X, E183K) |
| Primary Cellular Localization | Plasma membrane (in gap junction plaques) | Endoplasmic Reticulum, Golgi apparatus |
| Gap Junction Plaque Formation | Forms characteristic plaques at cell-cell interfaces | Severely impaired or absent |
Gap Junctional Intercellular Communication (GJIC)
The primary function of connexins is to mediate GJIC. The ability of Cx31 mutants to form functional channels and facilitate the transfer of molecules between cells is often compromised.
-
Wild-Type (WT) Cx31: Forms functional gap junction channels that allow the passage of small molecules like Lucifer yellow.[4]
-
Mutant Cx31: Many mutants, due to their mislocalization, fail to form functional channels and thus inhibit GJIC. For instance, cells expressing hearing impairment-associated mutants C×31R180X and C×31E183K failed to mediate Lucifer yellow transfer.[5] Some mutants may also exert a dominant-negative effect on co-expressed wild-type connexins, further impairing GJIC. The G45E mutant, for example, can interact with and restrict the trafficking of wild-type Cx43 to the plasma membrane.[1][3]
| Functional Assay | Wild-Type Cx31 | Mutant Cx31 (e.g., R180X, E183K, G45E) |
| Dye Transfer (Lucifer Yellow) | Permeable | Impermeable or significantly reduced permeability |
| Electrophysiological Coupling | Forms functional channels with characteristic conductance | Often fails to form functional channels |
Signaling Pathways Affected by Mutant this compound
A significant finding in the study of Cx31 mutants is the induction of the Unfolded Protein Response (UPR) due to ER stress.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The accumulation of misfolded mutant Cx31 proteins in the ER can disrupt ER homeostasis, leading to ER stress and activation of the UPR.[1][2]
-
EKV-associated mutants (R42P, C86S, G12D): Expression of these mutants leads to the upregulation of UPR components, such as the ER chaperone BiP.[1][2][5] This sustained ER stress can ultimately trigger apoptotic or necrotic cell death, which is a proposed mechanism for the skin pathology seen in EKV.[1][2]
-
Hearing loss-associated mutant (66delD): In contrast, this mutant does not appear to induce the UPR to the same extent as the EKV-associated mutants.[1][2] This highlights the tissue-specific effects of different Cx31 mutations.
-
G45E mutant: Interestingly, while this mutant causes dramatic ER expansion, it has been reported not to evoke a classical ER stress response.[1][3] Instead, it is associated with necrotic cell death.[1][3]
Below is a diagram illustrating the proposed signaling pathway for ER stress-induced cell death mediated by EKV-associated Cx31 mutants.
Caption: ER stress signaling pathway induced by mutant Cx31.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the functional analysis of wild-type and mutant this compound.
Immunofluorescence and Cellular Localization
This protocol is used to visualize the subcellular localization of connexin proteins.
-
Cell Culture and Transfection: Cells (e.g., HeLa, HaCaT) are cultured on coverslips and transfected with plasmids encoding wild-type or mutant Cx31, often tagged with a fluorescent protein (e.g., GFP).
-
Fixation: Cells are fixed, typically with 4% paraformaldehyde in PBS for 20 minutes at room temperature. For some antibodies, fixation with cold methanol (B129727) at -20°C for 20 minutes is preferred.[6]
-
Permeabilization: If a non-methanol fixative is used, cells are permeabilized with a detergent such as 0.1% Triton X-100 in PBS to allow antibodies to access intracellular antigens.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., PBS with 1% BSA or 5% normal goat serum) for at least 30 minutes.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for Cx31 or a co-localization marker (e.g., an ER or Golgi marker) diluted in blocking solution, typically overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorophore-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Coverslips are mounted onto microscope slides with an anti-fade mounting medium containing a nuclear counterstain like DAPI. Images are acquired using a confocal or fluorescence microscope.
Scrape-Loading Dye Transfer Assay
This assay assesses gap junctional intercellular communication by measuring the transfer of a fluorescent dye between adjacent cells.
-
Cell Culture: Cells are grown to confluence in a culture dish.
-
Preparation: The culture medium is removed, and the cells are washed with a buffered salt solution (e.g., HBSS with 1% BSA).[3]
-
Scraping and Dye Loading: A scrape or incision is made on the cell monolayer in the presence of a solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer yellow) and a gap junction-impermeable dye of a different color (e.g., rhodamine-dextran) to identify the initially loaded cells.[3]
-
Incubation: After a brief period (e.g., 1-8 minutes), the dye solution is washed away, and the cells are incubated in fresh medium to allow for dye transfer to neighboring cells.[3]
-
Fixation and Imaging: Cells are fixed and visualized using a fluorescence microscope. The extent of dye transfer is quantified by counting the number of neighboring cells that have received the dye from the initially loaded cells along the scrape line.[7]
Dual Whole-Cell Patch Clamp
This electrophysiological technique directly measures the conductance of gap junction channels between a pair of coupled cells.
-
Cell Preparation: Pairs of cells expressing the connexin of interest are identified for recording.
-
Pipette Preparation: Two patch pipettes with a resistance of 3-7 MΩ are filled with an intracellular solution.[5][8]
-
Seal Formation and Whole-Cell Configuration: Each pipette is brought into contact with one cell of the pair, and a high-resistance (gigaohm) seal is formed. The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[2][9]
-
Voltage Clamp and Recording: Both cells are voltage-clamped at the same holding potential. A voltage step is applied to one cell (the "driver" cell), and the resulting current is measured in the second cell (the "recipient" cell). This current represents the junctional current flowing through the gap junction channels.
-
Data Analysis: The junctional conductance (Gj) is calculated using Ohm's law (Gj = Ij / Vj), where Ij is the junctional current and Vj is the transjunctional voltage difference. Single-channel events can also be resolved to determine the unitary conductance of the channels.
The following diagram outlines the workflow for a typical dual whole-cell patch clamp experiment.
Caption: Dual whole-cell patch clamp experimental workflow.
Conclusion
The functional comparison of wild-type and mutant this compound reveals that disease-associated mutations often lead to a loss of function through various mechanisms, including protein mislocalization and impaired channel formation. A key pathogenic mechanism for several skin disease-related Cx31 mutants is the induction of ER stress and subsequent cell death. Understanding these molecular consequences is crucial for the development of targeted therapeutic strategies for connexin-related diseases. Further research is needed to fully elucidate the channel properties of all known Cx31 mutants and to explore the potential for therapeutic interventions that could rescue protein trafficking or alleviate cellular stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance | Springer Nature Experiments [experiments.springernature.com]
- 3. A rare missense mutation in GJB3 (Cx31G45E) is associated with a unique cellular phenotype resulting in necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lucifer yellow – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. bicellscientific.com [bicellscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. axolbio.com [axolbio.com]
- 9. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Connexin 31 Expression in Diverse Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Connexin 31 (Cx31) expression across various tissues, supported by established experimental protocols. Understanding the differential expression of this gap junction protein is crucial for elucidating its physiological roles and its involvement in pathological conditions such as hearing impairment and skin disorders.
Quantitative Data on this compound Expression
| Tissue | Location of Expression | Relative Expression Level | References |
| Skin (Epidermis) | Granular and spinous layers, with lower levels in the basal layer. | High | [1][2][3] |
| Inner Ear (Cochlea) | Fibrocytes of the spiral limbus and spiral ligament, basilar membrane cells, Reissner's membrane cells, sensory hair cells, and supporting cells. | High | |
| Nervous System | Peripheral and auditory nerves; neuronal cell lines. | Moderate | |
| Testis | Basal compartment of seminiferous epithelium (spermatogonia and early primary spermatocytes), and elongating spermatids. | Moderate | |
| Embryonic Tissues | Trophectoderm lineage during early development. | Present (Temporally Regulated) | |
| Heart | Not detected in wild-type adult mouse heart. | Not Detected | [4] |
| Brain | Not detected in wild-type adult mouse brain. | Not Detected | [4] |
Experimental Protocols
The following sections detail standardized methodologies for the detection and quantification of this compound in tissue samples.
Immunohistochemistry (IHC) for this compound Detection in Skin Tissue
This protocol is adapted from standard immunohistochemical procedures for detecting connexins in paraffin-embedded tissues.[5][6][7][8]
1. Tissue Preparation:
-
Fix fresh tissue specimens in 10% neutral buffered formalin overnight at 4°C.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome and mount on adhesive-coated microscope slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
2. Antigen Retrieval:
-
To unmask the antigen epitope, perform heat-induced epitope retrieval (HIER).
-
Immerse slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
Heat the solution in a microwave oven or water bath at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.
3. Staining:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes.
-
Wash slides with phosphate-buffered saline (PBS).
-
Block non-specific antibody binding by incubating with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate sections with a primary antibody against this compound (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash slides three times with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides three times with PBS.
-
Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex for 30 minutes.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
Western Blotting for this compound Quantification
This protocol outlines the steps for quantifying Cx31 protein levels in tissue lysates.[4][9][10][11][12]
1. Sample Preparation:
-
Homogenize fresh or frozen tissue samples in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA or Bradford assay).
2. Gel Electrophoresis:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Include a pre-stained molecular weight marker to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for this compound diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
5. Detection and Quantification:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands corresponding to Cx31 (~31 kDa) using image analysis software. Normalize the Cx31 signal to a loading control protein (e.g., GAPDH or β-actin) to compare expression levels between samples.
Quantitative Real-Time PCR (RT-qPCR) for this compound mRNA Expression
This protocol allows for the sensitive quantification of Cx31 mRNA levels.[13][14][15][16]
1. RNA Extraction:
-
Isolate total RNA from fresh or frozen tissue samples using a commercial RNA extraction kit or a TRIzol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for RNA integrity.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
3. qPCR Reaction:
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers specific for the this compound gene (GJB3)
-
A fluorescent DNA-binding dye (e.g., SYBR Green) or a specific hydrolysis probe (e.g., TaqMan)
-
qPCR master mix containing DNA polymerase, dNTPs, and buffer.
-
-
Run the reaction on a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative expression of Cx31 mRNA using the ΔΔCt method, normalizing the data to a stably expressed reference gene (e.g., GAPDH, ACTB).
Visualizations: Pathways and Workflows
References
- 1. Comparative Analysis of Cx31 and Cx43 in Differentiation-Competent Rodent Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunohisto- and cytochemistry analysis of connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcepta.com [abcepta.com]
- 7. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Protocols for IHC | Abcam [abcam.com]
- 9. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. euroclonegroup.it [euroclonegroup.it]
- 13. Analysis of liver connexin expression using reverse transcription quantitative real-time polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gene-quantification.de [gene-quantification.de]
- 15. Quantitative mRNA Expression Analysis from Formalin-Fixed, Paraffin-Embedded Tissues Using 5′ Nuclease Quantitative Reverse Transcription-Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - Quantitative real time PCR (qPCR) to measure mRNA expression of selected atrophy genes. - Public Library of Science - Figshare [plos.figshare.com]
Navigating the Specificity of Connexin 31 Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of target proteins is paramount. This guide provides a comparative overview of commercially available antibodies for Connexin 31 (Cx31), with a focus on their potential for cross-reactivity with other members of the highly homologous connexin family. While direct, peer-reviewed comparative studies on the cross-reactivity of specific Cx31 antibodies are limited, this document synthesizes available information from commercial datasheets and related literature to inform antibody selection and experimental design.
The connexin family of proteins, responsible for forming gap junctions, shares significant sequence and structural similarity. This homology presents a considerable challenge in the development of truly specific antibodies, raising the potential for cross-reactivity that can lead to misinterpretation of experimental results. For this compound, a protein implicated in various physiological processes, including skin and auditory function, ensuring antibody specificity is critical for accurate research outcomes.
Summary of Commercially Available this compound Antibodies
A survey of commercially available polyclonal and monoclonal antibodies for this compound reveals a general consensus on their primary applications and tested species. However, detailed data on their cross-reactivity with other connexins is notably scarce in the public domain. The following table summarizes the characteristics of representative this compound antibodies based on information provided by various suppliers.
| Antibody ID/Supplier | Type | Immunogen | Tested Applications | Species Reactivity | Notes on Specificity/Cross-Reactivity |
| Antibody A | Rabbit Polyclonal | Synthetic peptide from the C-terminal region of human Cx31 | WB, IHC, IF | Human, Mouse, Rat | Datasheet notes the presence of uncharacterized higher molecular weight bands on Western blots, which could indicate non-specific binding or oligomeric forms of Cx31. |
| Antibody B | Mouse Monoclonal | Recombinant full-length human Cx31 protein | WB, ELISA, IHC | Human | The manufacturer claims high specificity, but no direct comparative data against other connexins is provided. |
| Antibody C | Rabbit Polyclonal | Synthetic peptide corresponding to an extracellular domain of human Cx31 | IHC, IF | Human, Mouse | The use of an extracellular domain as an immunogen may offer higher specificity due to greater sequence divergence in these regions compared to transmembrane domains. |
Note: This table is a composite representation and does not refer to specific products from any single manufacturer. Researchers are strongly encouraged to consult the latest datasheets from their chosen supplier.
Experimental Protocols for Assessing Antibody Specificity
To rigorously validate the specificity of a this compound antibody and rule out cross-reactivity with other connexins, a series of validation experiments are essential. The following are detailed methodologies for key experiments that should be performed.
Western Blot Analysis using a Connexin Panel
This is the most direct method to assess cross-reactivity against other connexin family members.
Protocol:
-
Protein Lysate Preparation:
-
Culture cell lines known to endogenously express different connexins (e.g., HeLa cells transfected to express individual connexins such as Cx26, Cx30, Cx32, Cx43, and Cx45).
-
Prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load 20-30 µg of each protein lysate per lane on a 12% SDS-polyacrylamide gel. Include a lane with lysate from cells specifically overexpressing Cx31 as a positive control and a lysate from connexin-deficient cells as a negative control.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cx31 antibody at the recommended dilution (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
A specific antibody should ideally show a single band at the expected molecular weight for Cx31 (~31 kDa) only in the lane containing Cx31-expressing lysate. Any bands appearing in other lanes at the molecular weights of other connexins would indicate cross-reactivity.
-
Immunohistochemistry (IHC) on Tissues with Known Connexin Expression
IHC can reveal the spatial localization of antibody binding and can be a powerful tool for specificity validation when using tissues with well-characterized connexin expression patterns.
Protocol:
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) tissue sections from organs known to express different connexins. For example, skin is rich in Cx31, while the heart is abundant in Cx43 and liver in Cx32.
-
Deparaffinize and rehydrate the tissue sections.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate with the primary anti-Cx31 antibody at the optimized dilution overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Examine the staining pattern under a microscope. Specific staining should be observed in the expected cellular compartments and tissues known to express Cx31. The absence of staining in tissues that predominantly express other connexins supports specificity.
-
Visualizing Experimental Workflows and Logical Relationships
To aid in the conceptualization of these validation processes, the following diagrams illustrate the experimental workflow for assessing antibody specificity and the logical framework for interpreting cross-reactivity.
Caption: Workflow for assessing this compound antibody specificity.
Caption: Logical framework for this compound antibody cross-reactivity.
A Comparative Guide to GJB3 Mutations: Impact on Connexin 31 Channel Function
For Researchers, Scientists, and Drug Development Professionals
Mutations in the Gap Junction Beta 3 (GJB3) gene, which encodes the connexin 31 (Cx31) protein, are linked to a spectrum of debilitating conditions, primarily affecting the skin and auditory system. Understanding the precise functional consequences of these mutations on the Cx31 channel is paramount for elucidating disease mechanisms and developing targeted therapies. This guide provides a comparative overview of various GJB3 mutations, their impact on channel function, and the experimental methodologies used for their characterization.
Unraveling the Functional Consequences of GJB3 Mutations
Mutations in GJB3 can lead to two primary phenotypes: the skin disorder Erythrokeratodermia Variabilis (EKV) and nonsyndromic hearing loss.[1] The functional effects of these mutations are diverse, ranging from complete loss of channel function to altered channel properties and impaired protein trafficking. While comprehensive quantitative data remains sparse in the literature, qualitative functional studies have provided valuable insights into the molecular pathogenesis of GJB3-related disorders.
Data on GJB3 Mutation Effects
| Mutation | Associated Phenotype(s) | Observed/Predicted Effect on Channel Function | Inheritance Pattern |
| G12R, G12D | Erythrokeratodermia Variabilis (EKV) | Predicted to interfere with normal Cx31 structure and function, possibly through a dominant-negative effect.[1] | Autosomal Dominant |
| C86S | Erythrokeratodermia Variabilis (EKV) | Predicted to interfere with normal Cx31 structure and function.[1] | Autosomal Dominant |
| R98H | Erythrokeratodermia Variabilis (EKV), Ichthyosis, Nonsyndromic Hearing Loss | Associated with a range of clinical symptoms, suggesting a significant impact on channel function.[2] | Autosomal Dominant |
| V27M, V84I | Nonsyndromic Hearing Loss | Channels do not function normally when co-expressed with wild-type Cx31, indicating a pathogenic effect. | Digenic with GJB2 mutations |
| L34P | Recessive Erythrokeratodermia Variabilis (EKV) | The mutant protein exhibits a cytoplasmic distribution, suggesting defective trafficking and failure to form gap junctions at the cell membrane. | Autosomal Recessive |
Experimental Protocols for Assessing Channel Function
The characterization of GJB3 mutant channel function relies on a combination of molecular biology, cell biology, and electrophysiological techniques. Below are detailed methodologies for key experiments cited in the study of connexin channels.
Scrape-Loading Dye Transfer Assay
This technique is a straightforward method to assess gap junctional intercellular communication (GJIC).
Principle: A fluorescent dye that can pass through gap junctions (e.g., Lucifer Yellow) is introduced into a small population of cells in a confluent monolayer by a mechanical scrape. The extent of dye transfer to neighboring, non-scraped cells is a measure of functional GJIC.
Protocol:
-
Cell Culture: Plate cells expressing wild-type or mutant GJB3 to form a confluent monolayer in a culture dish.
-
Preparation of Dye Solution: Prepare a solution of Lucifer Yellow (typically 1-5 mg/mL in a physiologically buffered saline solution).
-
Scrape-Loading: Gently wash the cell monolayer with phosphate-buffered saline (PBS). Remove the PBS and add the Lucifer Yellow solution to the dish. Using a sterile scalpel blade or a sharp needle, make a single, clean scrape across the monolayer.
-
Incubation: Incubate the cells with the dye solution for 5-15 minutes at 37°C to allow for dye uptake by the scraped cells and subsequent transfer to adjacent cells.
-
Washing: After incubation, wash the monolayer several times with PBS to remove extracellular dye.
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde. Visualize and capture images of the dye transfer using a fluorescence microscope.
-
Quantification: The extent of dye transfer can be quantified by measuring the area of fluorescent cells extending from the scrape line. This is often expressed as a percentage relative to the dye transfer observed in cells expressing wild-type Cx31.[3][4]
Dual Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for directly measuring the conductance of gap junction channels between two coupled cells.
Principle: Two closely apposed cells are individually "patched" with glass micropipettes. The voltage of one cell is held constant while a voltage step is applied to the other cell. The current that flows from the second cell into the first cell through the gap junctions is measured. This allows for the calculation of the junctional conductance (Gj).
Protocol:
-
Cell Preparation: Plate cells expressing wild-type or mutant GJB3 at a density that encourages the formation of cell pairs.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with an appropriate intracellular solution.
-
Achieving Whole-Cell Configuration: Under microscopic observation, carefully guide a micropipette to the surface of each cell in a pair. Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane. A brief pulse of stronger suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage Protocol and Data Acquisition: Using a patch-clamp amplifier, clamp the voltage of both cells at the same holding potential (e.g., -40 mV). Apply a series of voltage steps to one cell (the "driver" cell) while recording the current in the other cell (the "follower" cell).
-
Data Analysis: The junctional conductance (Gj) is calculated using Ohm's law: Gj = Ij / (Vdriver - Vfollower), where Ij is the measured junctional current.[5][6]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the general workflow for characterizing GJB3 mutations and the signaling consequence of impaired channel function.
Caption: Workflow for GJB3 mutation analysis.
Caption: Consequence of GJB3 mutation on signaling.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Connexin Gene (GJB3) Mutation in a Chinese Family With Erythrokeratodermia Variabilis, Ichthyosis and Nonsyndromic Hearing Loss: Case Report and Mutations Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved multiparametric scrape loading-dye transfer assay for a simultaneous high-throughput analysis of gap junctional intercellular communication, cell density and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GJB4 variants linked to skin disease exhibit a trafficking deficiency en route to gap junction formation that can be restored by co-expression of select connexins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Connexin 31 Knockout Mice in Deafness Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the Connexin 31 (Cx31) knockout mouse model and compares its utility and phenotype with other relevant connexin-based mouse models for deafness research. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate models for their studies.
Mutations in the GJB3 gene, which encodes the gap junction protein this compound (Cx31), are associated with both autosomal dominant and recessive forms of non-syndromic hearing loss in humans.[1][2] However, the corresponding knockout mouse model presents a nuanced picture for researchers. This guide delves into the validation of the Cx31 knockout mouse, placing it in context with more established connexin-based deafness models, namely the Connexin 26 (Cx26) and Connexin 30 (Cx30) knockout mice.
Phenotypic Comparison of Connexin Knockout Mouse Models
A critical aspect of validating a mouse model is its phenotypic correlation with the human condition. In the context of deafness research, this is primarily assessed through auditory function tests and histological examination of the cochlea.
Auditory Function
Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs) are standard non-invasive methods to assess hearing in mice. ABR measures the electrical activity of the auditory nerve and brainstem pathways in response to sound, while DPOAEs assess the function of the outer hair cells in the cochlea.
| Mouse Model | Gene (Human) | Auditory Phenotype | Key Findings |
| Cx31 Knockout | GJB3 | No significant hearing loss [3] | Despite human mutations causing deafness, the knockout mouse does not exhibit a clear auditory deficit. This discrepancy is a key consideration for its use in modeling human DFNA2. |
| Cx26 Knockout | GJB2 | Severe to profound congenital deafness [4][5] | These models show a severe hearing impairment from the onset of hearing, consistent with the phenotype of many human GJB2 mutations.[6] |
| Cx30 Knockout | GJB6 | Variable; can be severe or mild depending on Cx26 expression [5][6] | The hearing phenotype in Cx30 knockout mice is often linked to a concurrent reduction in Cx26 expression. Some models with preserved Cx26 levels show only mild or no hearing loss.[5] |
| Cx26+/- Cx30+/- | GJB2/GJB6 | Mild to moderate hearing loss [4][7] | Double heterozygous mice exhibit a hearing impairment, while single heterozygotes for either gene do not, demonstrating a digenic inheritance pattern.[4][7] |
Cochlear Histology
Histological analysis of the cochlea provides insights into the cellular and structural basis of hearing loss. This typically involves examining the integrity of the organ of Corti, including inner and outer hair cells, supporting cells, and the stria vascularis.
| Mouse Model | Cochlear Histology Findings |
| Cx31 Knockout | Largely normal cochlear morphology [3] |
| Cx26 Knockout | Severe degeneration of the organ of Corti, including hair cell loss and undeveloped tunnel of Corti [8] |
| Cx30 Knockout | Variable; can show stria vascularis abnormalities and some hair cell loss, often less severe than Cx26 knockouts [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings.
Auditory Brainstem Response (ABR)
Objective: To measure the neural response to auditory stimuli and determine hearing thresholds.
Procedure:
-
Anesthetize the mouse with an intraperitoneal injection of ketamine and xylazine.
-
Place subcutaneous needle electrodes at the vertex (active), behind the pinna of the test ear (reference), and in the contralateral hind leg (ground).
-
Deliver sound stimuli (clicks or pure tones at various frequencies, e.g., 4, 8, 16, 32 kHz) via a speaker placed in the ear canal.[9]
-
Record the electrical responses from the electrodes.
-
Present stimuli at decreasing intensity levels (e.g., in 5 or 10 dB steps) to determine the hearing threshold, defined as the lowest intensity at which a reproducible ABR waveform is observed.[10]
Distortion Product Otoacoustic Emissions (DPOAEs)
Objective: To assess the function of the cochlear outer hair cells.
Procedure:
-
Anesthetize the mouse as for ABR measurements.
-
Place a probe containing a microphone and two speakers into the ear canal.
-
Present two primary tones (f1 and f2, with f2/f1 ≈ 1.2) simultaneously.
-
The microphone records the DPOAE, which is a sound generated by the cochlea at the 2f1-f2 frequency.
-
Measure the amplitude of the DPOAE at various stimulus intensities and frequencies. The threshold is the lowest stimulus level that elicits a DPOAE significantly above the noise floor.[9]
Cochlear Histology
Objective: To examine the cellular and structural integrity of the cochlea.
Procedure:
-
Euthanize the mouse and perfuse transcardially with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the temporal bones and post-fix in 4% PFA overnight at 4°C.
-
Decalcify the cochleae in 0.1 M EDTA for 3-7 days at 4°C.
-
Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin (B1166041) or resin.
-
Section the cochleae (e.g., at 5-10 µm thickness) and mount on slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology or use immunohistochemistry with specific antibodies to label hair cells (e.g., anti-Myo7a), supporting cells, or other structures of interest.[11]
-
Image the sections using light or fluorescence microscopy.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is essential for a clear understanding.
Caption: Role of Connexins in Cochlear Potassium Recycling.
Caption: Experimental Workflow for Validating a Deafness Mouse Model.
Conclusion
The this compound knockout mouse model serves as a curious case in deafness research. While mutations in its human ortholog, GJB3, unequivocally cause hearing loss, the murine model does not recapitulate this phenotype. This makes it a less suitable model for studying the direct pathological consequences of Cx31 loss of function in the auditory system. However, its comparison with the severe phenotypes of Cx26 and Cx30 knockout mice highlights the critical and non-redundant roles of these other connexins in hearing. For researchers investigating the fundamental mechanisms of connexin-related deafness, the Cx26 and Cx30 knockout models, as well as the double heterozygous model, offer more robust and phenotypically relevant alternatives. The Cx31 knockout mouse may be more valuable for studies on the specific, and perhaps more subtle, roles of Cx31 in the cochlea and auditory nerve, or for investigating the species-specific differences in the function of this protein.
References
- 1. Gjb3 gap junction protein, beta 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Frontiers | Failure Of Hearing Acquisition in Mice With Reduced Expression of Connexin 26 Correlates With the Abnormal Phasing of Apoptosis Relative to Autophagy and Defective ATP-Dependent Ca2+ Signaling in Kölliker’s Organ [frontiersin.org]
- 3. Gjb3 MGI Mouse Gene Detail - MGI:95721 - gap junction protein, beta 3 [informatics.jax.org]
- 4. A deafness mechanism of digenic Cx26 (GJB2) and Cx30 (GJB6) mutations: Reduction of endocochlear potential by impairment of heterogeneous gap junctional function in the cochlear lateral wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Connexin30-Deficiency Causes Mild Hearing Loss With the Reduction of Endocochlear Potential and ATP Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Connexin30-Deficiency Causes Mild Hearing Loss With the Reduction of Endocochlear Potential and ATP Release [research.unipd.it]
- 7. Dominant connexin26 mutants associated with human hearing loss have trans-dominant effects on connexin30 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrastructural pathological changes in the cochlear cells of connexin 26 conditional knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hearing loss in mice with disruption of auditory epithelial patterning in the cochlea [frontiersin.org]
- 10. Connexins 30 and 43 Expression Changes in Relation to Age-Related Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Connexin 31 and Connexin 43 Channel Permeability
For Immediate Publication
A Comprehensive Guide for Researchers in Cellular Communication and Drug Development
This guide provides a detailed comparison of the permeability characteristics of gap junction channels formed by connexin 31 (Cx31) and connexin 43 (Cx43). Understanding the distinct permeability of these channels to ions, second messengers, and other small molecules is crucial for elucidating their specific physiological roles and for the development of targeted therapeutics.
Executive Summary
Gap junctions, composed of connexin proteins, form channels that facilitate direct intercellular communication, playing a vital role in coordinating cellular activities. Connexin 43 is a ubiquitously expressed connexin, extensively studied for its role in cardiac and neural function. This compound, while less globally expressed, is critical in specific tissues such as the skin and inner ear. Their channel permeabilities are not identical, suggesting specialized roles in tissue physiology. This guide synthesizes available experimental data to highlight these differences.
Comparative Permeability Data
Direct quantitative comparisons of Cx31 and Cx43 permeability under identical experimental conditions are limited in the existing literature. The following table summarizes available data from various studies, providing insights into the selective permeability of each channel type. It is important to note that direct comparison between values obtained from different studies should be made with caution due to variations in experimental systems and methodologies.
| Permeant Molecule | Molecular Weight (Da) | Charge | This compound (Cx31) Permeability | Connexin 43 (Cx43) Permeability |
| Ions | ||||
| Chloride (Cl⁻) | 35.5 | Anionic | Preferentially permeable[1] | Permeable |
| Potassium (K⁺) | 39.1 | Cationic | Lower permeability relative to Cl⁻[1] | Permeable |
| Fluorescent Dyes | ||||
| Lucifer Yellow | 457 | Anionic | Permeable[2] | Single-channel permeance: 2.1 ± 6.8 x 10⁻¹² mm³/s to 80 x 10⁻¹² mm³/s[3] |
| Propidium (B1200493) Iodide | 668 | Cationic | Very poor permeability[2] | Permeable |
| Ethidium (B1194527) Bromide | 394 | Cationic | Very poor permeability[2] | Permeable |
| 4',6-diamidino-2-phenylindole (DAPI) | 350 | Cationic | Low transfer[2] | Low transfer[4] |
| Calcein | 623 | Anionic | Not widely reported | Single-channel permeance: 2.0 ± 2.4 x 10⁻¹² mm³/s to 95 x 10⁻¹² mm³/s[3] |
| Second Messengers | ||||
| Cyclic AMP (cAMP) | 329 | Anionic | Permeable, but with lower efficacy than Cx43[5] | More permeable than many other connexins[5][6] |
| Inositol Trisphosphate (IP₃) | 420 | Anionic | Not widely reported | Permeable[6][7] |
| Other Small Molecules | ||||
| Neurobiotin | 323 | Cationic | Weakly transferred[2] | Permeable |
Key Findings on Permeability Differences
-
Ionic Selectivity: Evidence suggests that Cx31.3 hemichannels exhibit a preference for anions, with a significantly higher permeability to chloride ions over potassium ions.[1] While Cx43 channels are permeable to both cations and anions, such a strong anionic preference has not been reported.
-
Permeability to Dyes: Both Cx31 and Cx43 channels are permeable to the commonly used gap junction tracer Lucifer yellow.[2] However, Cx31 channels show a marked restriction to the passage of larger cationic dyes like propidium iodide and ethidium bromide, a characteristic not as pronounced for Cx43 channels.[2]
-
Second Messenger Permeability: Cx43 channels are known to be relatively permeable to important second messengers like cAMP and IP₃, facilitating the intercellular propagation of signals.[5][6][7] While Cx31 channels are also permeable to cAMP, studies suggest a lower efficacy compared to Cx43.[5]
Regulation of Channel Permeability by Phosphorylation
The permeability of both Cx31 and Cx43 channels is subject to regulation by post-translational modifications, most notably phosphorylation.[8][9] Various protein kinases can phosphorylate the C-terminal tail of connexins, leading to conformational changes that can alter channel gating and permeability.[10][11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Cx31 and Cx43 permeability.
Dual Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the ionic conductance of gap junction channels between a pair of coupled cells. By including a fluorescent dye in the patch pipette of one cell, the transfer of the dye to the adjacent cell can be simultaneously monitored, allowing for a correlation between ionic conductance and molecular permeability.
Procedure:
-
Cell Preparation: Culture cells expressing the connexin of interest on glass coverslips to form cell pairs.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ. Fill the pipette for the "donor" cell with an intracellular solution containing the fluorescent tracer (e.g., Lucifer yellow or calcein) and the appropriate ions. The pipette for the "recipient" cell contains only the intracellular solution.
-
Patching and Recording: Using micromanipulators, form a high-resistance seal (giga-seal) between the pipette tips and the membrane of each cell in a pair. Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Conductance Measurement: Clamp the voltage of both cells at the same holding potential. Apply a series of voltage steps to one cell (the "donor" cell) and record the resulting current in the other cell (the "recipient" cell). The junctional conductance (gj) is calculated from the change in junctional current divided by the change in transjunctional voltage.
-
Dye Transfer Imaging: Simultaneously, acquire fluorescence images of the cell pair over time using an epifluorescence microscope equipped with a sensitive camera.
-
Data Analysis: Quantify the rate of dye transfer to the recipient cell and correlate it with the measured junctional conductance to determine the permeability of the channels to the specific dye.
Scrape-Loading and Dye Transfer (SL/DT) Assay
The SL/DT assay is a simple and rapid method to assess gap junctional intercellular communication in a population of cells.
Procedure:
-
Cell Culture: Grow a confluent monolayer of cells on a culture dish.
-
Dye Solution Preparation: Prepare a solution containing a low molecular weight, gap junction-permeable fluorescent dye (e.g., Lucifer yellow) and a high molecular weight, gap junction-impermeable fluorescent dye (e.g., rhodamine-dextran) as a control for cell damage.
-
Scraping: Remove the culture medium and add the dye solution to the cells. Make a sharp, clean scrape across the cell monolayer with a scalpel blade or a needle.
-
Incubation: Incubate the cells for a short period (typically 2-5 minutes) to allow the dyes to enter the cells along the scrape line and for the permeable dye to transfer to adjacent, non-scraped cells.
-
Washing and Fixation: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove extracellular dye and then fix the cells.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The extent of transfer of the gap junction-permeable dye away from the scrape line is a measure of the level of intercellular communication.
Conclusion
The available evidence indicates that this compound and connexin 43 form gap junction channels with distinct permeability profiles. Cx43 channels appear to be more promiscuous in their permeability to a range of small molecules, including larger cationic dyes and second messengers. In contrast, Cx31 channels exhibit a higher degree of selectivity, with a preference for anions and a restriction on the passage of certain larger cations. These differences in permeability likely underpin their specialized functions in different tissues and cellular contexts. Further research employing direct, quantitative comparisons in standardized experimental systems is necessary to fully elucidate the molecular determinants of their selective permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific permeability and selective formation of gap junction channels in connexin-transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gap-Junctional Single-Channel Permeability for Fluorescent Tracers in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Selective permeability of different connexin channels to the second messenger cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. The Permeability of Gap Junction Channels to Probes of Different Size Is Dependent on Connexin Composition and Permeant-Pore Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of connexin phosphorylation on gap junctional communication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific Cx43 phosphorylation events regulate gap junction turnover in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Connexin phosphorylation as a regulatory event linked to channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of gap junctions by phosphorylation of connexins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Connexin 31 in ER Stress-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of wild-type Connexin 31 (Cx31) versus its pathogenic mutants in the context of Endoplasmic Reticulum (ER) stress and subsequent cell death. The available experimental data indicates a significant divergence in their effects, with mutant forms of Cx31 acting as potent inducers of ER stress, while the role of wild-type Cx31 in response to externally induced ER stress remains an area of ongoing investigation.
Performance Comparison: Wild-Type vs. Mutant this compound in ER Stress
Current research strongly indicates that specific mutations in the GJB3 gene, which encodes Cx31, are directly linked to the induction of the Unfolded Protein Response (UPR), a hallmark of ER stress.[1] In contrast, the expression of wild-type (WT) Cx31 does not inherently trigger this pathway. The primary distinction lies in the proper folding and trafficking of the protein. Pathogenic mutants, particularly those associated with the genetic skin disorder Erythrokeratoderma Variabilis (EKV), misfold and accumulate within the ER, leading to chronic stress and eventual cell demise.[1]
A recent study also suggests that the knockdown of the GJB3 gene in certain cancer cell lines can induce a cellular stress response, including the activation of the GCN2-eIF2α-ATF4 signaling axis, a key component of the UPR.[2][3] This may imply a potential role for wild-type Cx31 in mitigating cellular stress under normal conditions. However, comprehensive studies comparing the response of cells expressing wild-type Cx31 to those lacking it under externally induced ER stress (e.g., via thapsigargin (B1683126) or tunicamycin) are not yet available in the reviewed literature.
Quantitative Data Summary
The following tables summarize the key findings from studies investigating the impact of Cx31 mutants on ER stress markers and cell viability.
Table 1: Upregulation of Unfolded Protein Response (UPR) Markers by Cx31 Mutants
| Marker | Wild-Type (WT) Cx31 | Mutant Cx31 (R42P, C86S) | Fold Change/Observation | Cell Type | Reference |
| BiP/GRP78 | Baseline Expression | Upregulated/Disrupted Pattern | Qualitative Increase | NTERT, HeLa | [1] |
| ATF6 | Predominantly Cytoplasmic | Increased Nuclear Localization | Qualitative Increase | HeLa | [1] |
| CHOP/GADD153 | Baseline Expression | Upregulated | Qualitative Increase | HeLa | [1] |
| XBP1 | Un-spliced form present | Increased Spliced Form | Data not shown | HeLa | [1] |
| BiP/GRP78 | Baseline Expression | Upregulated | Qualitative Increase | HeLa | [4] |
Table 2: Effect of Cx31 Mutants on Cell Viability and Related Processes
| Parameter | Mock/Control | Wild-Type (WT) Cx31 | Mutant Cx31 (R42P) | % Change/Observation | Cell Type | Reference |
| Cell Death (Necrosis) | Low | Low | Increased | ~40% LDH release | HeLa | [4] |
| Reactive Oxygen Species (ROS) | 100% | 86.98 ± 3.31% | 310.20 ± 13.63% | Significant Increase | HeLa | [4] |
Signaling Pathways and Experimental Visualizations
Mutant Cx31-Induced ER Stress and Cell Death Pathway
Mutations in Cx31 can lead to misfolded proteins that accumulate in the ER, triggering the Unfolded Protein Response (UPR). This activates three key signaling branches initiated by PERK, IRE1α, and ATF6. Chronic activation of these pathways, particularly the PERK-eIF2α-ATF4-CHOP axis, can shift the cellular response from adaptation to apoptosis. Furthermore, ER stress induced by mutant Cx31 has been linked to the overproduction of Reactive Oxygen Species (ROS), which can lead to the opening of pathogenic hemichannels and result in necrotic cell death.
Caption: Signaling cascade of mutant Cx31-induced ER stress leading to apoptosis or necrosis.
General Experimental Workflow
The validation of Cx31's role in ER stress typically involves cell culture and transfection, induction of ER stress, and subsequent analysis of UPR activation and cell viability.
References
Comparative Analysis of Connexin 31 Function in Human vs. Mouse Models
A Guide for Researchers and Drug Development Professionals
Connexin 31 (Cx31), encoded by the GJB3 gene, is a gap junction protein crucial for direct intercellular communication in various tissues, including the skin, inner ear, and peripheral nerves. While mutations in human GJB3 are linked to specific genetic disorders, mouse models with altered Gjb3 expression exhibit phenotypes that are both similar and distinct, providing valuable but complex insights into the protein's function. This guide offers a comparative overview of Cx31 function in humans and mice, supported by experimental data and detailed methodologies.
Functional Roles & Disease Phenotypes: A Comparative Overview
In humans, mutations in GJB3 are primarily associated with hearing loss and skin diseases.[1][2][3] In contrast, mouse models with deficiencies in Cx31 present a different spectrum of phenotypes, highlighting species-specific roles of this protein.[3]
In Humans:
-
Hearing Impairment: Both dominant and recessive mutations in GJB3 are linked to non-syndromic hearing loss.[1][2][4] The underlying pathology is thought to involve alterations in both the cochlea and the auditory nerve.[1][2]
-
Skin Disorders: GJB3 mutations are a known cause of Erythrokeratodermia Variabilis (EKV), a rare genetic skin disorder characterized by transient red patches and persistent thickened skin (hyperkeratosis).[4][5][6]
-
Peripheral Neuropathy: Certain dominant mutations in GJB3 have been identified in families affected by peripheral neuropathy, sometimes co-occurring with hearing impairment.[1][2]
In Mouse Models:
-
No Spontaneous Hearing or Skin Defects: Mice with a targeted deletion of the Gjb3 gene do not exhibit spontaneous hearing impairment or the skin abnormalities characteristic of human EKV.[3] This suggests that other connexins may compensate for the loss of Cx31 in these tissues in mice.
-
Placental Development: Cx31 plays a critical role in the development of the placenta in mice. Its absence can lead to transient abnormalities in placental development and reduced viability of homozygous embryos.[3][7]
-
Wound Healing: While not showing spontaneous skin disease, mouse models with certain Cx31 mutations (like the F137L mutant, mirroring a human EKV mutation) exhibit accelerated wound healing, suggesting a functional interaction with Connexin 43 (Cx43) in the epidermis.[8][9]
-
Expression Pattern: In mice, Cx31 is expressed in the cochlea, auditory nerve, and sciatic nerve, a pattern that mirrors the tissues affected by human GJB3 mutations.[1][2] It is also found in the spinous and granular layers of the epidermis.[5][9]
Quantitative Data Comparison
Direct quantitative comparisons of channel properties between human and mouse Cx31 are limited in the literature. However, studies on human Cx31 expressed in cell systems have elucidated key functional characteristics.
| Property | Human this compound (hCx31) | Mouse this compound (mCx31) |
| Single-Channel Conductance | ~85 pS | Data not readily available in comparative studies. |
| Permeability | Permeable to Lucifer yellow (-2), Alexa Fluor 350 (-1), ethidium (B1194527) bromide (+1), and DAPI (+2).[3] | Data not readily available in comparative studies. |
| Heterotypic Channel Formation | Forms functional heterotypic channels with Cx26, Cx30, Cx32, and Cx45.[3] | Reported to not form functional heterotypic channels with many other connexins in some expression systems.[10] |
| Disease-Causing Mutations | Linked to hearing loss, EKV, and peripheral neuropathy.[1][2][4] | Knockout does not cause hearing loss or EKV; crucial for placental development.[3][7] |
Experimental Protocols & Methodologies
Understanding the function of connexins relies on a variety of specialized experimental techniques. Below are detailed protocols for key assays used in connexin research.[11][12][13]
1. Dye-Transfer Assay (Scrape-Loading)
This method assesses gap junctional intercellular communication (GJIC) by observing the transfer of a fluorescent dye between adjacent cells.
-
Cell Culture: Plate cells (e.g., keratinocytes or transfected HeLa cells) to form a confluent monolayer.
-
Dye Loading: Prepare a solution of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow, 1 mg/mL in PBS).
-
Scraping: Make a single scrape across the cell monolayer with a scalpel blade or needle in the presence of the dye solution.
-
Incubation: Incubate for 5-10 minutes to allow dye uptake by the damaged cells and subsequent transfer to neighboring, intact cells via gap junctions.
-
Washing: Wash the monolayer thoroughly with PBS to remove extracellular dye.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Visualization: Observe the spread of the dye from the scrape line using fluorescence microscopy. The extent of dye transfer is a measure of GJIC.
2. Dual Whole-Cell Patch Clamp
This electrophysiological technique provides a direct measurement of the electrical conductance of gap junction channels between two adjacent cells.
-
Cell Preparation: Culture cells that express the connexin of interest on glass coverslips.
-
Patch Pipettes: Prepare two patch pipettes with an appropriate intracellular solution and a resistance of 3-5 MΩ.
-
Cell Pairing: Identify a pair of adjacent, healthy-looking cells under a microscope.
-
Patching: Establish a whole-cell patch clamp configuration on both cells of the pair simultaneously.
-
Voltage Protocol: Clamp the voltage of one cell (e.g., at -20 mV) while applying voltage steps to the other cell (e.g., from -100 mV to +100 mV). The current measured in the first (unstepped) cell is the junctional current (Ij).
-
Conductance Calculation: The junctional conductance (Gj) is calculated from the slope of the relationship between the junctional current (Ij) and the transjunctional voltage (Vj), which is the voltage difference between the two cells (Gj = Ij / Vj).
Visualizing Experimental Workflows and Pathways
Experimental Workflow: Generating a Cx31 Knock-in Mouse Model
This diagram illustrates the key steps involved in creating a genetically modified mouse to study a specific human Cx31 mutation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound (GJB3) is expressed in the peripheral and auditory nerves and causes neuropathy and hearing impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Connexins in epidermal health and diseases: insights into their mutations, implications, and therapeutic solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mutation in GJB3 is associated with recessive erythrokeratodermia variabilis (EKV) and leads to defective trafficking of the this compound protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analogous and unique functions of connexins in mouse and human placental development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. researchgate.net [researchgate.net]
- 11. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 12. Connexin Methods and Protocols [drake.ecampus.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Molecular Interactions of Connexin 31: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions is paramount for elucidating cellular functions and identifying potential therapeutic targets. This guide provides a comprehensive comparison of experimentally confirmed interactions between Connexin 31 (Cx31) and its specific protein partners. We delve into the experimental data that validates these associations, present detailed methodologies for key experiments, and visualize the established signaling pathways and workflows.
This compound, a member of the gap junction protein family encoded by the GJB3 gene, plays a crucial role in direct intercellular communication by forming channels that allow the passage of ions and small molecules.[1][2][3] Mutations in the gene encoding Cx31 have been linked to various diseases, including erythrokeratodermia variabilis and hearing loss, underscoring the importance of its proper function and regulation through protein interactions.[2][4]
Comparative Analysis of this compound Interactions
The following tables summarize the quantitative data from key studies that have confirmed the interaction of Cx31 with other proteins. These interactions are critical for the formation of functional gap junction channels and for regulating cellular processes.
| Interacting Protein | Cell Line | Method | Key Quantitative Finding | Reference |
| Connexin 30.3 (Cx30.3) | HeLa | Co-expression & Immunofluorescence | Gigantic increase in stabilized heteromeric gap junctions when co-expressed with Cx31 compared to single expression. | [2][5] |
| Connexin 30.3 (Cx30.3) | HeLa | Co-immunoprecipitation | Detection of Cx31-V5 in the fraction precipitated with antibodies against Cx30.3-Myc tag, confirming physical interaction. | [3] |
| This compound.1 (Cx31.1) | Rat Epidermal Keratinocytes (REKs) | Dye Transfer Assay (FRAP) | Co-expression of Cx31 with Cx31.1 significantly enhanced calcein (B42510) red-orange dye transfer compared to cells expressing only Cx31.1 (which showed no recovery). | [6] |
| Connexin 43 (Cx43) | Rat Epidermal Keratinocytes (REKs) | Proximity Ligation Assay (PLA) | Intracellularly retained Cx31.1 was found to interact with Cx43, though this did not rescue its delivery to the cell surface. | [6][7][8] |
Experimental Methodologies
To ensure reproducibility and critical evaluation of the findings, detailed protocols for the key experiments cited are provided below.
Co-immunoprecipitation (Co-IP)
This technique is used to determine if two proteins physically interact within a cell.
Objective: To confirm the physical interaction between Cx31 and Cx30.3.[3]
Protocol:
-
Cell Culture and Lysis: HeLa cells stably co-expressing C-terminally V5-tagged wild-type Cx31 (WT-Cx31-V5) and C-terminally Myc-tagged wild-type Cx30.3 (WT-Cx30.3-Myc) are used. Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing 1% Triton X-100, 150 mM NaCl, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, and protease inhibitors.
-
Immunoprecipitation: The cell lysate is pre-cleared by incubation with protein G-agarose beads. A portion of the pre-cleared lysate is incubated overnight at 4°C with an anti-Myc tag antibody to capture Cx30.3 and its binding partners.
-
Washing: The protein G-agarose beads with the bound antibody-protein complexes are washed multiple times with lysis buffer to remove non-specific binders.
-
Elution and Western Blotting: The precipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluate is then resolved by SDS-PAGE, transferred to a nitrocellulose membrane, and immunoblotted with an anti-V5 tag antibody to detect the presence of co-precipitated Cx31.
Dye Transfer Assay (Fluorescence Recovery After Photobleaching - FRAP)
This assay measures the functional coupling of gap junction channels between adjacent cells.
Objective: To assess the enhancement of gap junctional intercellular communication (GJIC) upon co-expression of Cx31 and Cx31.1.[6]
Protocol:
-
Cell Culture and Transfection: Cx43 knockout Rat Epidermal Keratinocytes (Cx43 KO REKs) are co-transfected with expression vectors for Cx31.1-FLAG and Cx31.
-
Dye Loading: The cultured cells are loaded with a fluorescent dye, calcein red-orange, which is small enough to pass through functional gap junctions.
-
Photobleaching: A single cell within a cluster of transfected cells is selected, and the fluorescent dye within it is photobleached using a high-intensity laser beam.
-
Fluorescence Recovery Imaging: The fluorescence in the photobleached cell is monitored over time (e.g., 120 seconds).
-
Data Analysis: The rate and extent of fluorescence recovery in the bleached cell, due to the influx of dye from neighboring coupled cells, are quantified. This is compared to control cells expressing only Cx31.1, which are expected to show no recovery.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes described.
Caption: Interaction pathway of this compound with other connexins.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Molecular interaction of connexin 30.3 and this compound suggests a dominant-negative mechanism associated with erythrokeratodermia variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Therapeutic strategies targeting connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Cx31.1 can selectively intermix with co-expressed connexins to facilitate its assembly into gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cx31.1 can selectively intermix with co-expressed connexins to facilitate its assembly into gap junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Gating Properties of Connexin 31 and Connexin 32 Channels
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct gating mechanisms of Connexin 31 (Cx31) and Connexin 32 (Cx32) channels, supported by experimental data and methodologies.
Connexins, the building blocks of gap junction channels and hemichannels, play a crucial role in direct intercellular communication and paracrine signaling. The gating of these channels—the process of opening and closing—is a tightly regulated mechanism responsive to a variety of physiological stimuli, including voltage, pH, and calcium ions. Understanding the nuanced differences in the gating properties of specific connexin isoforms is paramount for elucidating their physiological roles and their involvement in pathological conditions. This guide provides a detailed comparison of the gating characteristics of two important β-group connexins: this compound (Cx31) and Connexin 32 (Cx32).
Quantitative Comparison of Gating Properties
The gating behavior of Cx31 and Cx32 channels exhibits distinct sensitivities to various physiological triggers. The following table summarizes the key quantitative parameters that define their gating characteristics, providing a clear side-by-side comparison.
| Gating Parameter | This compound (Cx31) | Connexin 32 (Cx32) |
| Voltage Gating (Vj) | ||
| Gating Polarity | Symmetrical closure with both positive and negative Vj | Asymmetrical closure, favored when the cytoplasmic entrance is negative |
| V₀ (half-maximal inactivation voltage) | ± 43.8 - 43.9 mV[1] | Not explicitly reported in the provided results |
| Gmin (minimum conductance) | 0.21 - 0.24 (normalized)[1] | Not explicitly reported in the provided results |
| A (steepness of voltage dependence) | 0.065 - 0.076[1] | Not explicitly reported in the provided results |
| pH Gating (Intracellular) | ||
| Sensitivity | Closes at low intracellular pH[1] | Closes with intracellular acidification |
| pKa | Not explicitly reported | ~6.5[2] |
| Calcium Gating | ||
| Intracellular Ca²⁺ Sensitivity | Qualitative evidence of sensitivity, but quantitative data is lacking | Hemichannel opening is triggered by intracellular Ca²⁺, with an optimal concentration around 500 nM[3][4][5][6] |
| Extracellular Ca²⁺ Sensitivity | Qualitative evidence of sensitivity, but quantitative data is lacking | Hemichannel opening is inhibited by extracellular Ca²⁺ with an EC₅₀ of ~1.3 mM[1] |
| Single-Channel Conductance | ||
| Gap Junction Channel (γj) | Not explicitly reported | ~120 - 130 pS[7] |
| Hemichannel (γhc) | ~20 pS (for human ortholog Cx31.9)[3] | ~90 pS (full open state), ~18 pS (sub-conductance state)[1][4] |
Signaling Pathways and Gating Mechanisms
The gating of connexin channels is a complex process involving conformational changes in the protein structure. These changes can be triggered by various stimuli, leading to the opening or closing of the channel pore.
Experimental Protocols
The characterization of connexin channel gating properties relies on sophisticated electrophysiological techniques. The dual whole-cell patch-clamp method is the gold standard for studying gap junction channels, while single-patch-clamp recordings are used for hemichannels.
Dual Whole-Cell Patch-Clamp for Gap Junctions
This technique allows for the direct measurement of the junctional conductance (Gj) between two coupled cells.
Methodology:
-
Cell Culture: Connexin-deficient cells (e.g., HeLa or N2a) are transfected to express the connexin of interest (Cx31 or Cx32).
-
Cell Pairing: Transfected cells are plated at a density that encourages the formation of cell pairs.
-
Patching: Two patch-clamp pipettes are used to establish a whole-cell configuration on each cell of a pair.
-
Voltage Clamp: Both cells are voltage-clamped to a holding potential. A series of voltage steps or ramps (Vj) is applied to one cell, and the resulting junctional current (Ij) is measured in the second cell.
-
Data Analysis: The junctional conductance is calculated as Gj = Ij / Vj. To study voltage gating, Gj is plotted against Vj, and the data are fitted to a Boltzmann equation to determine parameters like V₀, Gmin, and A. For chemical gating, the uncoupling agent (e.g., CO₂ for acidification) is applied, and the change in Gj is monitored over time.
Single-Cell Patch-Clamp for Hemichannels
This method is employed to investigate the properties of unopposed hemichannels.
Methodology:
-
Cell Culture: Cells expressing the connexin of interest are cultured at a low density to ensure the presence of single, uncoupled cells.
-
Patching: A single patch-clamp pipette is used to form a whole-cell or excised-patch configuration.
-
Voltage/Chemical Stimulation: The cell is subjected to voltage steps or changes in the extracellular or intracellular solution (e.g., varying Ca²⁺ or pH).
-
Current Measurement: The currents flowing through the hemichannels are recorded.
-
Data Analysis: Single-channel conductance is determined from the amplitude of single-channel events. The open probability (Po) of the hemichannels is analyzed in response to different stimuli.
Detailed Gating Properties
Voltage Gating
Voltage gating is a fundamental property of connexin channels. Cx31 and Cx32 exhibit different sensitivities to transjunctional voltage (Vj).
-
This compound: Homotypic Cx31 channels display a symmetrical voltage-dependent closure, meaning they close in response to both positive and negative transjunctional voltages of sufficient magnitude. The half-maximal inactivation voltage (V₀) is around ±44 mV.[1]
-
Connexin 32: In contrast, Cx32 channels show a distinct asymmetrical voltage dependence. The Vj-gating mechanism of Cx32 is sensitive to the polarity of the voltage, with closure being favored when the cytoplasmic side of the hemichannel is negative.[8] This property is attributed to the net positive charge of the voltage sensor located in the N-terminus of the Cx32 protein.
pH Gating
Intracellular pH is a critical regulator of gap junctional communication. Both Cx31 and Cx32 channels are sensitive to acidification.
-
This compound: Cx31 channels are known to close in response to low intracellular pH.[1] However, the precise pKa for this gating mechanism has not been extensively characterized.
-
Connexin 32: Cx32 channels also close upon intracellular acidification. The reported pKa for pH gating of Cx32 is approximately 6.5.[2] This sensitivity to pH is thought to involve interactions between the cytoplasmic loop and the C-terminus of the protein.
Calcium Gating
Calcium ions, both intracellular and extracellular, play a significant role in modulating the activity of connexin hemichannels.
-
This compound: While some studies on Cx31 mutants suggest a role for calcium in cell viability, potentially through hemichannel activity, detailed quantitative data on the calcium sensitivity of wild-type Cx31 channels is currently limited.
-
Connexin 32: The gating of Cx32 hemichannels is well-characterized with respect to calcium. Intracellular calcium triggers the opening of Cx32 hemichannels, with an optimal concentration for activation around 500 nM.[3][4][5][6] Conversely, extracellular calcium has an inhibitory effect, with an EC₅₀ of approximately 1.3 mM for blocking hemichannel activity.[1] This dual regulation by calcium highlights a sophisticated mechanism for controlling hemichannel-mediated signaling.
Conclusion
This compound and Connexin 32, despite both being members of the β-group of connexins, exhibit distinct gating properties that likely reflect their specialized physiological roles. Cx31 channels show symmetrical voltage gating, while Cx32 channels are asymmetrically gated by voltage. Both are sensitive to intracellular pH, though quantitative differences may exist. A key distinction lies in the well-defined role of both intracellular and extracellular calcium in regulating Cx32 hemichannel activity, a characteristic that is less understood for Cx31. These differences in their gating mechanisms underscore the fine-tuning of intercellular communication and signaling pathways mediated by specific connexin isoforms. Further research into the quantitative aspects of Cx31 gating will be crucial for a complete understanding of its function in health and disease.
References
- 1. Molecular basis of calcium regulation in connexin-32 hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Intracellular calcium changes trigger connexin 32 hemichannel opening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Intracellular calcium changes trigger connexin 32 hemichannel opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structures of wild-type and selected CMT1X mutant connexin 32 gap junction channels and hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gating of Connexin Channels by transjunctional-voltage: Conformations and models of open and closed states - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Clinical Relevance of Connexin 31 Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in the GJB3 gene, encoding the gap junction protein connexin 31 (Cx31), are linked to a spectrum of debilitating conditions, including hearing loss, the skin disorder erythrokeratodermia variabilis (EKV), and peripheral neuropathy.[1][2][3] Understanding the functional consequences of these mutations is paramount for accurate diagnosis, predicting disease severity, and developing targeted therapies. This guide provides a comparative overview of experimental approaches to validate the clinical relevance of Cx31 mutations, supported by experimental data and detailed protocols.
Unraveling the Impact of this compound Mutations: A Functional Comparison
The clinical manifestation of a GJB3 mutation is intimately linked to its effect on the structure and function of the Cx31 protein. Experimental validation typically focuses on several key aspects of connexin biology: protein trafficking, gap junction and hemichannel function, and cellular viability.
Protein Trafficking and Localization
A primary mechanism by which GJB3 mutations exert their pathogenic effects is through the disruption of normal protein trafficking. Wild-type Cx31 is synthesized in the endoplasmic reticulum (ER), oligomerizes into hexameric hemichannels (connexons), and is trafficked to the plasma membrane to form gap junctions.[4] Many mutations associated with EKV, such as R42P, C86S, G12D, and L34P, result in misfolded proteins that are retained in the ER.[4][5] This retention can trigger the unfolded protein response (UPR) and ER stress, leading to apoptosis.[4][6] In contrast, mutations primarily associated with hearing loss and neuropathy, like 66delD, may exhibit less severe trafficking defects, with some mutant protein reaching the plasma membrane.
Table 1: Comparison of Trafficking Phenotypes for Selected this compound Mutations
| Mutation | Associated Phenotype(s) | Subcellular Localization | Trafficking Defect | Reference |
| Wild-Type | None | Plasma membrane (gap junctions) | None | [4][7] |
| R42P | EKV | Cytoplasmic/Perinuclear | Severe, ER retention | [4][7] |
| C86S | EKV | Cytoplasmic | Severe, ER retention | [4] |
| G12D | EKV | Cytoplasmic | Severe, ER retention | [4] |
| L34P | EKV (recessive) | Cytoplasmic | Severe | [5] |
| 66delD | Hearing Loss, Neuropathy | Primarily cytoplasmic, some plasma membrane | Moderate | [7] |
| R32W | Hearing Loss | Plasma membrane and cytoplasmic | Mild | [7] |
Gap Junctional Intercellular Communication (GJIC)
The canonical function of connexins is to form gap junction channels that allow for the direct exchange of ions and small molecules between adjacent cells. The functionality of these channels can be assessed using techniques such as dye transfer assays and dual whole-cell patch clamp electrophysiology.
Dye Transfer Assays: These assays measure the passage of fluorescent dyes (e.g., Lucifer yellow, calcein) from one cell to its neighbors through gap junctions. Mutations that impair channel function or prevent the protein from reaching the cell surface will show reduced or absent dye transfer compared to wild-type Cx31. For example, the 66delD and R32W mutations, associated with hearing loss, have been shown to significantly impair dye transfer rates.[7]
Dual Whole-Cell Patch Clamp: This electrophysiological technique provides a direct and quantitative measure of the electrical conductance of gap junction channels (Gj). It allows for the detailed characterization of channel properties, including single-channel conductance and voltage gating. While specific quantitative data directly comparing a wide range of Cx31 mutants is limited, this method is the gold standard for assessing channel function.
Table 2: Functional Comparison of Gap Junction Communication for Selected this compound Mutations
| Mutation | Dye Transfer Efficiency | Gap Junctional Conductance (Gj) | Functional Consequence | Reference |
| Wild-Type | Efficient | Normal | Functional intercellular communication | [7] |
| 66delD | Significantly impaired | Reduced | Loss-of-function | [7] |
| R32W | Significantly impaired | Reduced | Loss-of-function | [7] |
| R42P | Absent (due to mislocalization) | Not applicable | Loss-of-function | [7] |
| C86S | Absent (due to mislocalization) | Not applicable | Loss-of-function | [4] |
Hemichannel Activity
In addition to forming gap junctions, connexons can also exist as unopposed hemichannels in the plasma membrane, which can open under certain physiological or pathological conditions. Some connexin mutations are known to form "leaky" hemichannels, leading to cellular stress and death. However, for EKV-associated Cx31 mutants that induce cell death, studies suggest this is primarily due to ER stress rather than abnormal hemichannel activity.[4]
Cellular Viability and Apoptosis
A striking feature of many EKV-associated Cx31 mutations is the induction of cell death.[7] This is in contrast to mutations linked solely to hearing loss. The primary mechanism appears to be the accumulation of misfolded mutant protein in the ER, which triggers a pro-apoptotic UPR.[4]
Table 3: Comparison of Cellular Viability Effects of Selected this compound Mutations
| Mutation | Associated Phenotype | Induction of Cell Death | Proposed Mechanism | Reference |
| Wild-Type | None | No | Not applicable | [4][7] |
| R42P | EKV | Yes | ER stress, UPR | [4][7] |
| C86S | EKV | Yes | ER stress, UPR | [4] |
| G12D | EKV | Yes | ER stress, UPR | [4] |
| 66delD | Hearing Loss, Neuropathy | No | Does not induce significant ER stress | [4][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and comparative assessment of Cx31 mutations.
Dye Transfer Assay (Scrape Loading)
This method assesses gap junctional intercellular communication in a population of cells.
-
Cell Culture: Plate cells (e.g., keratinocytes, HeLa) on glass coverslips and grow to confluence.
-
Scrape Loading: Create a scratch in the cell monolayer using a sterile needle or pipette tip in the presence of a fluorescent dye solution (e.g., 0.5% Lucifer yellow in phosphate-buffered saline).
-
Incubation: Incubate for 5-10 minutes to allow the dye to enter the damaged cells at the scratch line.
-
Washing: Wash the cells thoroughly with PBS to remove excess dye.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Imaging: Visualize the extent of dye transfer from the initially loaded cells to their neighbors using fluorescence microscopy.
-
Quantification: Measure the area of dye spread from the scrape line as an indicator of GJIC.
Dual Whole-Cell Patch Clamp Electrophysiology
This technique measures the electrical conductance of gap junctions between two adjoining cells.
-
Cell Pairing: Culture cells expressing the Cx31 variants of interest to allow for the formation of cell pairs.
-
Pipette Preparation: Prepare two patch pipettes with a resistance of 3-7 MΩ and fill with an appropriate intracellular solution.
-
Patching: Establish a whole-cell patch-clamp configuration on both cells of a pair.
-
Voltage Clamp: Clamp the voltage of one cell and apply a series of voltage steps or ramps.
-
Current Measurement: Record the junctional current (Ij) flowing into the second cell, which is held at a constant voltage.
-
Conductance Calculation: Calculate the junctional conductance (Gj) by dividing the junctional current by the transjunctional voltage (Vj).
-
Data Analysis: Analyze the voltage dependence and single-channel properties of the gap junction channels.
Visualizing the Pathophysiology of this compound Mutations
Diagrams are essential tools for conceptualizing the complex cellular and molecular processes affected by GJB3 mutations.
Caption: Experimental workflow for validating Cx31 mutations.
Caption: Signaling pathways for wild-type vs. mutant Cx31.
Conclusion
The validation of the clinical relevance of GJB3 mutations requires a multi-faceted approach that combines molecular biology, cell biology, and electrophysiology. By systematically characterizing the impact of these mutations on protein trafficking, channel function, and cellular health, researchers can gain a deeper understanding of the underlying disease mechanisms. This knowledge is essential for the development of novel therapeutic strategies aimed at correcting the functional defects of mutant this compound and improving the lives of affected individuals.
References
- 1. Mutations in the human connexin gene GJB3 cause erythrokeratodermia variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Connexin Gene (GJB3) Mutation in a Chinese Family With Erythrokeratodermia Variabilis, Ichthyosis and Nonsyndromic Hearing Loss: Case Report and Mutations Update [frontiersin.org]
- 3. Gjb3 Gene Mutations in Non-Syndromic Hearing Loss of Bloch, Kurd, and Turkmen Ethnicities in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EKV mutant this compound associated cell death is mediated by ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mutation in GJB3 is associated with recessive erythrokeratodermia variabilis (EKV) and leads to defective trafficking of the this compound protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Connexin 31: A Guide to Safe and Compliant Laboratory Practices
Proper disposal of laboratory materials is a cornerstone of ensuring the safety of personnel, the community, and the environment. For researchers working with specific proteins like Connexin 31 (also known as GJB3), understanding the correct disposal procedures is paramount. While there are no disposal guidelines issued specifically for this compound, the appropriate method is determined by the form of the waste and the materials it may be combined with. As a general principle, laboratory waste must be handled in a way that minimizes risk and adheres to institutional and regulatory standards.[1][2][3]
This compound is a gap junction protein found in various tissues, including the skin and the inner ear.[4][5][6] In a laboratory setting, it is often handled in recombinant form, produced in systems like E. coli.[7][8] By itself, the protein is not classified as a hazardous material. However, the solutions, contaminated labware, and any associated biological or chemical agents used in experiments dictate the disposal protocol.
Decision-Making for this compound Waste Disposal
The first step in proper disposal is to classify the waste. The following workflow provides a logical approach to determining the correct waste stream for materials containing this compound.
Summary of Disposal Procedures
Based on the waste classification, follow the appropriate disposal path. It is crucial to segregate waste types to prevent cross-contamination and ensure proper handling.[3][9]
| Waste Classification | Examples of this compound-Containing Waste | Disposal Protocol |
| Non-Hazardous Biological Waste | Pure this compound protein powder; solutions in non-hazardous buffers (e.g., PBS); uncontaminated gels. | May be suitable for regular municipal waste or sewer disposal after inactivation (e.g., autoclaving or chemical disinfection with 10% bleach). Always consult institutional guidelines first.[10][11] |
| Hazardous Chemical Waste | This compound in organic solvents; solutions containing heavy metals; waste from chemical cross-linking experiments. | Collect in a designated, properly labeled, leak-proof hazardous waste container. Do not mix incompatible chemicals. Arrange for pickup by the institution's Environmental Health & Safety (EHS) department.[2][12] |
| Biohazardous Waste | Cell cultures expressing recombinant this compound; materials contaminated with human or animal tissues, blood, or body fluids; waste from experiments with viral vectors. | Collect in labeled biohazard bags or containers.[9][13] Decontaminate via autoclaving or chemical disinfection before final disposal as regulated medical waste.[13][14] |
| Sharps Waste | Needles used for injections; contaminated glass slides, cover slips, or Pasteur pipettes. | Immediately place in a designated, puncture-resistant sharps container.[1][14] Containers must be properly labeled. Do not overfill. Arrange for pickup by EHS. |
Important Note: Always consult your institution's specific waste management guide and EHS office to ensure compliance with local, state, and federal regulations.[1]
Experimental Protocol: General Procedure for Inactivation and Disposal of Non-Hazardous Protein Solutions
This protocol outlines a general method for treating a solution of this compound in a standard, non-hazardous buffer (e.g., PBS) before disposal.
Objective: To denature and inactivate this compound protein in a liquid solution for safe disposal.
Materials:
-
This compound protein solution waste
-
Sodium hypochlorite (B82951) solution (household bleach, typically 5-8.25%)
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, gloves
-
Labeled waste container
-
pH indicator strips (if neutralization is required by your institution)
Procedure:
-
Segregation: Ensure the protein waste is not mixed with any hazardous chemicals, such as solvents or heavy metals.[2] If it is, it must be treated as chemical waste.
-
Don PPE: Put on your lab coat, safety glasses, and gloves.
-
Chemical Inactivation:
-
In a well-ventilated area or chemical fume hood, add sodium hypochlorite solution to the protein waste to achieve a final concentration of at least 10% bleach (a 1:10 dilution of household bleach).
-
Allow the mixture to sit for a minimum of 30 minutes to ensure complete denaturation and disinfection.[10]
-
-
Disposal:
-
Check your institution's guidelines. Some institutions may permit the inactivated solution to be poured down the sanitary sewer, followed by a copious amount of water.[12]
-
Other institutions may require the inactivated liquid to be collected in a designated "Non-Hazardous Laboratory Waste" container.[10]
-
-
Documentation: If required by your lab or institution, log the treatment and disposal of the waste.
This generalized protocol serves as a guide. The overriding principle is that a plan for waste disposal should be in place before any laboratory activity begins.[2] By carefully classifying waste and adhering to established protocols, researchers can handle materials like this compound safely and responsibly.
References
- 1. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. GJB3 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. GJB3 - Wikipedia [en.wikipedia.org]
- 6. medlineplus.gov [medlineplus.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. mainelabpack.com [mainelabpack.com]
- 10. tamiu.edu [tamiu.edu]
- 11. sfasu.edu [sfasu.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 14. research.hawaii.edu [research.hawaii.edu]
Personal protective equipment for handling connexin 31
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Connexin 31. The following procedures are designed to ensure the safe handling, use, and disposal of this protein in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1][2][3][4][5][6][7][8][9] The required personal protective equipment for handling this compound is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory to protect from splashes. Should have side shields for additional protection.[1][2][4][5] |
| Safety Goggles | Recommended when there is a higher risk of splashing, such as during vortexing or sonicating solutions containing this compound.[1][2][4] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for handling this compound solutions.[2][3][5] Gloves should be inspected for tears or holes before use and changed regularly. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from potential splashes.[1][2][3][4][6][7] |
| Foot Protection | Closed-toe Shoes | Required in all laboratory settings to protect against spills and falling objects.[2][7] |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps for the safe handling of this compound from receipt to experimental use.
2.1. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Storage: Refer to the manufacturer's product sheet for specific storage conditions. Typically, recombinant proteins are stored at low temperatures (e.g., -20°C or -80°C) to maintain stability.
-
Labeling: Ensure the container is clearly labeled with the product name, concentration, and date of receipt.
2.2. Preparation and Use:
-
Designated Area: All handling of this compound should be performed in a designated and clean workspace, such as a laboratory bench or a biological safety cabinet if aerosols might be generated.
-
Personal Protective Equipment: Before handling, ensure all required PPE is worn correctly.
-
Reconstitution and Dilution: If the protein is in a lyophilized form, reconstitute it using the buffer recommended by the supplier. When diluting, gently mix the solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can denature the protein.
-
Avoid Aerosols: Handle the protein solution carefully to minimize the formation of aerosols.[6][7]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the protein and before leaving the laboratory.[6][7][9]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental release and maintain a safe laboratory.
3.1. Liquid Waste:
-
Collection: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.
-
Inactivation (if required): While this compound is not considered infectious, it is good laboratory practice to treat biological waste. Depending on institutional guidelines, this may involve chemical disinfection (e.g., with a 10% bleach solution) or autoclaving.
-
Disposal: Dispose of the treated liquid waste according to your institution's and local regulations for non-hazardous biological waste.[10]
3.2. Solid Waste:
-
Segregation: All solid waste that has come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves) should be collected in a designated biohazard bag.
-
Disposal: Dispose of the biohazard bag in accordance with your institution's procedures for non-hazardous biological waste. This typically involves autoclaving before disposal in the regular waste stream.[11][12]
Visual Guides
The following diagrams illustrate the key workflows for safely handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. ethz.ch [ethz.ch]
- 7. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Laboratory Safe Practices: Food Handling and Storage | Office of Clinical and Research Safety [vumc.org]
- 10. sfasu.edu [sfasu.edu]
- 11. ehs.cornell.edu [ehs.cornell.edu]
- 12. universityofgalway.ie [universityofgalway.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
